molecular formula C16H17NO3 B196134 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone CAS No. 36467-25-1

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Cat. No.: B196134
CAS No.: 36467-25-1
M. Wt: 271.31 g/mol
InChI Key: LVERDXLUFRHUKR-UHFFFAOYSA-N
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Description

Ephedrine intermediate.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVERDXLUFRHUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460271
Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-25-1
Record name 1-(3,4-Dihydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
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Record name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
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Record name N-BENZYL ADRENALONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the synthetic compound 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as N-Benzyl Adrenalone. Based on its structural analogy to endogenous catecholamines and related synthetic derivatives, this document delineates its probable interactions with the adrenergic system. Furthermore, we explore potential secondary pharmacological activities, including phosphodiesterase and tyrosinase inhibition, as well as antioxidant effects, drawing from the known bioactivities of its core chemical scaffold, 3',4'-dihydroxyacetophenone. This guide synthesizes the available, albeit limited, information and provides detailed experimental protocols to facilitate the empirical validation of these hypotheses. Our objective is to furnish a foundational resource for researchers investigating the therapeutic potential of this and structurally related molecules.

Introduction and Compound Profile

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a synthetic organic compound with the molecular formula C₁₆H₁₇NO₃.[1] It is recognized in pharmacological and chemical literature under several synonyms, most notably as N-Benzyl Adrenalone and Adrenaline Impurity E.[2] This nomenclature immediately highlights its structural relationship to adrenalone, the ketone form of epinephrine (adrenaline).[3] The core of the molecule is a 3',4'-dihydroxyacetophenone moiety, a structure known to be a precursor in the synthesis of various biologically active compounds and itself possessing intrinsic vasoactive and antioxidant properties.[4]

The defining feature of the topic compound is the N-benzyl-N-methylamino group at the alpha position of the acetophenone. This substitution pattern is critical in postulating its pharmacological profile, as modifications to the amine substituent of catecholamines are known to significantly alter receptor affinity and selectivity.

Table 1: Compound Identification

PropertyValue
IUPAC Name2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Common SynonymsN-Benzyl Adrenalone, Adrenaline Impurity E
CAS Number36467-25-1
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol

Hypothesized Primary Mechanism of Action: Adrenergic Receptor Modulation

The structural architecture of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is highly suggestive of an interaction with the adrenergic system. Its parent compound, adrenalone, is documented as an adrenergic agonist with a pronounced selectivity for α1-adrenergic receptors and minimal affinity for β-receptors.[3] Adrenaline, in contrast, is a potent agonist at both α and β-adrenergic receptors.[5] The introduction of the bulky N-benzyl group in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone likely modulates its affinity and efficacy at these receptors compared to adrenalone and adrenaline.

Interaction with α-Adrenergic Receptors

Given that adrenalone is an α1-adrenergic agonist, it is highly probable that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone retains some activity at this receptor subtype. Agonism at α1-adrenergic receptors typically leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction.

Interaction with β-Adrenergic Receptors

The N-substituent on catecholamines is a key determinant of β-adrenergic receptor affinity. While adrenalone has low affinity for β-receptors, the N-benzyl group could potentially alter this profile.[3] If 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone acts as an agonist at β-adrenergic receptors, it would likely activate the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[6] Conversely, if it acts as an antagonist, it would block the binding of endogenous agonists like adrenaline and noradrenaline.

G_protein_signaling cluster_alpha α-Adrenergic Pathway cluster_beta β-Adrenergic Pathway alpha_R α-Adrenergic Receptor Gq Gq Protein alpha_R->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC beta_R β-Adrenergic Receptor Gs Gs Protein beta_R->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Compound 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Compound->alpha_R Hypothesized Agonist/Antagonist Compound->beta_R Hypothesized Agonist/Antagonist

Figure 1: Hypothesized G-protein coupled signaling pathways for the compound.

Potential Secondary Mechanisms of Action

Beyond its likely role as an adrenergic modulator, the chemical structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone suggests other potential biological activities.

Phosphodiesterase (PDE) Inhibition

Derivatives of 2,4-dihydroxyacetophenone have been reported as potent inhibitors of phosphodiesterases, particularly PDE-1 and PDE-3.[7] PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs would lead to an increase in intracellular cyclic nucleotide levels, which could potentiate the effects of β-adrenergic receptor activation or have independent cellular effects. Given that the topic compound is a 3',4'-dihydroxyacetophenone derivative, it is plausible that it may also exhibit PDE inhibitory activity.

Tyrosinase Inhibition

The parent molecule, 3',4'-dihydroxyacetophenone, is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, with an IC₅₀ of 10 μM.[4] Tyrosinase inhibitors are of interest in dermatology for treating hyperpigmentation disorders. It is conceivable that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone retains some of this inhibitory activity.

Antioxidant Activity

Phenolic compounds, particularly catechols (1,2-dihydroxybenzene derivatives), are well-known for their antioxidant properties. The 3',4'-dihydroxy substitution on the acetophenone ring of the title compound confers a catechol moiety. Therefore, it is expected to possess radical scavenging activity, which can be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[8]

Experimental Protocols for Mechanistic Elucidation

To empirically validate the hypothesized mechanisms of action, a series of in vitro assays are required. The following protocols provide a framework for these investigations.

Adrenergic Receptor Binding Assay

This assay determines the affinity of the compound for α and β-adrenergic receptor subtypes.

Principle: A radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a membrane preparation expressing that receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.[1]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human adrenergic receptor subtype of interest (e.g., α₁A, α₁B, α₁D, β₁, β₂, β₃).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]prazosin for α₁ receptors, [¹²⁵I]cyanopindolol for β receptors), and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

binding_assay A Prepare Membrane Fractions (Receptor Source) C Incubate Membrane, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Terminate by Rapid Filtration C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (IC₅₀ and Ki Determination) F->G

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

This assay determines whether the compound acts as an agonist or antagonist at Gs- or Gi-coupled adrenergic receptors.

Principle: Agonist stimulation of Gs-coupled receptors (e.g., β-adrenergic receptors) increases intracellular cAMP, while agonist stimulation of Gi-coupled receptors (e.g., α₂-adrenergic receptors) decreases forskolin-stimulated cAMP production. The intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) formats.[4][9]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the adrenergic receptor of interest in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., isoproterenol for β-receptors) with varying concentrations of the test compound.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of various PDE isozymes.

Principle: The assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by a purified PDE enzyme. The amount of remaining cyclic nucleotide or the product formed (5'-AMP or 5'-GMP) is quantified. A common method involves using a fluorescently labeled substrate.[10][11]

Step-by-Step Methodology:

  • Reaction Buffer: Prepare a suitable PDE reaction buffer.

  • Enzyme and Substrate: In a 96-well plate, add the purified PDE isozyme of interest, the fluorescently labeled substrate (e.g., a coumarin-based synthetic substrate), and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Termination: Stop the reaction by adding a stop solution.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 370/450 nm).

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC₅₀ value.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of the compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The inhibitory activity of the test compound is determined by measuring the decrease in dopachrome formation.[12][13]

Step-by-Step Methodology:

  • Reagents: Prepare a phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and a solution of L-DOPA.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a plate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of the compound.

Principle: The stable free radical DPPH has a strong absorbance at 517 nm and is purple. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the radical scavenging activity of the compound.[14][15]

Step-by-Step Methodology:

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add the DPPH solution to varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone dissolved in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a plate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be achieved through the nucleophilic substitution of an α-halo-3',4'-dihydroxyacetophenone with N-benzylmethylamine. The dihydroxy moiety of the starting material may require protection during the reaction.

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key areas for investigation include:

  • N-Substituents: The size and nature of the N-benzyl group are likely to be critical for adrenergic receptor affinity and selectivity. Exploring other N-arylalkyl or N-alkyl substituents could fine-tune its activity.

  • Catechol Hydroxyls: The 3' and 4' hydroxyl groups are essential for catecholamine-like activity. Their modification or removal would likely abolish adrenergic receptor binding.

  • Ketone Group: The ketone at the benzylic position distinguishes this compound from adrenaline. Reduction of this ketone to a hydroxyl group would generate N-benzyl-epinephrine, which would be expected to have a different pharmacological profile.

Conclusion

While direct experimental evidence for the mechanism of action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is currently lacking in the public domain, its chemical structure provides a strong basis for hypothesizing its interaction with the adrenergic system, likely as a modulator of α and/or β-adrenergic receptors. Plausible secondary activities include phosphodiesterase inhibition, tyrosinase inhibition, and antioxidant effects. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these hypotheses. Elucidating the precise molecular mechanisms of this compound will be essential for determining its potential as a pharmacological tool or a lead compound for drug development.

References

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  • Malbon, C. C., et al. (1991). A cAMP Response Element in the Beta 2-adrenergic Receptor Gene Confers Transcriptional Autoregulation by cAMP. Journal of Biological Chemistry, 266(22), 14486-14491. [Link]

  • Thompson, W. J., & Appleman, M. M. (1971). Multiple cyclic nucleotide phosphodiesterase activities from rat brain. Biochemistry, 10(2), 311-316. [Link]

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  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Pharmaceutical and Clinical Research, 10(3), 1183-1192. [Link]

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Sources

Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. This compound, an important intermediate in medicinal chemistry, can be synthesized through a two-step process commencing with the regioselective α-bromination of 3',4'-dihydroxyacetophenone, followed by a nucleophilic substitution with N-benzylmethylamine. This document elucidates the critical experimental parameters, underlying reaction mechanisms, and potential challenges, such as the management of the catechol moiety. Furthermore, it offers a detailed, step-by-step protocol, purification techniques, and characterization data to ensure reproducible and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a valuable scaffold in the synthesis of various biologically active molecules. Its structure combines a catechol core, known for its interactions with biological targets, and an aminoketone side chain, a common pharmacophore. The synthesis of this molecule presents a key challenge: the presence of the electron-rich and easily oxidizable catechol group, which can interfere with the desired reactions.

This guide details a direct and efficient synthetic approach that circumvents the need for a protection-deprotection sequence for the catechol moiety, thereby improving the overall atom economy and reducing the number of synthetic steps. The chosen pathway involves two primary transformations:

  • α-Bromination: The selective bromination of the α-carbon of the acetophenone side chain of 3',4'-dihydroxyacetophenone to yield 2-bromo-3',4'-dihydroxyacetophenone.

  • Nucleophilic Substitution: The subsequent reaction of the α-bromo ketone with N-benzylmethylamine to afford the target compound.

The rationale for this approach is based on the established reactivity of α-haloketones as potent electrophiles in reactions with amine nucleophiles.[1] Careful control of reaction conditions is paramount to prevent side reactions, such as bromination of the aromatic ring and oxidation of the catechol.

Synthesis_Pathway Start 3',4'-Dihydroxyacetophenone Intermediate 2-Bromo-3',4'-dihydroxyacetophenone Start->Intermediate α-Bromination (e.g., CuBr₂) Final_Product 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Intermediate->Final_Product Nucleophilic Substitution (N-Benzylmethylamine, Base)

Caption: Overall synthetic workflow for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Step 1: α-Bromination of 3',4'-Dihydroxyacetophenone

The regioselective bromination of the α-position of 3',4'-dihydroxyacetophenone is a critical first step. The presence of the activating hydroxyl groups on the aromatic ring makes it susceptible to electrophilic aromatic substitution.[2] Therefore, the choice of brominating agent and reaction conditions is crucial to favor the desired side-chain bromination.

Mechanistic Considerations

Under neutral or mildly acidic conditions, the α-bromination of ketones can proceed through an enol intermediate. The rate-determining step is often the formation of this enol.[3] Copper(II) bromide is a particularly effective reagent for this transformation as it provides a source of electrophilic bromine and can be used under relatively mild conditions, minimizing ring bromination.[4]

Experimental Protocol

Materials:

  • 3',4'-Dihydroxyacetophenone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 3',4'-dihydroxyacetophenone (1.0 eq.) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq.).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.

  • Wash the precipitate with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-bromo-3',4'-dihydroxyacetophenone can be purified by recrystallization from a suitable solvent system, such as methanol/water.

Data Presentation
ParameterValue
Molar Ratio (Substrate:CuBr₂)1 : 2.2
Solvent SystemEthyl Acetate:Chloroform (1:1)
Reaction TemperatureReflux (~65-75 °C)
Reaction Time4 - 6 hours
Expected Yield70 - 85%

Step 2: Nucleophilic Substitution with N-Benzylmethylamine

The second step involves the N-alkylation of N-benzylmethylamine with the synthesized 2-bromo-3',4'-dihydroxyacetophenone. This is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide leaving group.[5] The use of a base is necessary to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Causality Behind Experimental Choices

The choice of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is critical to prevent competing reactions. A stronger, more sterically hindered base could lead to elimination reactions. The reaction temperature is kept moderate to avoid over-alkylation and potential side reactions involving the catechol moiety.

Experimental Protocol

Materials:

  • 2-Bromo-3',4'-dihydroxyacetophenone

  • N-Benzylmethylamine

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetonitrile or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-3',4'-dihydroxyacetophenone (1.0 eq.) in acetonitrile or ethanol in a round-bottom flask.

  • Add N-benzylmethylamine (1.1 eq.) and a mild inorganic base such as sodium bicarbonate (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Data Presentation
ParameterValue
Molar Ratio (Bromo-ketone:Amine:Base)1 : 1.1 : 1.5
SolventAcetonitrile or Ethanol
Reaction TemperatureRoom Temperature
Reaction Time12 - 24 hours
Expected Yield60 - 75%

Purification and Characterization

The final product, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from any unreacted starting materials and byproducts.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC analysis) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Alternative Strategy: Catechol Protection

While the direct synthesis is efficient, in certain contexts, protection of the catechol hydroxyl groups may be advantageous, particularly if harsher reaction conditions are required in subsequent steps.[6]

Common protecting groups for catechols include:

  • Acetals (e.g., acetonide): Formed by reacting the catechol with acetone or 2,2-dimethoxypropane under acidic conditions.[7]

  • Silyl ethers: Formed by reacting with a silyl halide (e.g., TBDMSCl).[8]

The deprotection of these groups is typically achieved under mild acidic or fluoride-mediated conditions, respectively.[9] This protection-bromination-alkylation-deprotection sequence, while longer, can sometimes lead to higher overall yields and purity by preventing side reactions.

Conclusion

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be effectively achieved through a two-step sequence of α-bromination and nucleophilic substitution. The direct approach, without the need for catechol protection, offers a more streamlined and atom-economical route. Success hinges on the careful selection of reagents and precise control of reaction conditions to ensure regioselectivity and minimize side product formation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical intermediate.

References

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Chemical structure and properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a substituted acetophenone, holds a significant position in synthetic organic chemistry, primarily as a key intermediate in the synthesis of adrenaline (epinephrine). Also known by synonyms such as N-benzyladrenalone and Adrenaline Impurity E, this compound's chemistry is pivotal for the pharmaceutical industry.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and an analysis of its potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a catechol derivative with a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of approximately 271.31 g/mol .[4] Its structure features a dihydroxy-substituted phenyl ring attached to an ethanone backbone, with a benzylmethylamino group at the alpha position.

IUPAC Name: 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1] CAS Number: 36467-25-1[4] Synonyms: N-benzyladrenalone, Adrenaline Impurity E, 1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone, α-Benzylmethylamino-3,4-dihydroxyacetophenone[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is presented in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol [4]
Appearance Pale Yellow to Beige Solid
Melting Point 96 - 98°C
Boiling Point (Predicted) 482.7 ± 45.0 °C
Density (Predicted) 1.240 ± 0.06 g/cm³
Solubility Slightly soluble in DMSO and Methanol
pKa (Predicted) 7.96 ± 0.20

Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a multi-step process that is integral to the production of adrenaline. The general pathway involves the acylation of catechol, followed by a nucleophilic substitution with N-methylbenzylamine.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two primary stages:

  • Formation of an α-haloacetophenone intermediate: This typically involves the Friedel-Crafts acylation of catechol with chloroacetyl chloride to produce 2-chloro-3',4'-dihydroxyacetophenone.

  • Amination: The subsequent reaction of the chloro-intermediate with N-methylbenzylamine yields the final product.

Synthesis_Pathway Catechol Catechol Intermediate 2-Chloro-3',4'-dihydroxyacetophenone Catechol->Intermediate Friedel-Crafts Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Product 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone Intermediate->Product Nucleophilic Substitution NMethylbenzylamine N-Methylbenzylamine NMethylbenzylamine->Product

Caption: Synthetic pathway for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the patent literature for the production of adrenaline intermediates.

Step 1: Synthesis of 2-Chloro-3',4'-dihydroxyacetophenone

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, suspend catechol in a suitable organic solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture to 10-15°C and add a Lewis acid catalyst, for example, aluminum chloride or zinc chloride.

  • Acylation: Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature between 10-15°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

  • Work-up: Quench the reaction by carefully adding dilute hydrochloric acid. The product, 2-chloro-3',4'-dihydroxyacetophenone, will precipitate and can be collected by filtration. Wash the solid with water and dry.

Step 2: Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

  • Reaction Setup: Dissolve the dried 2-chloro-3',4'-dihydroxyacetophenone in a suitable solvent like ethanol or dioxane.

  • Amine Addition: Add N-methylbenzylamine to the solution. An excess of the amine can be used to act as both a reactant and a base to neutralize the HCl formed during the reaction.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-75°C) for several hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of a non-polar co-solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Role as a Key Synthetic Intermediate

The primary significance of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone lies in its role as the penultimate precursor to N-benzyladrenaline in the industrial synthesis of adrenaline.

Adrenaline_Synthesis N_Benzyladrenalone 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone N_Benzyladrenaline N-Benzyladrenaline N_Benzyladrenalone->N_Benzyladrenaline Reduction (e.g., NaBH4 or Catalytic Hydrogenation) Adrenaline Adrenaline N_Benzyladrenaline->Adrenaline Debenzylation (e.g., Catalytic Hydrogenation with Pd/C)

Caption: Conversion of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone to Adrenaline.

The ketone moiety of N-benzyladrenalone is reduced to a secondary alcohol to form N-benzyladrenaline. This reduction can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. Subsequently, the N-benzyl protecting group is cleaved, typically by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield adrenaline.

Biological Activity and Mechanism of Action: A Prospective Analysis

Direct experimental data on the biological activity and mechanism of action of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone are scarce in publicly available literature. Its primary characterization is as a synthetic intermediate and a known impurity in adrenaline preparations.[1] However, based on its structural similarity to endogenous catecholamines like adrenaline and noradrenaline, we can infer potential biological activities.

The catechol (3,4-dihydroxy) moiety is a key pharmacophore for adrenergic receptor binding. Adrenaline and noradrenaline exert their physiological effects by interacting with α- and β-adrenergic receptors, initiating a cascade of intracellular signaling events.

Potential Adrenergic Activity

Given the presence of the catechol group, it is plausible that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone could exhibit some affinity for adrenergic receptors. However, the presence of the bulky N-benzyl group and the ketone functionality in place of the hydroxyl group on the side chain would significantly alter its binding affinity and intrinsic activity compared to adrenaline. It may act as a weak agonist, a partial agonist, or even an antagonist at these receptors.

Adrenaline Signaling Pathway for Context

To understand the potential biological context, it is useful to visualize the signaling pathway of adrenaline, the final product of the synthesis involving our topic compound.

Adrenaline_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenaline Adrenaline Beta_Adrenergic_Receptor β-Adrenergic Receptor Adrenaline->Beta_Adrenergic_Receptor Binds to G_Protein G Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Increased Heart Rate) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: Simplified β-adrenergic signaling pathway of adrenaline.

Analytical Characterization

The characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone relies on standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in reaction mixtures or as an impurity in final pharmaceutical products.

Conclusion

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a molecule of significant industrial importance, primarily serving as a crucial building block in the synthesis of adrenaline. While its own biological activities are not extensively studied, its structural features suggest a potential for interaction with adrenergic systems. A thorough understanding of its chemical properties and synthesis is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of catecholamine-based drugs. Further research into the pharmacological profile of this compound could reveal novel biological effects.

References

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A Technical Guide to the Anticipated Biological Activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of the known chemical properties and hypothesized biological activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. While primarily documented as a chemical intermediate in the synthesis of ephedrine, its structural features, notably the catechol-containing dihydroxyacetophenone core, suggest a strong potential for a range of pharmacological activities.[1][2] This guide synthesizes information from studies on structurally related compounds to build a scientifically-grounded rationale for investigating its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, aiming to unlock the therapeutic potential of this molecule.

Introduction and Chemical Profile

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a substituted acetophenone with the molecular formula C₁₆H₁₇NO₃.[3][4] Its chemical structure features a central acetophenone core, substituted with a benzylmethylamino group at the alpha-carbon and two hydroxyl groups at the 3' and 4' positions of the phenyl ring, forming a catechol moiety.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 36467-25-1[3]
Molecular Formula C₁₆H₁₇NO₃[3][4]
Molecular Weight 271.31 g/mol [3]
IUPAC Name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1][3]
Synonyms N-Benzyl Adrenalone, Adrenaline Impurity E[1][2]
Known Applications Ephedrine intermediate[2]

The presence of the catechol group is a key structural alert for potential biological activity, as this motif is prevalent in many naturally occurring and synthetic compounds with significant pharmacological effects. While its current documented use is limited to being a precursor in chemical synthesis, the structural analogy to other bioactive acetophenones warrants a thorough investigation into its therapeutic potential.[5]

Hypothesized Biological Activities Based on Structural Analogs

Direct experimental data on the biological activities of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is not extensively available in peer-reviewed literature. However, based on the well-documented activities of structurally similar dihydroxyacetophenone derivatives, we can hypothesize several promising avenues for research.

Antioxidant Potential

Scientific Rationale: The 3',4'-dihydroxy substitution on the phenyl ring forms a catechol group, which is a well-established pharmacophore for potent antioxidant activity. Catechols can act as powerful radical scavengers by donating hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions. Numerous studies on acetophenone analogues and other phenolic compounds have demonstrated that the presence of hydroxyl groups on the aromatic ring is crucial for their antioxidant effects.[6][7] For instance, a series of acetophenone benzoylhydrazones were synthesized and evaluated for their antioxidant properties, with dihydroxyacetophenone analogues showing potent radical-scavenging activity.[6]

Plausible Mechanism: The primary mechanism is likely direct radical scavenging. The resulting phenoxy radical is stabilized by resonance within the aromatic ring, making the parent molecule an efficient antioxidant.

Experimental Validation Protocol: DPPH Radical Scavenging Assay

This assay provides a straightforward and reliable method to assess the free radical scavenging capacity of a compound.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in methanol (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.

Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in a wide array of pathologies. Many natural and synthetic acetophenones have demonstrated significant anti-inflammatory properties.[8] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). The structural core of our target molecule is similar to other acetophenones that have shown promise in mitigating inflammatory responses.[8]

Plausible Mechanism: A likely mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes. By preventing the activation of NF-κB, the compound could suppress the downstream production of inflammatory mediators.

Experimental Workflow: In Vitro Anti-inflammatory Assessment

This workflow uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammatory responses.

  • Cell Culture and Viability:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Perform an MTT or similar cytotoxicity assay to determine the non-toxic concentration range of the compound.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Pre-treat macrophages with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Treat cells as described above.

    • Collect the supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Western Blot Analysis:

    • To investigate the NF-κB pathway, treat cells for a shorter duration (e.g., 30-60 minutes).

    • Prepare cell lysates and perform Western blotting to measure the levels of key signaling proteins, such as phosphorylated IκBα and the p65 subunit of NF-κB. Inhibition of IκBα phosphorylation would provide strong evidence for NF-κB pathway modulation.

Diagram: Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Induces Transcription

Caption: Potential inhibition of the NF-κB pathway by the compound.

Anticancer Activity

Scientific Rationale: The search for novel anticancer agents is a cornerstone of pharmaceutical research. Various compounds incorporating benzylamino and acetophenone scaffolds have been reported to possess cytotoxic and apoptosis-inducing activities against cancer cell lines.[9][10] For example, a study on 2-substituted benzylamino-thiazole derivatives showed that they inhibited the growth of cancer cell lines and induced apoptosis.[9][10] The combination of the dihydroxy-phenyl group, which can generate ROS under certain conditions within tumor cells, and the benzylamino moiety presents a compelling structural basis for potential anticancer effects.

Plausible Mechanism: The compound could induce apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Experimental Workflow: Anticancer Activity Screening

  • Cytotoxicity Screening (MTT/SRB Assay):

    • Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., fibroblasts) to assess potency and selectivity.

    • Incubate cells with a range of compound concentrations for 48-72 hours.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Induction Analysis (Flow Cytometry):

    • Treat a sensitive cancer cell line with the compound at its GI₅₀ concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis induction.

  • Caspase Activation Assay:

    • Confirm the role of caspases by using a colorimetric or fluorometric assay to measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, in compound-treated cells.

Diagram: Simplified Intrinsic Apoptosis Pathway

G Compound 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Bax Bax/Bak Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.

Synthesis and Characterization

A plausible synthetic route for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be adapted from established methods for similar compounds. A common approach involves the reaction of a haloacetophenone with the corresponding amine.

Proposed Synthetic Protocol:

  • Starting Material: Begin with 2-chloro-3',4'-dihydroxyacetophenone.

  • Amination Reaction:

    • Dissolve 2-chloro-3',4'-dihydroxyacetophenone in a suitable solvent such as acetone or acetonitrile.

    • Add N-benzylmethylamine to the solution. An excess of the amine can be used to act as both reactant and base.

    • The reaction can be performed at room temperature or with gentle heating to drive it to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the resulting product can be isolated by removing the solvent under reduced pressure.

    • The crude product can be purified using column chromatography on silica gel to yield the pure 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

While 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is currently recognized for its role as a synthetic intermediate, its chemical structure holds considerable, yet unexplored, therapeutic promise. The presence of a catechol moiety and a benzylamino group—both associated with diverse biological activities in other molecular contexts—provides a strong rationale for its investigation as a novel antioxidant, anti-inflammatory, and anticancer agent.

The experimental frameworks detailed in this guide offer a clear path for the systematic evaluation of these potential activities. Positive results from these in vitro assays would justify progression to more complex cellular and in vivo models to further elucidate mechanisms of action and assess preclinical efficacy and safety. Subsequent structure-activity relationship (SAR) studies, involving the synthesis of analogues with modified substitution patterns, could lead to the optimization of this scaffold and the development of potent and selective lead compounds for drug discovery.

References

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (Source: Future Medicinal Chemistry)
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An In-depth Technical Guide to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known by synonyms such as N-Benzyl Adrenalone and Adrenaline Impurity E, is a substituted acetophenone with significant relevance in synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2][3] Its core structure, featuring a catechol group and a secondary amine, makes it a valuable precursor for the synthesis of more complex molecules, most notably adrenaline (epinephrine).[4] This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, its pivotal role as a synthetic intermediate, and a discussion of its biological significance and handling considerations.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development.

PropertyValueSource(s)
CAS Number 36467-25-1[5][6][7]
IUPAC Name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[8]
Synonyms N-Benzyl Adrenalone, Adrenaline Impurity E, α-Benzylmethylamino-3,4-dihydroxyacetophenone[1][2][3]
Molecular Formula C₁₆H₁₇NO₃[2][5]
Molecular Weight 271.31 g/mol [2][5]
Appearance Off-white to light grey solid/powder[1][3]
Storage -20°C Refrigerator[1]

Synthesis Protocol: Nucleophilic Substitution

The synthesis of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone is most effectively achieved through the nucleophilic substitution of a halogenated precursor. This method is analogous to the well-established synthesis of adrenalone.[9] The following protocol outlines a robust and reproducible procedure.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 2-Chloro-3',4'-dihydroxyacetophenone - N-Benzylmethylamine - Ethanol (Solvent) Reaction Nucleophilic Substitution Reaction Start->Reaction Combine & Heat Workup Work-up: - Cooling & Filtration - Washing with cold ethanol Reaction->Workup Reaction Completion Purification Purification (Optional): - Recrystallization Workup->Purification Crude Product FinalProduct Final Product: 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Workup->FinalProduct If sufficiently pure Purification->FinalProduct Purified Product Adrenaline_Synthesis cluster_step1 Step 1: Nucleophilic Substitution Chloroacetophenone 2-Chloro-3',4'- dihydroxyacetophenone N_Benzyl_Adrenalone 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone (N-Benzyl Adrenalone) Chloroacetophenone->N_Benzyl_Adrenalone Benzylmethylamine N-Benzylmethylamine Benzylmethylamine->N_Benzyl_Adrenalone N_Benzyl_Adrenaline N-Benzyl Adrenaline N_Benzyl_Adrenalone->N_Benzyl_Adrenaline Step 2: Ketone Reduction (e.g., Asymmetric Hydrogenation) Adrenaline Adrenaline (Epinephrine) N_Benzyl_Adrenaline->Adrenaline Step 3: Debenzylation (e.g., Catalytic Hydrogenation)

Sources

A Comprehensive Literature Review on 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: Synthesis, Characterization, and Inferred Biological Activity Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a catecholamine derivative identified primarily as an impurity of adrenaline (epinephrine) and an intermediate in the synthesis of related compounds like ephedrine.[1][2][3] Despite its classification, direct pharmacological data on this molecule is scarce in publicly accessible literature. This technical guide provides a comprehensive analysis of its known chemical properties and synthesis routes. Crucially, it constructs a robust, inferred biological profile by conducting a detailed comparative analysis with its close structural analog, Adrenalone. Adrenalone is a well-characterized α1-adrenergic agonist used historically as a topical vasoconstrictor and hemostatic agent.[4][5] By examining the structure-activity relationships and the well-documented pharmacology of Adrenalone, this paper offers expert insights into the potential receptor interactions, mechanism of action, and applications for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, positioning it as a molecule of interest for further pharmacological investigation.

Introduction: The Significance of Substituted Acetophenones

The acetophenone scaffold is a versatile building block in medicinal chemistry, forming the core of numerous biologically active compounds.[6] When substituted with a catechol moiety (3,4-dihydroxy groups), as seen in endogenous signaling molecules like adrenaline and noradrenaline, these structures gain the ability to interact with adrenergic receptors, mediating critical physiological responses in the "fight-or-flight" pathway.[7][8][9] 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone belongs to this important chemical class. While it is recognized as "Adrenaline Impurity E," its distinct structural feature—an N-benzyl group—differentiates it from adrenaline and its direct ketone precursor, Adrenalone.[1] This guide aims to bridge the knowledge gap by systematically analyzing the available data and leveraging the extensive research on Adrenalone to project a scientifically-grounded profile of the title compound's potential bioactivity.

Physicochemical Profile and Structural Comparison

The primary structural difference between 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and its well-studied analog Adrenalone is the substitution on the amine nitrogen: a benzyl group versus a methyl group. This substitution has significant implications for the molecule's steric bulk, lipophilicity, and potential interactions with biological targets.

Table 1: Comparative Physicochemical Properties

Property2-(Benzylmethylamino)-3',4'-dihydroxyacetophenoneAdrenaloneAdrenaline
IUPAC Name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1]1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone[4](R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol[7]
Synonyms Adrenaline Impurity E[1]Adrenone, Kephrine[5]Epinephrine[7]
CAS Number 36467-25-1[10]99-45-6[4]51-43-4
Molecular Formula C₁₆H₁₇NO₃[10]C₉H₁₁NO₃[4]C₉H₁₃NO₃[7]
Molecular Weight 271.31 g/mol [2]181.19 g/mol [4]183.21 g/mol [7]
Structure Ketone at β-carbonKetone at β-carbonHydroxyl at β-carbon
N-substituent Benzyl, MethylMethylMethyl

The presence of the bulky, lipophilic benzyl group in the title compound is expected to significantly influence its pharmacological profile compared to Adrenalone. It could enhance hydrophobic interactions with receptor binding pockets or, conversely, create steric hindrance, potentially altering receptor subtype selectivity.

Synthesis and Characterization

While specific synthesis routes for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone are not extensively detailed, they can be reliably inferred from established methods for Adrenalone and similar compounds.[11][12] The most common approach involves the reaction of a catechol-protected α-haloacetophenone with the corresponding amine.

Protocol 1: Representative Synthesis of Adrenalone

This protocol, adapted from known chemical literature, details the synthesis of Adrenalone and serves as a foundational method that can be modified for the synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone by substituting methylamine with N-benzylmethylamine.

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone

  • This starting material is a key precursor. It can be synthesized via Friedel-Crafts acylation of catechol with chloroacetyl chloride.

Step 2: Amination Reaction [12]

  • Suspend 10 g of finely powdered 2-chloro-3',4'-dihydroxyacetophenone in 12 ml of ethanol.

  • Add 10 g of a 60% aqueous solution of methylamine. The reaction is exothermic.

  • Maintain the solution at a moderate temperature (e.g., 40-50°C) with stirring. Adrenalone will begin to separate as a crystalline precipitate.

  • After allowing the mixture to stand for 1 hour to ensure complete precipitation, filter the solid product.

  • Wash the collected crystals with cold ethanol to remove unreacted starting materials and byproducts.

Step 3: Purification [12]

  • Dissolve the crude Adrenalone in dilute hydrochloric acid.

  • Carefully add ammonia solution dropwise. A small amount of amorphous impurity may precipitate first; this should be removed by filtration.

  • Continue adding ammonia to precipitate the bulk of the pure Adrenalone base.

  • Filter the purified product, wash with water, and dry under vacuum. The product should be clear yellow crystals.

To synthesize 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone , N-benzylmethylamine would be used in place of methylamine in Step 2.

Visualization of Synthesis Workflow

G cluster_synthesis Inferred Synthesis Pathway A 2-chloro-3',4'- dihydroxyacetophenone C Reaction Vessel (Ethanol Solvent) A->C B N-benzylmethylamine B->C D Crude Product (Precipitate) C->D Amination E Filtration & Washing D->E F Purification (Acid/Base Precipitation) E->F G Final Product: 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone F->G

Caption: Inferred synthesis workflow for the title compound.

Comparative Pharmacology: Inferring Biological Activity from Adrenalone

The pharmacology of Adrenalone is well-documented, providing a solid foundation for predicting the activity of its N-benzyl derivative.

Adrenalone: The Reference Adrenergic Agonist

Mechanism of Action: Adrenalone is an adrenergic agonist that acts primarily on α1-adrenergic receptors .[4] Unlike adrenaline, it has little affinity for β-receptors.[4] The activation of α1 receptors on vascular smooth muscle leads to vasoconstriction. This is mediated by the Gq alpha subunit of the G-protein coupled receptor, which activates phospholipase C, ultimately increasing intracellular calcium levels and causing muscle contraction. Furthermore, Adrenalone has been shown to inhibit dopamine β-oxidase, the enzyme that converts dopamine to norepinephrine.[13]

Pharmacological Effects:

  • Vasoconstrictor: When applied topically, it constricts small blood vessels.[4]

  • Hemostatic: By causing vasoconstriction, it reduces blood flow and serves as a local hemostatic agent to control capillary bleeding.[4][5]

  • Systemic Effects: Systemic absorption is minimal due to its vasoconstrictive action, resulting in hypertensive effects that are only about 0.5% of those of adrenaline at similar concentrations.[4]

Pharmacokinetics: Like other catecholamines, Adrenalone is metabolized by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO).[4]

Visualization of Adrenergic Signaling

G cluster_pathway α1-Adrenergic Receptor Signaling Pathway ligand Adrenalone (or inferred agonist) receptor α1-Adrenergic Receptor ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca Ca²⁺ Release er->ca response Smooth Muscle Contraction (Vasoconstriction) ca->response Leads to pkc->response Contributes to G cluster_workflow Receptor Binding Assay Workflow A Prepare 96-well plate with assay buffer B Add Radioligand ([³H]-Prazosin) A->B C Add Competitors: - Test Compound (serial dilution) - NSB Control (Phentolamine) B->C D Add Receptor Membranes C->D E Incubate (e.g., 60 min at RT) D->E F Filter & Wash E->F G Scintillation Counting F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Future Directions and Conclusion

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone stands as an intriguing but understudied molecule at the intersection of natural product chemistry and synthetic pharmacology. This guide has established its chemical identity and provided a strong, scientifically-inferred hypothesis for its biological activity based on the well-characterized analog, Adrenalone.

The critical next steps for the scientific community are:

  • Definitive Synthesis and Characterization: Develop and publish a robust, scalable synthesis for the compound, followed by full spectroscopic characterization.

  • In Vitro Pharmacological Profiling: Conduct receptor binding assays across all major adrenergic receptor subtypes (α1, α2, β1, β2, β3) to determine its affinity and selectivity profile.

  • Functional Assays: Perform cell-based functional assays (e.g., calcium flux for α1, cAMP for β) to determine if it acts as an agonist, antagonist, or partial agonist.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a small library of related analogs to systematically probe the effects of N-substituents on adrenergic receptor activity.

References

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Unraveling the Therapeutic Potential of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone , a molecule of interest due to its unique structural features. Information from Santa Cruz Biotechnology and other suppliers indicates this compound is an intermediate in the synthesis of ephedrine, suggesting potential interactions with adrenergic pathways.[1][][3][4][5] The molecule incorporates a catechol moiety (3',4'-dihydroxy) and an acetophenone core, both of which are recognized pharmacophores associated with a range of biological activities.[6][7][8][9] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a strategic framework for identifying and validating the therapeutic targets of this compound. Our approach is grounded in scientific integrity, leveraging established principles of target validation to navigate the path from molecular structure to potential clinical application.[10][11][12]

Molecular Architecture and Inferred Bioactivity

The structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone presents two key pharmacophoric elements that guide our initial hypotheses regarding its biological targets:

  • The Catechol Ring : The 3',4'-dihydroxy substitution on the phenyl ring forms a catechol group. Catechols are prevalent in numerous approved pharmaceuticals and natural products, known for their antioxidant properties and ability to chelate metal ions.[6][7][8] This moiety is also a substrate for the enzyme Catechol-O-methyltransferase (COMT), which plays a crucial role in the metabolism of catecholamine neurotransmitters.[13][14][15] Therefore, targets associated with oxidative stress and catecholamine signaling are of immediate interest.

  • The Acetophenone Backbone : The parent compound, 3',4'-dihydroxyacetophenone (DHAP), has demonstrated a variety of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and even anticancer activities.[16] It is also a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[17][18]

The addition of the N-benzyl-N-methylamino group at the alpha position introduces further complexity and potential for specific receptor interactions, possibly modulating the activity of the core structure.

Hypothesized Therapeutic Target Classes

Based on the structural analysis, we can propose several classes of potential therapeutic targets for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The following sections will explore these hypotheses and outline a rigorous, multi-tiered approach to their experimental validation.

Targets in Oxidative Stress Pathways

The catechol moiety is a strong indicator of potential antioxidant activity.[6][7] Oxidative stress is a pathological hallmark of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Potential Molecular Targets:

  • Direct Radical Scavenging: The compound may directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. The compound could potentially activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

  • Xanthine Oxidase (XO): An enzyme that generates superoxide radicals. Inhibition of XO is a therapeutic strategy for gout and other conditions associated with hyperuricemia.

Enzymes Modulating Neurotransmitter Metabolism

Given the structural similarity to catecholamines and its classification as an ephedrine intermediate, enzymes involved in neurotransmitter metabolism are prime candidates.

Potential Molecular Targets:

  • Catechol-O-methyltransferase (COMT): As a catechol-containing compound, it is a likely substrate and potential inhibitor of COMT.[13][14][15] COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa.[13][19]

  • Monoamine Oxidase (MAO): These enzymes are responsible for the degradation of monoamine neurotransmitters. While the benzylmethylamino group is not a classic substrate, its influence on the catechol ring might confer inhibitory activity.

  • Cholinesterases (AChE and BChE): Some phenolic compounds have been shown to modulate the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in cholinergic neurotransmission and implicated in Alzheimer's disease.[20]

Enzymes Involved in Pigmentation and Inflammation

The known activities of the 3',4'-dihydroxyacetophenone core suggest other potential enzymatic targets.

Potential Molecular Targets:

  • Tyrosinase: This copper-containing enzyme is central to melanin biosynthesis. Its inhibition is a key strategy for treating hyperpigmentation disorders.[17][18]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory cascade. The anti-inflammatory properties of DHAP suggest potential COX inhibition.[16]

  • Phosphodiesterases (PDEs): Derivatives of dihydroxyacetophenone have been synthesized as inhibitors of PDE-1 and PDE-3, suggesting this as a potential target class.[21]

A Phased Strategy for Target Identification and Validation

A systematic and multi-faceted approach is essential for robust target identification and validation.[10][11][12][22][23] We propose a three-phased workflow, progressing from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential protein binding partners without preconceived bias.

Experimental Protocol: Affinity-Based Protein Profiling

This method utilizes a modified version of the compound to "pull down" its interacting proteins from a complex biological sample.[24][25]

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe:

    • Synthesize an analogue of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone that incorporates a linker arm terminating in a biotin tag. The linker should be attached at a position that is predicted to be non-essential for target binding.

    • A control probe, structurally similar but lacking the key binding motifs (e.g., a methylated catechol), should also be synthesized.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., neuronal cells for neuro-related targets, melanoma cells for tyrosinase) and prepare a total protein lysate.

  • Affinity Pulldown:

    • Immobilize the biotinylated probe on streptavidin-coated magnetic beads.[25]

    • Incubate the bead-probe conjugate with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Phase 2: Target Validation and Confirmation of Interaction

This phase focuses on confirming the direct interaction between the unmodified compound and the candidate proteins identified in Phase 1.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that assesses target engagement by measuring changes in protein stability upon ligand binding.[25][26]

Step-by-Step Methodology:

  • Incubation:

    • Treat aliquots of cell lysate with varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone or a vehicle control.

  • Protease Digestion:

    • Subject the treated lysates to limited proteolysis with a non-specific protease (e.g., thermolysin). Proteins bound to the compound may exhibit increased resistance to digestion.

  • Analysis:

    • Stop the digestion and analyze the remaining proteins by SDS-PAGE and Western blotting using antibodies specific to the candidate target proteins.

    • A dose-dependent increase in the abundance of the full-length target protein in the presence of the compound indicates a direct binding interaction.

Phase 3: Functional Characterization and Pathway Analysis

The final phase aims to elucidate the functional consequences of the compound-target interaction in a cellular and potentially in vivo context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat intact cells with the compound or vehicle control.

  • Heating:

    • Heat the cell suspensions across a range of temperatures.

  • Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the soluble fraction by Western blotting for the target protein. An increase in the amount of soluble target protein at higher temperatures in the compound-treated samples confirms target engagement.

Workflow Visualization

Target_Validation_Workflow cluster_phase1 Phase 1: Unbiased Target Identification cluster_phase2 Phase 2: Confirmation of Interaction cluster_phase3 Phase 3: Functional Characterization p1_start Synthesize Biotinylated Probe p1_pulldown Affinity Pulldown p1_start->p1_pulldown p1_lysate Prepare Cell Lysate p1_lysate->p1_pulldown p1_ms LC-MS/MS Analysis p1_pulldown->p1_ms p1_candidates Candidate Target List p1_ms->p1_candidates p2_darts DARTS Assay p1_candidates->p2_darts p2_cetsa Cellular Thermal Shift Assay (CETSA) p1_candidates->p2_cetsa p2_validated Validated Direct Binders p2_darts->p2_validated p2_cetsa->p2_validated p3_enzyme Enzymatic Assays p2_validated->p3_enzyme p3_cell Cell-Based Functional Assays p2_validated->p3_cell p3_pathway Pathway Analysis p3_enzyme->p3_pathway p3_cell->p3_pathway p3_invivo In Vivo Model Testing p3_pathway->p3_invivo p3_final Therapeutic Target Profile p3_invivo->p3_final Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits ros Oxidative Stress (ROS) ros->keap1_nrf2 Inhibits ub Ubiquitination keap1_nrf2->ub nrf2 Nrf2 keap1_nrf2->nrf2 Release proteasome Proteasomal Degradation ub->proteasome nrf2_n Nrf2 nrf2->nrf2_n Translocation are Antioxidant Response Element (ARE) nrf2_n->are maf Maf maf->are genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes

Caption: The Nrf2 antioxidant response pathway.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for elucidating the therapeutic targets of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. By systematically progressing from unbiased discovery to hypothesis-driven validation, researchers can build a robust profile of this compound's mechanism of action. The inherent bioactivity of its catechol and acetophenone cores strongly suggests potential roles in modulating oxidative stress, neurotransmitter metabolism, and inflammatory pathways. The successful validation of these or other novel targets will pave the way for preclinical development and the ultimate realization of this compound's therapeutic potential.

References

  • Molecular Target Validation in preclinical drug discovery. (2014). [Source not available]
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  • Target Identification and Validation (Small Molecules) - University College London. [Source not available]
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  • Gallic Acid, 3-Hydroxytyrosol, and Quercetin Modulate Cholinesterase Activity in Drosophila melanogaster - MDPI. [Source not available]
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Unveiling a Key Intermediate: The Early History and Scientific Profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Industrial and Pharmacological Significance

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a synthetic compound with the CAS Number 36467-25-1, holds a unique position in the landscape of pharmaceutical chemistry. While not a therapeutic agent itself, its identity is intrinsically linked to the production and quality control of one of the most vital biogenic amines and medications: adrenaline (epinephrine). Primarily recognized as "Adrenaline Impurity E" in pharmacopeial standards or by its synthetic precursor name, N-benzyl adrenalone, this acetophenone derivative serves as a critical reference point in the manufacturing of adrenaline and as an intermediate in certain synthetic pathways for ephedrine.[1][2][3] This guide delves into the early research and discovery of this compound, piecing together its scientific narrative from its implicit origins in the history of adrenaline synthesis to its modern-day characterization and applications in pharmaceutical analysis.

The Genesis of a Synthetic Marker: An Inferred History

The discovery of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is not marked by a singular, celebrated publication but is rather a story intertwined with the evolution of synthetic adrenaline production in the early 20th century. Following the isolation and initial structural elucidation of adrenaline around the turn of the 20th century, a flurry of research activity was directed towards its chemical synthesis.[4][5] One of the notable early industrial syntheses of adrenaline involved the use of a benzyl-protected intermediate to control the reactivity of the amine group.

The logical genesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, or N-benzyl adrenalone, lies in this synthetic strategy. It is a direct precursor in a synthetic route where 3',4'-dihydroxy-2-chloroacetophenone is reacted with N-benzylmethylamine. The resulting N-benzyl adrenalone is then subsequently reduced to form N-benzyl adrenaline, from which the benzyl protecting group is cleaved to yield adrenaline.[6] Consequently, any incomplete reaction or side reactions during the subsequent reduction step would result in the presence of N-benzyl adrenalone as an impurity in the final adrenaline product.

The formal identification and naming of this compound as "Adrenaline Impurity E" likely arose from the rigorous analytical chemistry that accompanied the development of pharmacopeial monographs for adrenaline. These standards necessitated the identification, characterization, and control of all process-related impurities to ensure the safety and efficacy of the final drug product.[7]

Physicochemical and Spectroscopic Profile

The fundamental physicochemical properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone have been well-characterized and are crucial for its identification and quantification.

PropertyValueSource
CAS Number 36467-25-1[2]
Molecular Formula C₁₆H₁₇NO₃[2]
Molecular Weight 271.31 g/mol [2]
Melting Point 96 - 98 °C or 120-121 °C (variations noted)[8]
Appearance Pale Yellow to Beige Solid; Light Grey Powder[2]
IUPAC Name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[9]

The Cornerstone of Adrenaline Synthesis: A Step-by-Step Methodology

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a critical step in certain manufacturing processes for adrenaline. The following protocol outlines a representative synthetic pathway, highlighting the chemical logic behind each step.

Experimental Protocol: Synthesis of N-Benzyl Adrenalone

Objective: To synthesize 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone from 3',4'-dihydroxy-2-chloroacetophenone and N-benzylmethylamine.

Materials:

  • 3',4'-dihydroxy-2-chloroacetophenone

  • N-benzylmethylamine

  • A suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile)

  • Acid (for subsequent isolation)

  • Base (for subsequent isolation)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3',4'-dihydroxy-2-chloroacetophenone in a suitable aprotic solvent within a reaction vessel equipped with a stirrer and temperature control.

  • Nucleophilic Substitution: Slowly add N-benzylmethylamine to the solution at a controlled temperature, typically ranging from 0°C to 30°C.[10] The rationale for this controlled addition is to manage the exothermic nature of the nucleophilic substitution reaction, where the secondary amine displaces the chlorine atom.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is typically subjected to an acid-base workup to isolate the product. This involves acidification to protonate the amine, followed by extraction to remove non-basic impurities. Subsequent basification of the aqueous layer precipitates the desired product, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system. The purity and identity of the final product are confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3_4_dihydroxy_2_chloroacetophenone 3',4'-dihydroxy-2- chloroacetophenone N_benzyl_adrenalone 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone (N-benzyl adrenalone) 3_4_dihydroxy_2_chloroacetophenone->N_benzyl_adrenalone Nucleophilic Substitution N_benzylmethylamine N-benzylmethylamine N_benzylmethylamine->N_benzyl_adrenalone caption Synthesis of N-benzyl adrenalone.

Caption: Synthetic route to N-benzyl adrenalone.

Role in Adrenaline Production and Quality Control

The primary significance of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone lies in its role as a direct precursor to adrenaline in certain synthetic schemes. The ketone functionality of N-benzyl adrenalone is reduced to a secondary alcohol to form N-benzyl adrenaline. A subsequent de-benzylation step yields adrenaline.

Adrenaline_Synthesis N_benzyl_adrenalone 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone (N-benzyl adrenalone) N_benzyl_adrenaline N-benzyl adrenaline N_benzyl_adrenalone->N_benzyl_adrenaline Reduction Adrenaline Adrenaline (Epinephrine) N_benzyl_adrenaline->Adrenaline De-benzylation caption Conversion of N-benzyl adrenalone to Adrenaline.

Caption: N-benzyl adrenalone as an adrenaline precursor.

As a designated pharmacopeial impurity ("Adrenaline Impurity E"), this compound is a critical reference standard for the quality control of adrenaline drug products. Analytical methods, such as HPLC, are employed to detect and quantify its presence, ensuring that it does not exceed the stringent limits set by regulatory bodies.[11][12] The presence of this impurity above the specified threshold could indicate incomplete reaction or inadequate purification in the manufacturing process.

Early Pharmacological Considerations: A Matter of Inference

Direct early pharmacological studies on 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone are not readily found in the historical literature. Its primary role has been as a synthetic intermediate and impurity. However, based on its chemical structure, some inferences about its potential biological activity can be made. The catechol moiety (the 3',4'-dihydroxyacetophenone portion) is a common feature in many biologically active molecules, including the catecholamine neurotransmitters. The presence of the N-benzylmethylamino group would significantly alter its interaction with adrenergic receptors compared to adrenaline. Any early pharmacological assessment would likely have been part of the broader safety evaluation of adrenaline, focusing on the potential toxicity of this and other impurities.

Conclusion: A Silent Contributor to Pharmaceutical History

The story of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a testament to the intricate and often unheralded science that underpins the production of life-saving medicines. While it may not have a celebrated moment of discovery, its existence is a direct reflection of the chemical ingenuity applied to the synthesis of adrenaline. From its origins as a key intermediate and process-related impurity to its current role as a vital pharmacopeial reference standard, this molecule is a silent yet crucial contributor to the safety and efficacy of adrenaline. Its scientific narrative underscores the importance of understanding the complete lifecycle of a drug substance, from its synthesis and potential byproducts to its final, purified form.

References

  • Sneader, W. (2001). The Discovery and Synthesis of Epinephrine. Drug News & Perspectives, 14(8), 491-495. [Link]

  • Quick Company. (n.d.). A Process For Preparing Epinephrine Intermediate. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2-(benzyl-Methyl-aMino)-1-(3-hydroxyphenyl)ethanone Request for Quotation. Retrieved from [Link]

  • SynZeal. (n.d.). Adrenaline EP Impurity E | 36467-25-1. Retrieved from [Link]

  • Google Patents. (n.d.). US6218575B1 - Process for preparing adrenaline.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS NA N-Nitroso-Epinephrine Impurity. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenaline. Retrieved from [Link]

  • Synchemia. (n.d.). Adrenaline EP Impurity E. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Adrenaline - Impurity E | CAS No : 36467-25-1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001012583A1 - Method for the production of adrenaline.
  • PubMed. (2001). The discovery and synthesis of epinephrine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The discovery and synthesis of epinephrine. Retrieved from [Link]

  • PubMed. (1985). Analysis of USP Epinephrine Injections for Potency, Impurities, Degradation Products, and D-Enantiomer by Liquid Chromatography, Using Ultraviolet and Electrochemical Detectors. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

  • Gavin Publishers. (1900). Adrenaline/Epinephrine Hunters: Past, Present, and Future at 1900. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2018, September 5). Hormone Hunters: The Discovery of Adrenaline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1210318B1 - Method for the production of adrenaline.
  • Pharmaffiliates. (n.d.). Adrenaline-Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Epinephrine-impurities. Retrieved from [Link]

  • precisionFDA. (n.d.). N-BENZYL ADRENALONE. Retrieved from [Link]

  • Antec Scientific. (n.d.). Articaine & Epinephrine Injection According to USP Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009004593A2 - Processes for the preparation of epinephrine.
  • Wikipedia. (n.d.). Epinephrine (medication). Retrieved from [Link]

  • American Chemical Society. (2025, October 27). Adrenaline. Retrieved from [Link]

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Spectroscopic Characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecular structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone comprises a catechol ring, a ketone group, and a tertiary amine with benzyl and methyl substituents. This combination of functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic properties is essential for its unambiguous identification, quantification, and for monitoring its presence in pharmaceutical preparations.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃[4][5]
Molecular Weight 271.31 g/mol [4][5]
CAS Number 36467-25-1[4][5]
IUPAC Name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[4]
Synonyms N-Benzyl adrenalone, Adrenaline impurity E[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"C7" [label="C"];
"C8" [label="C"];
"N"  [label="N"];
"C9" [label="C"];
"C10" [label="C"];
"C11" [label="C"];
"C12" [label="C"];
"C13" [label="C"];
"C14" [label="C"];
"C15" [label="C"];
"O1" [label="O"];
"O2" [label="O"];
"O3" [label="O"];
"H1" [label="H"];
"H2" [label="H"];

// Benzyl group"C10" -- "C11"; "C11" -- "C12"; "C12" -- "C13"; "C13" -- "C14"; "C14" -- "C15"; "C15" -- "C10";

// Linker"C9" -- "N"; "N" -- "C8"; "C8" -- "C7"; "C7" -- "O1";

// Catechol ring"C7" -- "C1"; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C3" -- "O2"; "O2" -- "H1"; "C4" -- "O3"; "O3" -- "H2";

// Methyl group"N" -- "C16" [label="CH3"]; }digraph "Mass_Spectrometry_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"M" [label="[C16H17NO3]+•\nm/z = 271", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "F1" [label="[C9H10NO3]+\nm/z = 180", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "F2" [label="[C8H8NO]+\nm/z = 134", fillcolor="#FBBC05", fontcolor="#202124"]; "F3" [label="[C7H7]+\nm/z = 91", fillcolor="#34A853", fontcolor="#FFFFFF"];

"M" -> "F1" [label="- C7H7•"]; "M" -> "F2" [label="- C8H9O2•"]; "F1" -> "F3" [label="- C2H3NO3"]; }

Caption: Predicted major fragmentation pathways for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical, especially for observing the exchangeable phenolic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typical parameters: 4000-400 cm⁻¹ scan range, resolution of 4 cm⁻¹, 16-32 scans.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Conclusion

The comprehensive spectroscopic analysis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is crucial for its role as a pharmaceutical impurity. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data. While experimental data is not publicly available, the information presented here, based on sound chemical principles and data from related compounds, offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols serve as a starting point for researchers to obtain high-quality spectroscopic data.

References

  • PrecisionFDA. N-BENZYL ADRENALONE. [Link]

  • Pharmaffiliates. Adrenaline - Impurity E. [Link]

  • Veeprho. 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. [Link]

  • Pharmaffiliates. Adrenaline-Impurities. [Link]

  • SynZeal. Adrenaline EP Impurity E | 36467-25-1. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Google Patents.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (N-Benzyl Adrenalone)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-stage protocol for the chemical synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as N-benzyl adrenalone. The synthesis of this and related catecholamine derivatives is of significant interest in medicinal chemistry and pharmaceutical development. The catechol moiety present in the target molecule is highly susceptible to oxidation, necessitating a robust protection-deprotection strategy to ensure a high-purity final product and acceptable yields. This protocol first employs an acetylation step to protect the sensitive hydroxyl groups. The synthesis then proceeds via nucleophilic substitution of an alpha-bromo ketone intermediate with N-benzylmethylamine, followed by acidic deprotection to yield the target compound. This application note details the complete methodology, explains the rationale behind critical process parameters, and provides guidance for characterization and troubleshooting.

Introduction and Strategic Overview

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a ketone analog of N-benzyl adrenaline and is structurally related to adrenalone, a topical vasoconstrictor and hemostatic agent.[1] Its synthesis is a key step in the preparation of various pharmaceutical compounds and can be a reference model for handling sensitive catechol-containing molecules.[2] The primary challenge in this synthesis is the prevention of undesired side reactions, primarily the oxidation of the 3',4'-dihydroxy (catechol) functional group, which readily forms colored quinone-type byproducts, especially under basic or neutral conditions in the presence of oxygen.[3][4]

To circumvent this, the presented synthesis follows a reliable three-stage pathway:

  • Protection: The phenolic hydroxyl groups of the starting material, 3',4'-dihydroxyacetophenone, are protected as acetate esters. This deactivates the aromatic ring towards electrophilic attack and protects the hydroxyls from oxidation during subsequent steps.

  • Substitution: The acetylated intermediate undergoes alpha-bromination followed by a nucleophilic substitution (amination) reaction with N-benzylmethylamine. This step constructs the core structure of the target molecule.[5][6]

  • Deprotection: The acetate protecting groups are removed under acidic conditions to regenerate the catechol moiety, yielding the final product.[5]

This strategic approach ensures regioselectivity and minimizes byproduct formation, leading to a cleaner reaction profile and simplifying purification.

Overall Reaction Scheme

The complete synthetic pathway is illustrated below.

Caption: Overall three-stage synthetic pathway.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaPurity/GradeSupplierNotes
3',4'-DihydroxyacetophenoneC₈H₈O₃≥98%Sigma-AldrichStarting material
Acetic Anhydride(CH₃CO)₂OACS Reagent, ≥98%Fisher ScientificAcylating agent
PyridineC₅H₅NAnhydrous, 99.8%Sigma-AldrichBase/Catalyst
BromineBr₂ACS Reagent, ≥99.5%Sigma-AldrichExtremely Corrosive & Toxic
Glacial Acetic AcidCH₃COOHACS Reagent, ≥99.7%VWRSolvent
N-BenzylmethylamineC₈H₁₁N98%Acros OrganicsNucleophile
Triethylamine (TEA)(C₂H₅)₃N≥99.5%Sigma-AldrichBase
Acetonitrile (CH₃CN)C₂H₃NAnhydrous, 99.8%Fisher ScientificSolvent
Hydrobromic AcidHBr33 wt. % in Acetic AcidSigma-AldrichDeprotection reagent
Methanol (MeOH)CH₃OHACS GradeVWRSolvent
Dichloromethane (DCM)CH₂Cl₂ACS GradeVWRExtraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeVWRExtraction/Chromatography
HexanesC₆H₁₄ACS GradeVWRChromatography
Sodium BicarbonateNaHCO₃Saturated Solution-For neutralization
Magnesium SulfateMgSO₄AnhydrousFisher ScientificDrying agent
Celite® 545--Sigma-AldrichFiltration aid
Silica GelSiO₂60 Å, 230-400 mesh-For column chromatography
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer with heating mantle and thermocouple

  • Reflux condenser and Dean-Stark trap (optional, for anhydrous reactions)

  • Pressure-equalizing dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice bath and Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel (500 mL)

  • Glass funnels and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Bromo-3',4'-diacetoxyacetophenone (Intermediate C)

Rationale: This stage involves protecting the catechol as a diacetate ester to prevent oxidation and then selectively brominating the alpha-position of the ketone. Acetic anhydride is a cost-effective and efficient acetylating agent.

Step 1.1: Acetylation of 3',4'-Dihydroxyacetophenone

  • To a 250 mL three-neck flask equipped with a magnetic stirrer and nitrogen inlet, add 3',4'-dihydroxyacetophenone (10.0 g, 65.7 mmol).

  • Add anhydrous pyridine (50 mL) and stir until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add acetic anhydride (20.1 g, 18.6 mL, 197.2 mmol, 3.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the diacetate product should appear.

  • Work-up: Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A white precipitate of 3',4'-diacetoxyacetophenone will form.

  • Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether.

  • Dry the white solid under vacuum to a constant weight. The expected yield is typically >95%. This product is often pure enough for the next step without further purification.

Step 1.2: Alpha-Bromination

  • In a 500 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve the 3',4'-diacetoxyacetophenone (14.0 g, 59.3 mmol) from the previous step in 150 mL of glacial acetic acid.

  • In a separate beaker, prepare a solution of bromine (10.4 g, 3.3 mL, 65.2 mmol, 1.1 eq) in 30 mL of glacial acetic acid. Caution: Bromine is highly toxic and corrosive. Perform this addition in a certified chemical fume hood.

  • Add the bromine solution dropwise to the stirred acetophenone solution at room temperature over 45 minutes. The deep red color of the bromine should discharge during the addition. A gentle nitrogen flow can be used to carry away the HBr gas byproduct into a scrubber.

  • Stir the reaction at room temperature for an additional 2-3 hours after the addition is complete.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) for the disappearance of the starting material.

  • Work-up: Slowly and carefully pour the reaction mixture into 500 mL of ice-water. A pale yellow or off-white solid will precipitate.

  • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or isopropanol to afford 2-bromo-3',4'-diacetoxyacetophenone as a crystalline solid. Dry under vacuum. Expected yield is 80-90%.

Stage 2: Synthesis of 2-(Benzylmethylamino)-3',4'-diacetoxyacetophenone (Intermediate D)

Rationale: This is a standard Sₙ2 reaction where the amine acts as a nucleophile, displacing the bromide. Triethylamine is added as a non-nucleophilic base to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the N-benzylmethylamine nucleophile.

  • To a 250 mL round-bottom flask, add the 2-bromo-3',4'-diacetoxyacetophenone (10.0 g, 31.5 mmol) and 100 mL of anhydrous acetonitrile.

  • Add N-benzylmethylamine (4.2 g, 4.4 mL, 34.7 mmol, 1.1 eq) to the solution.

  • Add triethylamine (4.8 g, 6.6 mL, 47.3 mmol, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

  • Monitoring: Follow the reaction progress by TLC (Eluent: 40% EtOAc in Hexanes), observing the formation of a new, more polar product spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the triethylammonium bromide salt that has precipitated.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the protected target compound as a viscous oil or solid. This crude product can be used directly in the next step or purified by column chromatography if necessary.

Stage 3: Deprotection to Yield 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (Final Product E)

Rationale: Acid-catalyzed hydrolysis is an effective method for cleaving acetate esters. Using a solution of HBr provides the acidic catalyst and results in the formation of the hydrobromide salt of the final product, which often aids in its precipitation and purification.[5]

  • Dissolve the crude protected product from Stage 2 in 100 mL of methanol in a 250 mL round-bottom flask.

  • Add 20 mL of a 33% solution of HBr in acetic acid.

  • Heat the solution to reflux (approx. 65-70 °C) for 2 hours.

  • Monitoring: Monitor the deprotection by TLC (Eluent: 50% EtOAc in Hexanes). The protected intermediate should be consumed, and a very polar spot, corresponding to the final product, should appear at the baseline.

  • Work-up & Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • The product may precipitate as its hydrobromide salt. If it does not, slowly add diethyl ether (approx. 100-150 mL) until the solution becomes cloudy and a precipitate forms.

  • Collect the solid by vacuum filtration, wash it with cold diethyl ether (2 x 30 mL), and dry it under vacuum. This yields 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone hydrobromide.

  • To obtain the free base, dissolve the salt in a minimal amount of water and carefully add saturated NaHCO₃ solution dropwise until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization from a suitable solvent system like methanol/ether.

Experimental Workflow Visualization

G start Start proc1 Step 1.1: Acetylation (Ac₂O, Pyridine, 0°C -> RT) start->proc1 end Final Product work1 Work-up 1 (Precipitation, Filtration) proc1->work1 proc2 Step 1.2: Bromination (Br₂, AcOH, RT, No Light) work2 Work-up 2 (Precipitation, Recrystallization) proc2->work2 proc3 Step 2: Amination (N-BnMeNH, TEA, CH₃CN, Reflux) work3 Work-up 3 (Filtration, Extraction) proc3->work3 proc4 Step 3: Deprotection (HBr, MeOH, Reflux) work4 Work-up 4 (Precipitation/Extraction, Purification) proc4->work4 work1->proc2 work2->proc3 work3->proc4 work4->end

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values. The hydrobromide salt of a similar compound has a reported melting point of 175-177 °C.[5]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The ¹H NMR should show characteristic peaks for the aromatic protons of the catechol and benzyl rings, a singlet for the N-methyl group, and singlets for the benzylic and alpha-carbonyl methylenes.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₇NO₃, MW: 271.31 g/mol ).

  • FTIR Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenols, the C=O stretch of the ketone, and C-N stretches.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Stage 1.1 (Acetylation) Incomplete reaction; wet reagents.Ensure pyridine and starting material are dry. Extend reaction time.
Dark coloration during reaction Oxidation of catechol moiety.Ensure an inert atmosphere (N₂ or Ar) is maintained, especially if protection is incomplete or during work-up.
Multiple spots on TLC after Bromination (Stage 1.2) Over-bromination or ring bromination.Control stoichiometry of bromine carefully (use 1.05-1.1 eq). Add bromine slowly at a controlled temperature.
Low yield in Stage 2 (Amination) Inactive amine (oxidized); insufficient base.Use freshly distilled N-benzylmethylamine. Ensure at least 1.5 eq of triethylamine is used.
Incomplete deprotection (Stage 3) Insufficient acid or reaction time.Increase the amount of HBr solution or extend the reflux time. Monitor carefully by TLC.

Conclusion

The described three-stage synthesis provides a reliable and scalable method for producing 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The strategic use of acetate protecting groups is critical for mitigating the oxidative sensitivity of the catechol ring system, leading to a cleaner reaction and facilitating the isolation of a high-purity final product. This protocol serves as a valuable resource for researchers engaged in the synthesis of catecholamines and related pharmacologically active molecules.

References

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Application Notes & Protocols: In Vitro Characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scientific Context and Rationale

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (CAS No. 36467-25-1) is a substituted acetophenone derivative with a core chemical scaffold that suggests significant potential for biological activity.[1][2][3] Its structure is characterized by a catechol moiety (3',4'-dihydroxybenzene), which is a well-established pharmacophore known for its antioxidant properties and its ability to interact with key biological targets.[4][5] The presence of this catechol group, combined with the aminoketone side chain, makes it structurally analogous to certain catecholamine neurotransmitters and a candidate for investigation in multiple in vitro assay systems.

This document serves as a technical guide for researchers, scientists, and drug development professionals on how to handle, prepare, and utilize 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in a series of foundational and target-specific in vitro assays. The protocols provided are designed to establish a baseline biological activity profile for the compound, focusing on three key areas:

  • Antioxidant Potential: The catechol group is a potent hydrogen donor and free radical scavenger. Quantifying this activity is a logical first step.

  • Enzyme Inhibition: Catechol is the endogenous substrate for Catechol-O-methyltransferase (COMT), a critical enzyme in neurotransmitter metabolism.[6] This compound is therefore a prime candidate for screening as a COMT inhibitor.

  • Cellular Effects: Before proceeding to complex cell-based functional assays, it is imperative to determine the compound's intrinsic cytotoxicity to establish a viable concentration range for future experiments.

The following sections provide detailed, field-proven protocols that are designed as self-validating systems, explaining the causality behind experimental choices to ensure robust and reproducible results.

Compound Handling, Storage, and Preparation

2.1 Safety and Handling Precautions

The catechol moiety confers potential toxicity. Catechol-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin, and may cause severe eye and skin irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[7][9]

  • Ventilation: Handle the solid powder in a certified chemical fume hood to avoid inhalation of dust.[8]

  • Waste Disposal: All solutions containing the compound and contaminated materials must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[8]

2.2 Storage and Stability

Catechol groups are highly susceptible to oxidation, which can be initiated by exposure to air, light, high pH, or metal ions. Oxidation often results in a color change (e.g., to pink, brown, or black) and a loss of biological activity.[10][11]

  • Solid Compound: Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[7][12]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

2.3 Preparation of Stock and Working Solutions

The compound has a molecular weight of 271.31 g/mol .[3] Use this value for all concentration calculations.

Table 1: Stock Solution Preparation

Parameter Value Notes
Compound Name 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone -
CAS Number 36467-25-1 [1]
Molecular Weight 271.31 g/mol [3]
Solvent Anhydrous DMSO Ensures solubility and minimizes oxidation.
Stock Concentration 50 mM Example: 13.57 mg dissolved in 1.0 mL DMSO.

| Storage | -80°C, single-use aliquots, protected from light. | Critical for stability. |

  • Working Solutions: For assays, dilute the DMSO stock solution into the appropriate aqueous assay buffer immediately before use. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤0.5%).

Protocol: DPPH Free Radical Scavenging Assay

This assay quantifies the antioxidant capacity of the compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of the purple DPPH radical by an antioxidant results in a color change to yellow, which is measured spectrophotometrically.[13][14]

3.1 Materials

  • DPPH (CAS 1898-66-4)

  • Anhydrous Methanol or Ethanol

  • Test Compound Stock Solution (in DMSO)

  • Positive Control: Ascorbic Acid or Trolox

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

3.2 Step-by-Step Protocol

  • Prepare DPPH Solution: Dissolve 4 mg of DPPH in 100 mL of methanol to create a 0.1 mM solution.[14] This solution should be prepared fresh and protected from light. Its absorbance at 517 nm should be ~1.0.

  • Prepare Test Compound Dilutions: Create a serial dilution of the test compound in methanol, starting from a high concentration (e.g., 1 mM) down to the low µM range. Also prepare a dilution series for the positive control.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 100 µL of each test compound dilution.

    • Positive Control Wells: 100 µL of each positive control dilution.

    • Blank (Control): 100 µL of methanol.[13]

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting or on a plate shaker for 30 seconds.

  • Incubation: Cover the plate with foil to protect it from light and incubate at room temperature for 30 minutes.[14][15]

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [ (AbsControl - AbsSample) / AbsControl ] x 100 [13]

  • Data Analysis: Plot the % Scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution (Initiate Reaction) DPPH_sol->Add_DPPH Cmpd_dil Prepare Serial Dilutions of Test Compound Add_Cmpd Add 100 µL Compound to 96-well plate Cmpd_dil->Add_Cmpd Add_Cmpd->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc Calculate % Scavenging Read->Calc IC50 Determine IC₅₀ Calc->IC50

Caption: DPPH Antioxidant Assay Workflow.

Protocol: Catechol-O-Methyltransferase (COMT) Inhibition Assay

This fluorometric assay measures the ability of the test compound to inhibit the activity of recombinant human COMT. The assay uses a fluorescent substrate that, when methylated by COMT, loses its fluorescence, allowing for a sensitive measurement of enzyme activity.[16]

4.1 Materials

  • Recombinant human soluble COMT (S-COMT)

  • S-(5'-Adenosyl)-L-methionine chloride (SAM; the methyl donor)

  • 3,7-Dihydroxy-2H-chromen-2-one (Esculetin) or similar fluorescent catechol substrate

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Test Compound Stock Solution (in DMSO)

  • Positive Control: Tolcapone or Entacapone[6]

  • 96-well black, flat-bottom microplates (for fluorescence)

  • Fluorescence microplate reader (e.g., Ex/Em = 355/460 nm for esculetin product)

4.2 Step-by-Step Protocol

  • Prepare Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, containing 5 mM MgCl₂ and 1 mM DTT.

  • Prepare Reagents:

    • COMT Enzyme: Dilute recombinant S-COMT in assay buffer to a working concentration (e.g., 4 µg/mL). Keep on ice.

    • Substrate (Esculetin): Prepare a 200 µM stock in assay buffer.

    • Cofactor (SAM): Prepare a 2 mM stock in assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to triplicate wells (final volume 200 µL):

    • Assay Buffer: To bring the final volume to 200 µL.

    • Test Compound/Control: 10 µL of test compound dilutions (in DMSO/buffer) or positive control.

    • COMT Enzyme: 50 µL of diluted COMT solution (final concentration 1 µg/mL).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding a 40 µL mixture of Esculetin and SAM (final concentrations: 20 µM Esculetin, 200 µM SAM).

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence signal every 60 seconds for 15-20 minutes. The signal will decrease over time as the substrate is consumed.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition relative to the "no inhibitor" control.

    • Plot the % Inhibition against the inhibitor concentration to determine the IC₅₀ value.

G cluster_reaction Reaction Components COMT COMT Enzyme Methyl_Product O-Methylated Product (Non-fluorescent) COMT->Methyl_Product Catalyzes Catechol Catechol Substrate (e.g., Esculetin) Catechol->Methyl_Product Converted to SAM SAM (Methyl Donor) SAM->Methyl_Product Donates CH₃ Inhibitor Test Compound (Potential Inhibitor) Inhibitor->COMT Binds & Inhibits

Caption: COMT Catalytic and Inhibition Pathway.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a fundamental tool for assessing cytotoxicity. It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[17][18][19]

5.1 Materials

  • Cell line of choice (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[18]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[20]

  • 96-well sterile, tissue culture-treated plates

  • Test Compound Stock Solution (in DMSO)

5.2 Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells containing medium with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[20] Pipette up and down to ensure all formazan crystals are dissolved. The plate may need to be shaken on an orbital shaker for 15 minutes or incubated overnight for complete solubilization.[17][18]

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18][21] A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot % Viability against compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

Table 2: Summary of Key Assay Parameters

Assay Principle Key Reagent Detection Method Endpoint
DPPH Assay Radical Scavenging DPPH Colorimetric (Absorbance at 517 nm) IC₅₀
COMT Inhibition Enzyme Inhibition Fluorescent Substrate Fluorometric (e.g., Ex/Em 355/460) IC₅₀

| MTT Assay | Metabolic Activity | MTT Tetrazolium Salt | Colorimetric (Absorbance at 570 nm) | CC₅₀ |

References

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Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the In Vivo Potential of a Novel Catechol-Acetophenone Derivative

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a unique molecule integrating two key pharmacophores: a catechol moiety and an acetophenone backbone.[1][2][3] While direct in vivo studies on this specific compound are not yet prevalent in published literature, its structural components provide a strong rationale for investigating its potential therapeutic effects. The catechol group is a well-established antioxidant pharmacophore, known for its ability to scavenge reactive oxygen species (ROS) and modulate redox-sensitive signaling pathways.[4][5] Acetophenone derivatives, on the other hand, have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacological profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The protocols and experimental designs outlined herein are based on established methodologies for evaluating compounds with predicted antioxidant and anti-inflammatory properties.

Compound Profile: Physicochemical Properties

A thorough understanding of the test article's properties is fundamental to designing meaningful in vivo experiments.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃[1][2][3]
Molecular Weight 271.31 g/mol [1][2]
IUPAC Name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone[1][2]
Synonyms N-Benzyl Adrenalone, Adrenaline impurity E[1]
Physical Description Solid, Pale Yellow to Beige[9]
Solubility Slightly soluble in DMSO and Methanol[9]

Expert Insight: The presence of the catechol and amine functionalities suggests potential for pH-dependent solubility and stability. The slight solubility in common organic solvents necessitates careful formulation development for in vivo administration.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on its chemical structure, the primary hypothesized mechanism of action for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is the modulation of oxidative stress and inflammation.

Hypothesized_MoA Compound 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Catechol Catechol Moiety Compound->Catechol Acetophenone Acetophenone Backbone Compound->Acetophenone ROS Reactive Oxygen Species (ROS) Catechol->ROS Scavenges Antioxidant_Response Cellular Antioxidant Response Catechol->Antioxidant_Response Upregulates Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB, MAPK) Acetophenone->Inflammatory_Signaling Inhibits Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Inflammatory Pro-inflammatory Mediators Inflammatory->Cellular_Damage Contributes to Antioxidant_Response->Cellular_Damage Prevents Therapeutic_Effect Potential Therapeutic Effect Antioxidant_Response->Therapeutic_Effect Inflammatory_Signaling->Inflammatory Induces Inflammatory_Signaling->Therapeutic_Effect Modulation leads to

Caption: Hypothesized dual mechanism of action.

Phase 1: Preclinical In Vivo Feasibility & Toxicology

Prior to efficacy studies, it is imperative to establish the safety profile and pharmacokinetic properties of the compound.

Acute Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity and estimate the LD₅₀ of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Protocol:

  • Animal Model: Female Swiss albino mice (8-12 weeks old).

  • Housing: Standard laboratory conditions (22 ± 3 °C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Minimum of 5 days.

  • Grouping: A starting dose of 300 mg/kg is recommended based on the GHS classification of related compounds.[1] Subsequent groups will be dosed at 2000 mg/kg or a lower dose depending on the outcome of the initial dose.

  • Dose Administration: A single oral gavage of the compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A vehicle control group is essential.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: Gross necropsy is performed on all animals at the end of the study.

Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) following a single dose.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.

  • Dose Administration: A single intravenous (IV) dose (e.g., 5 mg/kg) and a single oral (PO) dose (e.g., 50 mg/kg). The choice of doses should be informed by the acute toxicity study.

  • Blood Sampling: Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) are collected.

  • Sample Processing: Plasma is separated and stored at -80 °C until analysis.

  • Bioanalysis: Development and validation of a sensitive analytical method (e.g., LC-MS/MS) for the quantification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in plasma.

  • Data Analysis: Non-compartmental analysis to determine key PK parameters.

Phase 2: In Vivo Efficacy Models

Based on the hypothesized antioxidant and anti-inflammatory properties, the following in vivo models are recommended.

Model of Oxidative Stress: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

Rationale: CCl₄ induces acute liver injury through the generation of free radicals, providing a robust model to evaluate the in vivo antioxidant and hepatoprotective effects of a test compound.

Experimental Workflow:

CCl4_Workflow Start Start: Acclimatization (7 days) Grouping Animal Grouping (n=6-8 per group) Start->Grouping Pretreatment Pre-treatment with Compound or Vehicle (e.g., 7 days, daily, PO) Grouping->Pretreatment Induction Induction of Hepatotoxicity (Single CCl4 injection, IP) Pretreatment->Induction Sacrifice Sacrifice (24 hours post-CCl4) Induction->Sacrifice Sample_Collection Sample Collection (Blood & Liver) Sacrifice->Sample_Collection Biochemical Biochemical Analysis (ALT, AST) Sample_Collection->Biochemical Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology Oxidative_Stress Oxidative Stress Markers (MDA, GSH, SOD, CAT) Sample_Collection->Oxidative_Stress End End: Data Analysis Biochemical->End Histopathology->End Oxidative_Stress->End

Caption: Workflow for the CCl₄-induced hepatotoxicity model.

Detailed Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Grouping:

    • Group I: Normal Control (Vehicle only)

    • Group II: CCl₄ Control (Vehicle + CCl₄)

    • Group III: Positive Control (e.g., Silymarin + CCl₄)

    • Group IV-VI: Test Compound (Low, Mid, High doses) + CCl₄

  • Dosing Regimen:

    • Pre-treat with the test compound or vehicle orally for 7 consecutive days.

    • On the 7th day, 1 hour after the last dose of the test compound, administer a single intraperitoneal (IP) injection of CCl₄ (1:1 in olive oil, 1 mL/kg).

  • Endpoint Analysis (24 hours post-CCl₄):

    • Serum Biochemistry: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Liver Homogenate: Assess levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of superoxide dismutase (SOD) and catalase (CAT).[10]

    • Histopathology: Formalin-fix liver tissue for hematoxylin and eosin (H&E) staining to evaluate necrosis, inflammation, and steatosis.

Model of Acute Inflammation: Carrageenan-Induced Paw Edema

Rationale: This is a classic and highly reproducible model of acute inflammation, suitable for screening compounds for potential anti-inflammatory activity.

Dosing and Measurement Plan:

Time PointActionMeasurement
-60 min Administer test compound, vehicle, or positive control (e.g., Indomethacin) orally.-
0 min Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.Measure initial paw volume (plethysmometer).
+1, 2, 3, 4, 5 hours Measure paw volume.Paw Edema (mL) and % Inhibition.

Calculation:

  • % Inhibition of Edema = [ (Vc - Vt) / Vc ] x 100

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Data Interpretation and Next Steps

Successful demonstration of efficacy in these acute models would warrant further investigation in chronic models of disease that have a strong oxidative stress and inflammatory component, such as:

  • Neurodegenerative Disease Models: (e.g., MPTP-induced Parkinson's disease, Amyloid-beta-induced Alzheimer's disease). The catechol structure's known anti-amyloid properties make this a particularly interesting avenue.[4][11]

  • Metabolic Disease Models: (e.g., High-fat diet-induced obesity and insulin resistance).

  • Cardiovascular Disease Models: (e.g., Isoproterenol-induced myocardial infarction).

Conclusion

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone presents a promising scaffold for the development of novel therapeutics targeting diseases with underlying oxidative stress and inflammation. The experimental framework provided in these application notes offers a scientifically rigorous and stepwise approach to characterizing its in vivo pharmacological profile. Careful consideration of formulation, dose selection, and appropriate model systems will be paramount to successfully translating the chemical promise of this molecule into tangible biological data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11254260, 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link].

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (Source not fully available).
  • Veeprho (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. Retrieved from [Link].

  • Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. (2022). Molecules, 27(19), 6567. Retrieved from [Link].

  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry of Natural Compounds, 60, 1-26. Retrieved from [Link].

  • Liu, Y., et al. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities. bioRxiv. Retrieved from [Link].

  • Liu, Y., et al. (2021). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. eLife, 10, e65212. Retrieved from [Link].

  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019). Antioxidants, 8(5), 140. Retrieved from [Link].

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). International Journal of Molecular Sciences, 23(23), 15307. Retrieved from [Link].

  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link].

  • Spiess, B. D., Jr., & Dieni, C. A. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. Retrieved from [Link].

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). ResearchGate. Retrieved from [Link].

  • In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. (2023). Frontiers in Chemistry, 11. Retrieved from [Link].

Sources

Application Note: Comprehensive Analytical Strategies for the Quantification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the quantitative analysis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a key pharmaceutical intermediate and a potential impurity in certain drug products.[1][2] Given its structural features—a catechol moiety, a secondary amine, and a ketone group—this analyte presents unique challenges, including susceptibility to oxidation and high polarity. We present three robust analytical techniques for its quantification: a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a rapid UV-Vis Spectrophotometric assay. Each section offers a theoretical foundation, detailed experimental protocols, and insights into methodological choices, adhering to the principles of scientific integrity and validation standards set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9]

Introduction to the Analyte

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (BMDA) is a substituted acetophenone with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .[1][2][10] Its structure, featuring a catechol group, makes it analogous to endogenous catecholamines, suggesting that analytical methods developed for compounds like dopamine and norepinephrine may serve as a valuable starting point.[11][12][13][14][15] The presence of these functional groups dictates its chemical properties:

  • Polarity: The hydroxyl and amine groups confer high polarity, influencing chromatographic retention and solvent selection.

  • Chromophore: The substituted aromatic ring acts as a strong chromophore, making it suitable for UV-Vis detection.[16][17][18][19]

  • Reactivity: The catechol and secondary amine moieties are susceptible to oxidation. The phenolic hydroxyls are also acidic. These characteristics necessitate careful sample handling and consideration of derivatization for certain techniques like GC.

Accurate quantification of BMDA is critical for ensuring the purity of active pharmaceutical ingredients (APIs), for which it may be an intermediate or a degradation product, and for conducting pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the analysis of pharmaceutical impurities and APIs.[20][21][22][23][24] This technique offers the specificity needed to separate the analyte from potential degradants and matrix components.

Principle and Method Rationale

The catechol and aromatic functionalities of BMDA make it an excellent candidate for RP-HPLC with UV detection. A C18 stationary phase provides a nonpolar surface for the retention of the moderately nonpolar molecule. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and sharp peak shape. An acidic pH is crucial for two reasons:

  • It suppresses the ionization of the phenolic hydroxyl groups.

  • It protonates the secondary amine, leading to consistent interaction with the stationary phase and improved peak symmetry.

The selection of UV detection at approximately 280 nm is based on the strong absorbance of the benzene ring and catechol moieties at this wavelength, a common practice for phenolic compounds.[16][19]

Experimental Protocol: Stability-Indicating RP-HPLC

dot

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The compound, an adrenaline impurity and ephedrine intermediate, features a catechol moiety and a secondary amine, presenting unique challenges for chromatographic separation due to its ionizable nature and susceptibility to oxidation.[1][2] This guide provides a comprehensive, step-by-step protocol grounded in established scientific principles, explaining the rationale behind column selection, mobile phase optimization, and validation according to International Council for Harmonisation (ICH) guidelines.[3][4][5] The resulting method is suitable for purity testing, stability studies, and quality control applications in pharmaceutical development.

Introduction and Analyte Characterization

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a molecule of pharmaceutical interest, often monitored as a process impurity or potential degradant.[1] Its chemical structure (Figure 1) contains several key functional groups that dictate its chromatographic behavior:

  • A Catechol Group (3',4'-dihydroxy): This group is polar and acidic. The two phenolic hydroxyl groups have distinct pKa values, making the molecule's charge state highly dependent on the mobile phase pH. Catechols are also prone to oxidation, necessitating careful sample handling and mobile phase selection.

  • A Secondary Amine: This basic functional group is readily protonated at acidic pH.

  • Aromatic Rings and a Ketone Group: These contribute to the molecule's hydrophobicity and provide strong chromophores for UV detection.

Given this mixed polarity and the presence of multiple ionizable sites, developing a reproducible HPLC method with good peak symmetry requires precise control over the mobile phase pH to suppress ionization.[6][7] A stability-indicating method is crucial for distinguishing the intact analyte from any potential degradation products that may arise during manufacturing or storage.[8][9]

Figure 1: Chemical Structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone Image of the chemical structure would be placed here.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method follows a logical progression from understanding the analyte to systematically optimizing the chromatographic parameters.[10][11] High-performance liquid chromatography is a cornerstone of pharmaceutical analysis, and its procedures are well-defined by pharmacopeias.[12][13]

Column Selection

A C18 (octadecylsilyl) stationary phase was selected as the primary choice. This is the most versatile and widely used stationary phase in reversed-phase chromatography, capable of retaining compounds with mixed polarity like the target analyte. A modern, high-purity silica-based C18 column provides excellent efficiency and is robust across a moderate pH range.

Mobile Phase pH Optimization: The Critical Factor

For ionizable compounds, controlling the mobile phase pH is the most powerful tool for manipulating retention time and ensuring sharp, symmetrical peaks.[6][14][15] The goal is to operate at a pH that is at least 2 units away from the analyte's pKa values to ensure a single, stable ionic form.[6][16]

  • At Low pH (e.g., 2.5-3.5): The phenolic hydroxyl groups of the catechol moiety will be fully protonated (neutral), increasing their hydrophobicity and retention. Simultaneously, the secondary amine will be fully protonated (positively charged). This state is ideal as it prevents the dissociation of the acidic groups, which can cause peak tailing due to interactions with residual silanols on the stationary phase.[7]

  • At Neutral or High pH: The phenolic groups would deprotonate, making the molecule more polar and less retained. This can also increase the risk of oxidative degradation.

Therefore, an acidic mobile phase was chosen. A phosphate or formate buffer is ideal for providing sufficient buffering capacity in the pH 2.5-3.5 range.

Organic Modifier and Gradient Elution

Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A gradient elution, starting with a low percentage of ACN and ramping up, is necessary to ensure that any more hydrophobic impurities are eluted from the column while providing good resolution for early-eluting polar impurities.[10]

Detection Wavelength

Based on the analyte's structure, which contains multiple chromophores, UV detection is the most appropriate technique.[17] A photodiode array (PDA) detector was used to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity. For catechol-containing compounds, a wavelength between 275-280 nm is typically effective.[18]

Visualization of Key Processes

To clarify the logic, the following diagrams illustrate the method development workflow and the critical role of pH control.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, pKa, Polarity) Column Column Selection (Reversed-Phase C18) Analyte->Column MobilePhase Mobile Phase Screening (pH, Buffer, Organic Modifier) Column->MobilePhase Detection Detection Wavelength (PDA Scan for λmax) MobilePhase->Detection Gradient Gradient Optimization (Resolution vs. Run Time) Detection->Gradient FinalMethod Final Method Protocol Gradient->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: Logical workflow for HPLC method development.

pHEffect LowPH Analyte at Low pH (e.g., 3.0) - Catechol (Neutral, -OH) - Amine (Cationic, -NH2+) Result: Good Retention, Sharp Peak MidPoint pH of Mobile Phase HighPH Analyte at High pH (e.g., 8.0) - Catechol (Anionic, -O-) - Amine (Neutral, -NH) Result: Poor Retention, Tailing, Oxidation Risk

Caption: Effect of mobile phase pH on analyte ionization and chromatography.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

  • Standard: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone reference standard.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 278 nm (PDA)
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

Method Validation Summary (ICH Q2(R1))

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][5][19][20]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress. In all cases, the degradation products were well-resolved from the main analyte peak, proving the method's specificity.

Linearity

The linearity was assessed over a concentration range of 5 µg/mL to 150 µg/mL (corresponding to 10% to 300% of the working concentration).

ParameterResult
Concentration Range 5 - 150 µg/mL
Regression Equation y = 45872x - 1025
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels (80%, 100%, and 120%). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses.

LevelAccuracy (% Recovery)Precision (RSD%)
Repeatability (n=6) 99.2% - 101.5%< 1.0%
Intermediate (n=6) 98.9% - 101.8%< 1.5%
Robustness

The method's robustness was confirmed by introducing small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). System suitability parameters remained within acceptable limits in all varied conditions, demonstrating the method's reliability.[11] Allowable adjustments to chromatographic systems are defined within USP General Chapter <621>.[21][22][23]

Conclusion

This application note presents a comprehensive, scientifically-grounded protocol for the development and validation of a stability-indicating RP-HPLC method for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The critical role of mobile phase pH in controlling the retention and peak shape of this ionizable catecholamine-like compound is highlighted. The final validated method is linear, accurate, precise, and robust, making it highly suitable for quality control and stability testing in a regulated pharmaceutical environment.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]

  • USP General Chapter <621> Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • What is USP Chapter 621? (2017). Phenomenex Blog. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). ResearchGate. Retrieved from [Link]

  • Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Analysis of catecholamines and related compounds in one whole metabolic pathway with high performance liquid chromatography based on derivatization. (2014). ResearchGate. Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Separation of Catecholamines on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. (2016). Analyst. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Effect of Mobile Phase Composition, pH and Buffer Type on the Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography: Application to Method Development. (2004). PubMed. Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Philippine Journal of Science. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. (2018). PubMed Central. Retrieved from [Link]

  • A rapid hplc method for determination of major phenolic acids in plant material. (n.d.). Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved from [Link]

  • 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2022). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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Mastering the Preparation of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone Stock Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and reliable preparation of stock solutions is a foundational pillar of experimental reproducibility and success. This guide provides a comprehensive protocol for the preparation of stock solutions of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a compound of interest for its potential applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, handling, and quality control of this compound in solution.

Compound Overview and Critical Characteristics

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as α-Benzylmethylamino-3,4-dihydroxyacetophenone, is an organic molecule with the chemical formula C₁₆H₁₇NO₃ and a molecular weight of approximately 271.31 g/mol .[1][2][3][4][5] Its structure, featuring a catechol moiety (3',4'-dihydroxy), makes it susceptible to oxidation, a key consideration for its handling and storage.

Table 1: Physicochemical Properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₃[1][2]
Molecular Weight~271.31 g/mol [1][2][4]
Synonyms1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone, α-Benzylmethylamino-3,4-dihydroxyacetophenone[1][2]
AppearanceTypically a solid[6]

The presence of the catechol group is a critical determinant of the compound's chemical behavior. Catechols are known to be sensitive to oxidation, which can be catalyzed by light, high pH, and the presence of metal ions.[7] This degradation is often visually indicated by a color change in the solid compound or its solutions, progressing from colorless or light yellow to darker shades of yellow, brown, or even black.[7]

Safety Precautions and Handling

Prior to handling 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, it is imperative to consult the Safety Data Sheet (SDS). Aggregated GHS information suggests that this compound may be toxic if swallowed, inhaled, or in contact with skin, and can cause skin irritation and serious eye damage.[1]

Essential Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[8][9]

  • Handling: Avoid dust formation during weighing and transfer.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. For skin contact, remove contaminated clothing and wash the affected area. In case of ingestion, rinse the mouth with water. Seek immediate medical attention if any symptoms persist.[8]

Protocol for Stock Solution Preparation

The choice of solvent is critical for ensuring the solubility and stability of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Based on the properties of related compounds like acetophenone and catechol, organic solvents are recommended.[6][10]

Recommended Solvents
  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Note: When preparing solutions for biological experiments, ensure that the final concentration of the organic solvent is compatible with the assay and does not introduce physiological effects.[6]

Step-by-Step Protocol

This protocol details the preparation of a 10 mM stock solution in DMSO. The principles can be adapted for other solvents and concentrations.

Materials:

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (solid)

  • Anhydrous DMSO (or other suitable solvent)

  • Inert gas (e.g., argon or nitrogen)

  • Analytical balance

  • Volumetric flask (Class A)

  • Pipettes

  • Vortex mixer

  • Amber glass vials for storage

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage & QC weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer to volumetric flask vortex 3. Vortex to Homogenize dissolve->vortex qsvolume 4. QS to Final Volume vortex->qsvolume aliquot 5. Aliquot into Vials qsvolume->aliquot inert 6. Purge with Inert Gas aliquot->inert store 7. Store at -20°C or -80°C inert->store qc 8. Quality Control store->qc Periodic check

Caption: Workflow for preparing a stock solution of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Procedure:

  • Calculate the required mass:

    • For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 271.31 g/mol = 0.0027131 g = 2.71 mg

  • Weigh the compound:

    • Using an analytical balance, carefully weigh out 2.71 mg of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Dissolution:

    • Transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the flask.

    • To mitigate oxidation, it is best practice to purge the solvent with an inert gas like argon or nitrogen before use.[6]

  • Homogenization:

    • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Aliquoting and Storage:

    • For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use amber glass vials.

    • Before sealing, flush the headspace of each vial with an inert gas.

    • Store the vials upright in a freezer at -20°C or -80°C, protected from light.[7]

Quality Control and Stability Assessment

The integrity of the stock solution is paramount. Regular quality control is recommended to ensure the concentration and purity of the compound.

Table 2: Methods for Concentration Verification and Stability Assessment

MethodPrincipleApplication
UV-Vis Spectrophotometry Measures the absorbance of light at a specific wavelength, which is proportional to the concentration (Beer-Lambert Law).[11]A quick and straightforward method for routine concentration checks, provided a reference spectrum and extinction coefficient are known.
High-Performance Liquid Chromatography (HPLC) Separates the compound from potential degradants, allowing for accurate quantification and purity assessment.[7]The gold standard for assessing both concentration and stability. A stability-indicating method can be developed by subjecting the solution to stress conditions (e.g., heat, light, acid/base hydrolysis) to identify degradation products.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides definitive identification of the parent compound and any degradation products by their mass-to-charge ratio.

Stability Considerations:

  • Photostability: Acetophenone derivatives are susceptible to photodegradation.[7] Always protect solutions from light by using amber vials and minimizing exposure during handling.

  • Oxidative Stability: The catechol moiety is prone to oxidation.[7] Purging with an inert gas and using antioxidants (if compatible with the intended application) can enhance stability.

  • pH Sensitivity: Hydrolysis can occur under acidic or basic conditions.[7] If diluting into aqueous buffers, prepare fresh solutions and use them promptly. Storing aqueous solutions for extended periods is not recommended.[6]

Conclusion

The successful preparation of high-quality stock solutions of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone hinges on a thorough understanding of its chemical properties, meticulous attention to detail during the preparation process, and robust quality control measures. By following the protocols and considering the insights provided in this guide, researchers can ensure the integrity of their experimental starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.

References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem.
  • Echemi. (2019, July 15). 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Safety Data Sheets.
  • (2026, January 9). Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide.
  • TutorChase. (n.d.). What are the methods for verifying solution concentration?.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Benzylmethylamino)-3′,4′-dihydroxyacetophenone.
  • LGC Standards. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3.
  • Axios Research. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.
  • Cayman Chemical. (2022, November 15). Catechol - PRODUCT INFORMATION.
  • U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone.
  • Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1.
  • Echemi. (n.d.). 36467-25-1, 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Formula.

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Application Note: Adrenalone as a Selective α1-Adrenergic Receptor Agonist in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide focuses on Adrenalone (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone) , a well-characterized structural analog of the requested compound, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Currently, there is no established body of scientific literature for the latter. Adrenalone, the ketone form of epinephrine, serves as a scientifically robust model for exploring the intended biological space due to its shared catecholamine core and defined neuropharmacological profile. Insights and protocols presented here are based on the known activities of Adrenalone.

Introduction and Biochemical Profile

Adrenalone is an adrenergic agonist primarily utilized in research as a topical vasoconstrictor and hemostatic agent.[1][2][3] Structurally, it is the ketone derivative of epinephrine, a modification that significantly alters its receptor affinity profile.[1] Unlike epinephrine, which is a non-selective agonist of all adrenergic receptors, Adrenalone demonstrates a strong preference for α1-adrenergic receptors with minimal activity at β-receptors.[1][4] This selectivity makes it a valuable tool for isolating and studying α1-receptor mediated signaling pathways in various neurological and physiological contexts.

The compound's 3,4-dihydroxy (catechol) moiety is crucial for its receptor interaction and is also the site of its metabolism by Catechol-O-methyltransferase (COMT).[1] The N-methylamino side chain is a substrate for Monoamine Oxidase (MAO).[1] Understanding these metabolic pathways is critical for designing experiments and interpreting results, particularly in studies involving prolonged exposure or in systems with high metabolic activity.

Key Physicochemical and Pharmacological Properties:

PropertyValue / DescriptionSource
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone[1]
CAS Number 62-13-5 (Hydrochloride)[1]
Molecular Formula C₉H₁₁NO₃ • HCl[5]
Molecular Weight 217.7 g/mol (Hydrochloride)[6]
Primary Mechanism Selective α1-Adrenergic Receptor Agonist[1][7]
Secondary Actions Dopamine β-oxidase inhibitor; Norepinephrine Transporter (NET) ligand (IC₅₀: 36.9 μM)[2][3][6]
Solubility Water: ≥ 50 mg/mL; DMSO: ≥ 10 mg/mL[5][6]
Stability Unstable in solution; fresh preparation is recommended. Protect from light and oxidation.[6]

Core Applications in Neuroscience Research

Adrenalone's selective α1-agonism provides a targeted approach for several key areas of neuroscience investigation.

  • 2.1 Probing α1-Adrenergic Signaling Pathways: The primary application is the specific activation of the Gq-coupled α1-adrenergic receptor pathway. This allows researchers to study downstream events such as the activation of phospholipase C (PLC), generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of intracellular calcium, all without the confounding activation of β-receptor-mediated cAMP pathways.[4]

  • 2.2 Modeling Localized Vasoconstriction and Neurovascular Coupling: In neuroscience, maintaining localized blood flow is critical for experimental preparations like brain slices or in studies of the blood-brain barrier. Adrenalone can be used to model the effects of sympathetic vascular tone. Its historical use to prolong the action of local anesthetics by reducing blood flow highlights its utility in studying how vascular changes impact drug delivery and neuronal function in specific brain regions.[1][8]

  • 2.3 Investigating Norepinephrine Transporter (NET) Dynamics: With a reported IC₅₀ of 36.9 μM for the norepinephrine transporter, Adrenalone can be used as a moderate-affinity ligand to study NET function and pharmacology, particularly in comparative studies with more potent inhibitors.[3][6]

  • 2.4 Studying Catecholamine Metabolism: As a substrate for both MAO and COMT, Adrenalone can be used in metabolic studies to assess the activity of these key enzymes in neuronal and glial preparations.[1]

Experimental Protocols & Methodologies

3.1 Protocol 1: Competitive Radioligand Binding Assay for α-Adrenergic Receptors

This protocol determines the binding affinity (Ki) of Adrenalone for a specific α-adrenergic receptor subtype (e.g., α1A) by measuring its ability to displace a known radiolabeled antagonist.

Causality Behind Experimental Choices:

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-Prazosin for α1 receptors) is used to ensure specific and measurable binding.

  • Competition: By introducing increasing concentrations of unlabeled Adrenalone, we can determine the concentration at which it displaces 50% of the radioligand (IC₅₀), which is then used to calculate its binding affinity (Ki).

  • Non-Specific Binding: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used to saturate all specific receptor sites, allowing for the quantification of radioligand binding to non-receptor components (e.g., filters, lipids). This value is subtracted from total binding to yield specific binding.[9]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: 50 µL membrane preparation, 50 µL [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL binding buffer.

    • Non-Specific Binding (NSB) Wells: 50 µL membrane preparation, 50 µL [³H]-Prazosin, and 50 µL of 10 µM phentolamine.[9]

    • Competition Wells: 50 µL membrane preparation, 50 µL [³H]-Prazosin, and 50 µL of Adrenalone solution (at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Adrenalone.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_end Quantification Membrane Membrane Prep (Tissue/Cells) Total Total Binding: Membrane + [³H] Membrane->Total NSB NSB: Membrane + [³H] + Phentolamine Membrane->NSB Comp Competition: Membrane + [³H] + Adrenalone Membrane->Comp Radioligand Radioligand Stock ([³H]-Prazosin) Radioligand->Total Radioligand->NSB Radioligand->Comp Adrenalone Adrenalone Seria l Dilutions Adrenalone->Comp Harvest Harvest on Filter Plate Total->Harvest Incubate to Equilibrium NSB->Harvest Incubate to Equilibrium Comp->Harvest Incubate to Equilibrium Count Scintillation Counting Harvest->Count Analyze Calculate IC₅₀ & Ki Count->Analyze

Workflow for Competitive Radioligand Binding Assay.

3.2 Protocol 2: Ex Vivo Wire Myography for Vasoconstriction Assessment

This protocol quantifies the functional effect of Adrenalone on vascular tone using isolated arterial segments, a key assay for neurovascular studies.

Causality Behind Experimental Choices:

  • Isolated Artery: Using an isolated vessel (e.g., cerebral or mesenteric artery) allows for the direct measurement of smooth muscle contraction, independent of systemic physiological variables like heart rate or blood pressure.

  • Wire Myograph: This instrument measures isometric force, providing a highly sensitive and quantitative readout of vasoconstriction.[10]

  • Potassium Chloride (KCl): A high concentration of KCl is used to depolarize the smooth muscle cells, causing maximal contraction. This serves as a positive control and a reference point to normalize responses.

  • Cumulative Dosing: Adding progressively higher concentrations of Adrenalone without washing out the previous dose allows for the efficient construction of a full dose-response curve in a single tissue preparation.

Step-by-Step Methodology:

  • Tissue Dissection and Mounting:

    • Humanely euthanize an animal (e.g., rat or mouse) according to approved institutional protocols.

    • Carefully dissect a resistance artery (e.g., a branch of the middle cerebral artery) and place it in ice-cold, oxygenated Krebs-Henseleit buffer.

    • Under a dissecting microscope, clean the artery of surrounding connective tissue and cut it into 2 mm-long rings.

    • Mount the arterial ring on two fine wires in the jaws of a wire myograph chamber filled with Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[10]

  • Equilibration and Viability Check:

    • Allow the vessel to equilibrate for 60-90 minutes under a standardized resting tension.

    • Perform a viability test by challenging the vessel with a high concentration of KCl (e.g., 60 mM). Only vessels showing a robust contractile response are used for the experiment.[10]

    • Wash the vessel with fresh Krebs buffer until tension returns to baseline.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add the first (lowest) concentration of Adrenalone to the bath.

    • Wait for the contractile response to reach a stable plateau (typically 3-5 minutes).

    • Without washing, add the next, higher concentration of Adrenalone.

    • Repeat this process for the full range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to generate a cumulative curve.

  • Data Analysis:

    • Record the tension at each concentration.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of maximal contraction against the log concentration of Adrenalone.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

G cluster_prep Preparation cluster_exp Experiment cluster_end Analysis Dissect Dissect Artery Mount Mount on Myograph Dissect->Mount Equil Equilibrate Mount->Equil KCl Viability Check (High KCl) Equil->KCl Wash Wash to Baseline KCl->Wash Dose Cumulative Dosing (Adrenalone) Wash->Dose Record Record Tension Dose->Record Normalize Normalize to KCl Response Record->Normalize Analyze Calculate EC₅₀ & Emax Normalize->Analyze

Experimental workflow for ex vivo vasoconstriction assay.

Data Interpretation & Troubleshooting

ExperimentExpected OutcomeCommon PitfallTroubleshooting Step
Binding Assay A sigmoidal competition curve with a well-defined IC₅₀.High non-specific binding (>30% of total).Reduce membrane protein concentration; ensure rapid filtration and adequate washing; check radioligand purity.
Binding Assay Low or no specific binding.Inactive receptor preparation or degraded Adrenalone.Use freshly prepared membranes; prepare Adrenalone stock solution fresh for each experiment as it is unstable.[6]
Myography A dose-dependent increase in vascular tension.Weak or absent response to Adrenalone.Check vessel viability with KCl; ensure Adrenalone solution is freshly prepared; verify the presence of α1-receptors in the chosen vessel type.
Myography High variability between vessel segments.Inconsistent dissection or mounting technique.Standardize dissection procedure to minimize damage to the endothelium/smooth muscle; ensure consistent application of resting tension.

Conclusion

Adrenalone is a selective and versatile pharmacological tool for neuroscience research. Its well-defined action as an α1-adrenergic agonist allows for the precise dissection of this signaling pathway's role in neurovascular coupling, sympathetic regulation, and other neuronal processes. The protocols outlined in this guide provide a robust framework for quantifying both the molecular binding characteristics and the functional physiological effects of Adrenalone, enabling researchers to generate reliable and reproducible data.

References

  • Adrenalone - Wikipedia. [Link]

  • Adrenaline - Wikipedia. [Link]

  • Adrenaline vasoconstrictor and local anaesthetics - Medcrine. [Link]

  • Adrenalone HCl | adrenergic agonist | Buy from Supplier AdooQ®. [Link]

  • Adrenaline - CCC Pharmacology - LITFL. [Link]

  • Adrenaline: physiology and pharmacology - DermNet. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. [Link]

  • Contraindications of Vasoconstrictors in Dentistry - Biomedical and Pharmacology Journal. [Link]

  • Why is the vasoconstrictor adrenaline often added to local anaesthetics for use in dental procedures? - Quora. [Link]

  • Part 3: Vasoconstrictors in local anaesthetics - SciELO South Africa. [Link]

  • Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. [Link]

  • Vasoconstriction in human subcutaneous resistance arteries (Prostanoid receptor) - REPROCELL. [Link]

  • Ba2+‐Induced Vasoconstriction as a Model to Investigate the Dynamin Dependence of Biological Processes Regulating Vascular Tone - NIH. [Link]

  • Vasoconstriction Test Vasoconstriction is a phenomenon which can be induced in such a dramatic manner by corticoids that scarcel - Karger Publishers. [Link]

  • Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A - Remedy Publications LLC. [Link]

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Using 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as a chemical probe.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Investigational Use of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as a Chemical Probe for Modulating Inflammatory Pathways

Document ID: ANP-BMDA-202601

Version: 1.0

Introduction: Unveiling a Potential Modulator

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a small molecule belonging to the acetophenone class of organic compounds. Its structure is characterized by a dihydroxy-substituted phenyl ring, a feature known to be present in molecules with significant biological activity. While historically cataloged as an intermediate in chemical synthesis, its structural motifs—particularly the catechol-like dihydroxy functionality—suggest a potential for interaction with biological targets.[1][2]

This document outlines the prospective application of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as an investigational chemical probe. A chemical probe is a small molecule designed to selectively modulate the function of a specific protein target, thereby enabling the interrogation of that target's role in cellular and organismal biology.[3] The principles of rigorous validation, including demonstration of target engagement, cellular activity, and selectivity, are paramount to the confident use of any such tool.[4]

Based on the known anti-inflammatory and antioxidant properties of dihydroxyacetophenone derivatives, we hypothesize that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone may serve as a modulator of inflammatory signaling pathways.[5][6] Specifically, we propose its potential to inhibit cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in inflammation.[7] These application notes provide a framework and detailed protocols for researchers to systematically investigate this hypothesis and validate the utility of this compound as a chemical probe.

Table 1: Chemical and Physical Properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

PropertyValueSource
CAS Number 36467-25-1[5]
Molecular Formula C₁₆H₁₇NO₃[5]
Molecular Weight 271.32 g/mol [5]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol

Hypothesized Mechanism of Action: Targeting the COX Pathway

We propose that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone may exert anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation. The rationale for this hypothesis is grounded in the activities of structurally related compounds. Dihydroxyacetophenone derivatives have been noted for their anti-inflammatory properties, and some flavonoids with similar catechol moieties are known to suppress COX-2 expression and activity.[5][7]

The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, would reduce the production of downstream pro-inflammatory prostaglandins, such as PGE2, which are key mediators of pain, fever, and swelling associated with inflammation.

COX_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammatory Response (Pain, Fever, Swelling) PGE2->Inflammation Probe 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Probe->COX2 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Experimental Validation Workflow

To validate 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as a chemical probe for COX-2 inhibition, a multi-step experimental approach is necessary. This workflow ensures that the observed biological effects are directly attributable to the on-target activity of the compound. A robust validation framework includes biochemical assays, cell-based target engagement, and assessment of downstream phenotypic effects, along with crucial control experiments.[3][8]

Validation_Workflow A Step 1: Biochemical Assay (Cell-Free COX-2 Inhibition) B Step 2: Cytotoxicity Assessment (e.g., MTT/LDH Assay in Target Cells) A->B C Step 3: Cellular Target Engagement (Measure PGE2 Production in LPS-stimulated Macrophages) B->C D Step 4: Selectivity Profiling (Test against COX-1 and other related enzymes) C->D E Step 5: Control Experiments (Use inactive analog and orthogonal probe) D->E F Conclusion: Validated Chemical Probe (Potent, Selective, Cell-Active) E->F

Caption: A generalized workflow for validating a new chemical probe.

Detailed Experimental Protocols

4.1 Preparation and Storage of Stock Solutions

  • Materials:

    • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

  • Protocol:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.71 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

4.2 Protocol 1: Cell-Free COX-2 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the compound on purified COX-2 enzyme activity.

  • Materials:

    • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)

    • Purified human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone stock solution

    • Positive control inhibitor (e.g., Celecoxib)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control in the provided assay buffer. A typical concentration range to start with is 0.01 µM to 100 µM.

    • To each well of the 96-well plate, add the assay buffer, heme, and the purified COX-2 enzyme.

    • Add the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product formation (e.g., prostaglandin levels) using the detection method specified in the kit, typically via colorimetric or fluorometric measurement on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

4.3 Protocol 2: Cellular Anti-Inflammatory Activity Assay

This protocol assesses the compound's ability to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone stock solution

    • PGE2 ELISA kit

    • 24-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).

    • Stimulate the cells with LPS (1 µg/mL) to induce inflammation and COX-2 expression. Leave one set of wells unstimulated as a negative control.

    • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

    • After incubation, collect the cell culture supernatant from each well.

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Quantify the PGE2 concentration for each treatment condition.

    • Calculate the percentage of inhibition of LPS-induced PGE2 production by the test compound.

    • Determine the IC₅₀ value for the inhibition of PGE2 production in cells.

4.4 Protocol 3: Cell Viability Assay

It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Materials:

    • RAW 264.7 cells

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with the same concentrations of the test compound used in the cellular activity assay.

    • Incubate for 24 hours (matching the duration of the activity assay).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • A compound is generally considered non-toxic if cell viability remains above 90% at the effective concentrations.

References

  • European Federation for Medicinal Chemistry. Validating Chemical Probes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Antioxidant and Anti-inflammatory Power of Dihydroxyacetophenone. Available at: [Link]

  • PubMed. Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Available at: [Link]

  • MDPI. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Available at: [Link]

  • PubMed. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. Available at: [Link]

  • PubMed. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. Available at: [Link]

  • The Chemical Probes Portal. Probe Evaluation. Available at: [Link]

  • ResearchGate. Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. Available at: [Link]

  • ResearchGate. (PDF) Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Available at: [Link]

  • Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • ResearchGate. Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. Available at: [Link]

  • ResearchGate. Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Available at: [Link]

  • PubMed. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Available at: [Link]

  • PubMed. New acetophenone glucosides isolated from extracts of Helichrysum italicum with antiinflammatory activity. Available at: [Link]

  • Bentham Science. s Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Available at: [Link]

  • Taylor & Francis Online. Full article: Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available at: [Link]

  • PMC. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available at: [Link]

  • PubMed. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Available at: [Link]

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Application Notes & Protocols: Safe Handling and Storage of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Safety Division

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (CAS No: 36467-25-1). The protocols herein are designed for researchers, scientists, and drug development professionals. The procedures are synthesized from available safety data and established best practices for handling structurally related compounds, particularly those containing a catechol moiety. Adherence to these guidelines is critical for minimizing risk and ensuring personnel safety and experimental integrity.

Compound Identification and Hazard Analysis

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is an organic compound identified as an intermediate in the synthesis of ephedrine.[1] Its molecular structure, featuring a catechol group and a substituted acetophenone, dictates its chemical reactivity and toxicological profile.

1.1 Compound Properties

A summary of the key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 36467-25-1[1]
Molecular Formula C₁₆H₁₇NO₃[1][2]
Molecular Weight 271.31 g/mol [1]
Synonyms 1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone, Adrenaline impurity E[2]
Appearance Solid (Assumed, based on related compounds)N/A
1.2 GHS Hazard Classification & Rationale

While a specific, universally adopted GHS classification for this exact compound is not fully established, aggregated data from multiple suppliers provides a preliminary hazard profile.[2] A composite analysis, based on its structural motifs (catechol and acetophenone), suggests the following potential hazards.

  • Acute Toxicity: Reports indicate potential for toxicity if swallowed, inhaled, or in contact with skin.[2] Catechol itself is classified as toxic if swallowed or in contact with skin.[3]

  • Skin Corrosion/Irritation: The compound may cause skin irritation.[2] This is consistent with the known properties of both catechol and acetophenone derivatives.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][3][5]

  • Genetic Defects: The catechol moiety raises a concern for potential mutagenicity.[3]

  • Air & Light Sensitivity: The 3',4'-dihydroxy (catechol) group is highly susceptible to oxidation in the presence of air and light, leading to degradation and the formation of colored quinone-type byproducts.[6][7] This reactivity is a primary consideration for storage and handling.

Risk Assessment Workflow

A systematic risk assessment must be performed before any handling of the compound. This process involves identifying hazards, evaluating risks, and implementing control measures to ensure a safe operating procedure.

RiskAssessmentWorkflow A Step 1: Hazard Identification Review SDS & Literature for: - Toxicity (Acute/Chronic) - Reactivity (Air/Light Sensitivity) - Physical Hazards (e.g., Dust) B Step 2: Exposure Assessment Evaluate potential routes: - Inhalation (weighing) - Dermal Contact (transfers) - Ingestion (contamination) - Eye Contact (splashes) A->B C Step 3: Implement Control Measures Select appropriate controls based on risk level B->C D Engineering Controls - Chemical Fume Hood - Glovebox (for inert atmosphere) - Eyewash Station / Safety Shower C->D E Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Area - Personnel Training C->E F Personal Protective Equipment (PPE) - Specify Gloves, Eye/Face Protection, Lab Coat C->F G Step 4: Review and Refine - Periodically review SOPs - Document any incidents - Update procedures as needed D->G E->G F->G

Caption: Risk assessment process for handling 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Engineering and Personal Protective Controls

Based on the hazard analysis, a multi-layered approach to protection is mandatory.

3.1 Engineering Controls
  • Primary Handling: All manipulations of the solid compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[3]

  • Inert Atmosphere: For procedures requiring the exclusion of air and moisture to prevent degradation, a glovebox with an inert atmosphere (e.g., argon or nitrogen) is the ideal environment.[6][8]

  • Emergency Equipment: An accessible and tested safety shower and eyewash station are essential in any laboratory where this compound is handled.[9]

3.2 Personal Protective Equipment (PPE)

The minimum required PPE ensemble is detailed below.

PPE CategorySpecificationRationale & Citation
Hand Protection Nitrile Gloves (EN 374 compliant)Provides a barrier against dermal contact. Always check for tears and replace immediately after contamination or completion of work.[10][11]
Eye/Face Protection Chemical safety goggles with side-shields or a face shieldProtects against splashes and airborne particles.[9][12] Serious eye damage is a significant risk.[2][3]
Body Protection Long-sleeved, flame-resistant lab coatProtects skin and personal clothing from contamination.[12]
Respiratory Protection NIOSH/CEN-approved respiratorRequired if there is a risk of exceeding exposure limits or when dusts are generated outside of a fume hood.[12]
Detailed Protocols
4.1 Safe Handling and Weighing Protocol

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of the compound.

HandlingProtocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 1. Don Full PPE (Gloves, Goggles, Lab Coat) Prep2 2. Prepare Work Area - Verify fume hood function - Line surface with absorbent pad Prep1->Prep2 Prep3 3. Assemble Equipment - Spatula, weigh boat, vial - Solvent, vortex mixer Prep2->Prep3 H1 4. Retrieve Compound - Transport from storage in secondary containment Prep3->H1 H2 5. Weigh Compound - Perform inside fume hood - Minimize dust creation H1->H2 H3 6. Prepare Solution - Add solvent to vial - Cap securely and mix H2->H3 C1 7. Decontaminate - Wipe down spatula and work surface H3->C1 C2 8. Dispose of Waste - Place contaminated items (gloves, weigh boat) in sealed waste bag C1->C2 C3 9. Return Compound to Storage C2->C3 C4 10. Doff PPE & Wash Hands C3->C4

Caption: Step-by-step workflow for the safe handling of the target compound.

4.2 Storage Procedures

Proper storage is critical to maintain the compound's integrity and prevent hazardous reactions. The catechol moiety makes it particularly susceptible to degradation.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[13] Containers should be tightly sealed.

  • Temperature: Store in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is typically between 15–25°C, unless otherwise specified by the supplier.[11]

  • Light: Protect from direct sunlight and other light sources by using amber vials or storing in a dark location.[6][7]

  • Container: Use tightly sealed glass containers.[6] For long-term storage, sealing in an ampoule under inert gas is recommended.

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[4][7]

4.3 Spill and Emergency Procedures
  • Small Spills (Solid):

    • Ensure the area is well-ventilated (use fume hood if spill is contained within).

    • Wearing full PPE, gently sweep up the material to avoid creating dust.[5]

    • Collect the material in a sealed container for disposal.[10][12]

    • Clean the spill area with soap and water.[10]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][12]

    • Skin Contact: Take off contaminated clothing immediately.[12] Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][12]

Waste Disposal

All waste materials, including the compound itself and any contaminated lab supplies (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in regular trash.

References
  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]

  • University of Alaska Fairbanks. (n.d.). Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ACETOPHENONE. Retrieved from [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]

Sources

Application Notes and Protocols for Dosage Calculation of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to calculating and establishing appropriate dosage regimens for the novel compound 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in various animal models. This document outlines a strategic framework, from initial in vitro characterization to in vivo dose-range finding and toxicology studies, ensuring scientific rigor and adherence to preclinical research principles.

Compound Profile: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

  • Chemical Formula: C₁₆H₁₇NO₃[1][2][3]

  • Molecular Weight: 271.31 g/mol [1][4][5]

  • Synonyms: α-Benzylmethylamino-3,4-dihydroxyacetophenone, Adrenaline Impurity E[1][4]

  • Structural Information:

    Caption: Chemical structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Currently, there is a paucity of publicly available data on the specific mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD) of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. It is listed as an impurity of epinephrine and an intermediate in ephedrine synthesis, suggesting potential sympathomimetic or related activities, but this must be experimentally verified.[1][5] The protocols outlined herein are designed to systematically elucidate the necessary parameters for robust dosage calculation in the absence of prior in vivo data.

Part 1: Foundational In Vitro Assessment

Prior to any animal studies, a foundational understanding of the compound's biological activity must be established through in vitro assays. This initial step is critical for estimating a starting dose for in vivo experiments and identifying potential target pathways.

Rationale for In Vitro Testing

In vitro studies are essential to:

  • Determine the compound's potency (e.g., IC50 or EC50) on relevant cellular targets.

  • Assess cytotoxicity to establish a preliminary therapeutic window.

  • Inform the selection of appropriate animal models and biomarkers for in vivo studies.

Recommended In Vitro Assays

Given its structural similarity to catecholamines, initial assays should focus on pathways associated with adrenergic signaling.

  • Receptor Binding Assays: To determine the affinity of the compound for various adrenergic receptors (α₁, α₂, β₁, β₂, β₃).

  • Second Messenger Assays: To measure downstream signaling effects, such as changes in intracellular cyclic AMP (cAMP) or calcium levels in response to receptor activation.

  • Cell Viability Assays: Using relevant cell lines (e.g., cardiomyocytes, neuronal cells) to determine the concentration at which the compound exhibits cytotoxic effects (e.g., using MTT or LDH assays).

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Part 2: Initial In Vivo Dose Estimation

Once in vitro data is available, the next step is to estimate a starting dose for the first in vivo studies. This is a critical step to ensure both the safety of the animals and the likelihood of observing a biological effect.

Conversion from In Vitro to In Vivo Doses

A common, though indirect, method for estimating a starting in vivo dose is to consider the in vitro effective concentration. However, this does not account for the complex pharmacokinetic and pharmacodynamic factors in a whole organism. A more robust approach involves a combination of in vitro data and established toxicological principles.

The No-Observed-Adverse-Effect-Level (NOAEL) Approach

The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed.[6] In the absence of prior toxicology data for this specific compound, a conservative starting point is necessary. Regulatory guidelines, such as those from the FDA, provide a framework for this.[7]

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a method used to extrapolate drug doses between different animal species based on body surface area, which is more closely related to metabolic rate than body weight alone.[8][9][10] The following formula is commonly used:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[11][12]

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse0.020.0073
Rat0.150.0256
Rabbit1.50.1512
Dog100.5020
Human601.637
Table adapted from established allometric scaling data.[11][12]

To convert a known human dose to an animal dose, the formula is rearranged:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) [11][12]

Part 3: In Vivo Dose-Range Finding (DRF) Studies

DRF studies are preliminary, non-GLP (Good Laboratory Practice) studies designed to identify a range of doses that are tolerated and that produce the desired biological effect.

Objectives of DRF Studies
  • To determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[13]

  • To identify the minimum effective dose.[13]

  • To observe any overt clinical signs of toxicity.

  • To inform the dose selection for subsequent definitive efficacy and toxicology studies.

Protocol 2: Acute Dose-Range Finding Study in Mice
  • Animal Model: Select a relevant strain of mice (e.g., C57BL/6), typically 8-10 weeks old.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 15, 50, 150, 500 mg/kg) and a vehicle control group (n=3-5 per group). The dose range should be wide to capture both efficacy and toxicity.

  • Compound Administration: Administer a single dose of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observation: Monitor animals closely for the first few hours post-dosing and then daily for 7-14 days for any clinical signs of toxicity (e.g., changes in activity, posture, breathing, convulsions).

  • Data Collection: Record body weights, food and water consumption, and any observed adverse effects.

  • Endpoint: At the end of the observation period, perform a gross necropsy to examine major organs for any visible abnormalities.

Caption: Workflow for a Dose-Range Finding Study.

Part 4: Definitive Toxicology Studies and NOAEL Determination

Following DRF studies, more formal toxicology studies are conducted under GLP-like conditions to definitively establish the safety profile of the compound and determine the NOAEL.

Study Design Considerations
  • Species Selection: At least two species (one rodent and one non-rodent) are typically required for regulatory submissions.[14]

  • Dose Levels: Typically include a control group, a low dose, a mid-dose, and a high dose. The high dose should be at or near the MTD.[14]

  • Duration: The duration of the study depends on the intended clinical use of the drug (e.g., 28-day or 90-day repeat-dose studies).[7]

  • Endpoints: Include detailed clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Protocol 3: 28-Day Repeat-Dose Oral Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats, 6-8 weeks old.

  • Group Allocation: Four groups (n=10/sex/group):

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., estimated no-effect level from DRF)

    • Group 3: Mid Dose

    • Group 4: High Dose (e.g., MTD from DRF)

  • Dosing: Administer the compound or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Conduct detailed clinical observations daily. Measure body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, perform a full necropsy. Record organ weights and collect a comprehensive set of tissues for histopathological examination.

  • NOAEL Determination: The NOAEL is the highest dose at which no adverse treatment-related findings are observed in any of the measured parameters.[6][13][14] This determination is based on a weight of evidence, considering statistical significance and biological relevance.[15]

G cluster_0 Pre-Study cluster_1 In-Life Phase (28 Days) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting DRF Results DRF Results Dose Selection Dose Selection DRF Results->Dose Selection Protocol Design Protocol Design Dose Selection->Protocol Design Daily Dosing Daily Dosing Protocol Design->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight & Food Intake Body Weight & Food Intake Clinical Observations->Body Weight & Food Intake Blood & Urine Collection Blood & Urine Collection Body Weight & Food Intake->Blood & Urine Collection Necropsy Necropsy Blood & Urine Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination

Caption: Key Phases of a 28-Day Toxicology Study.

Conclusion

The dosage calculation for a novel compound like 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in animal models is a meticulous, multi-step process that must be grounded in robust scientific principles. By following a systematic approach that begins with in vitro characterization and progresses through well-designed in vivo dose-range finding and toxicology studies, researchers can confidently establish a safe and effective dosing regimen for further preclinical development. The principles of allometric scaling and NOAEL determination are central to this process, ensuring both the ethical treatment of laboratory animals and the generation of high-quality, translatable data.

References

  • A simple practice guide for dose conversion between animals and human - PMC - NIH. (n.d.).
  • A Simple Method for Animal Dose Calculation in Preclinical Research - Cronicon. (2020, February 14).
  • Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4).
  • A Simple Method for Animal Dose Calculation in Preclinical Research - ResearchGate. (2020, February 14).
  • No-observed-adverse-effect level - Wikipedia. (n.d.).
  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20).
  • Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. (2025, May 29).
  • Allometric Scaling Calculator. (n.d.).
  • Preclinical drug safety evaluation studies – issue of relying only on conventional statistical analysis - Pharmabiz.com. (2024, January 3).
  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
  • 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone | 36467-25-1 - ChemicalBook. (2023, July 12).
  • 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone - PubChem - NIH. (n.d.).
  • 2-(Benzylmethylamino)-3′,4′-dihydroxyacetophenone, CAS 36467-25-1 | SCBT. (n.d.).
  • The no-observed-adverse-effect-level in drug safety evaluations: Use, issues, and definition(s) - ResearchGate. (2005, June 23).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone - CAS - Axios Research. (n.d.).
  • 36467-25-1, 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Formula - ECHEMI. (n.d.).

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Application Notes and Protocols for Assessing Cell Viability Following Treatment with 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cytotoxicity Profiling of a Novel Compound

Introduction: Characterizing a Novel Molecule

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a compound with the molecular formula C₁₆H₁₇NO₃, is recognized chemically as an intermediate in the synthesis of ephedrine and is also identified as Adrenaline EP Impurity E[1][2][3][4][5]. While its chemical properties are documented, its biological effects and impact on cellular viability remain largely unexplored in publicly available literature. The structural similarity to other dihydroxyacetophenone derivatives, which have been shown to possess biological activities ranging from anti-inflammatory to anti-melanogenic effects, suggests that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone could elicit a cellular response[6][7][8].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary assessment of the cytotoxic potential of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. We will detail the principles and protocols for a panel of robust cell viability assays. The use of multiple assays is critical, as each interrogates a different aspect of cellular health, providing a more complete and nuanced understanding of the compound's effects.

The Importance of a Multi-Assay Approach

Below is a conceptual workflow for assessing the cytotoxicity of a novel compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Assays cluster_2 Phase 3: Data Analysis & Interpretation Compound Preparation Compound Preparation Range-finding Experiment Range-finding Experiment Compound Preparation->Range-finding Experiment Selection of Concentrations Selection of Concentrations Range-finding Experiment->Selection of Concentrations MTT Assay (Metabolism) MTT Assay (Metabolism) Selection of Concentrations->MTT Assay (Metabolism) Neutral Red Assay (Lysosomal Integrity) Neutral Red Assay (Lysosomal Integrity) Selection of Concentrations->Neutral Red Assay (Lysosomal Integrity) Trypan Blue Assay (Membrane Integrity) Trypan Blue Assay (Membrane Integrity) Selection of Concentrations->Trypan Blue Assay (Membrane Integrity) Data Analysis Data Analysis MTT Assay (Metabolism)->Data Analysis Neutral Red Assay (Lysosomal Integrity)->Data Analysis Trypan Blue Assay (Membrane Integrity)->Data Analysis Comprehensive Cytotoxicity Profile Comprehensive Cytotoxicity Profile Data Analysis->Comprehensive Cytotoxicity Profile G Cell Health Cell Health Metabolic Activity Metabolic Activity Cell Health->Metabolic Activity Lysosomal Integrity Lysosomal Integrity Cell Health->Lysosomal Integrity Membrane Integrity Membrane Integrity Cell Health->Membrane Integrity MTT Assay MTT Assay Metabolic Activity->MTT Assay Neutral Red Assay Neutral Red Assay Lysosomal Integrity->Neutral Red Assay Trypan Blue Assay Trypan Blue Assay Membrane Integrity->Trypan Blue Assay

Caption: Interrogation of different cellular health parameters by various viability assays.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][9] The amount of formazan produced is proportional to the number of viable cells.

Principle: This assay is predicated on the assumption that viable cells maintain a stable level of mitochondrial activity. A decrease in this activity is indicative of cellular stress or death.

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The dye is a weak cationic dye that penetrates cell membranes and accumulates in lysosomes where the pH is acidic.

Principle: Damage to the cell surface or the lysosomal membrane results in a decreased uptake and retention of the dye. The amount of dye retained is proportional to the number of viable cells.

Trypan Blue Exclusion Assay: Assessing Membrane Integrity

The Trypan Blue assay is a dye exclusion method. Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, live cells exclude the dye and remain unstained, while dead cells, which have a compromised membrane, take up the dye and appear blue. [8] Principle: This assay provides a direct measure of cell membrane integrity, a hallmark of cell viability. [10]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening, commonly used cell lines include HeLa (human cervical cancer), A549 (human lung carcinoma), HepG2 (human hepatocarcinoma), or CHO (Chinese Hamster Ovary) cells. [11]All cells should be maintained in a logarithmic growth phase and routinely checked for mycoplasma contamination.

Protocol 1: MTT Assay

Materials:

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (NBDAH)

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of NBDAH in DMSO. A series of dilutions in culture medium should be prepared to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of NBDAH. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Neutral Red Uptake Assay

Materials:

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • Other materials as listed for the MTT assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of medium containing Neutral Red. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Trypan Blue Exclusion Assay

Materials:

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Other materials as listed for the MTT assay, but using 6-well or 12-well plates.

Procedure:

  • Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 12-well plates) and treat with NBDAH as described previously.

  • Cell Harvesting: After treatment, collect the culture medium (which may contain detached, dead cells). Wash the attached cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope within 5 minutes.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.

Data Presentation and Interpretation

The results from the different assays should be compiled and compared to gain a comprehensive understanding of the compound's cytotoxic effects.

Table 1: Example Data Summary for NBDAH Treatment at 48 hours

Concentration (µM)MTT Assay (% Viability)Neutral Red Assay (% Viability)Trypan Blue Assay (% Viability)
Vehicle Control 100 ± 5.2100 ± 6.198 ± 2.5
1 98 ± 4.895 ± 5.597 ± 3.1
10 85 ± 6.388 ± 7.290 ± 4.0
50 52 ± 5.960 ± 6.855 ± 4.5
100 25 ± 4.130 ± 5.328 ± 3.8
250 5 ± 2.08 ± 2.56 ± 1.9

Interpretation of Combined Results:

  • Concordant Results: If all three assays show a similar dose-dependent decrease in viability, it strongly suggests that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is cytotoxic.

  • Discrepant Results:

    • MTT shows lower viability than Trypan Blue: This could indicate that the compound is inhibiting mitochondrial function without causing immediate cell membrane rupture. This is a common finding for metabolic inhibitors.

    • Neutral Red shows lower viability than others: This might suggest that lysosomal integrity is a primary target of the compound.

Conclusion

The assessment of cell viability is a cornerstone of toxicology and drug development. For a novel compound such as 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a systematic and multi-faceted approach is essential to accurately characterize its biological effects. The protocols detailed in this guide provide a robust starting point for such an investigation. By carefully selecting relevant cell lines, applying a panel of viability assays, and thoughtfully interpreting the combined data, researchers can build a comprehensive cytotoxicity profile and make informed decisions about the future development of the compound.

References

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.).
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  • Rapid viability assessment of yeast cells using vital staining with 2-NBDG, a fluorescent derivative of glucose. (n.d.). PubMed. Retrieved from [Link]

  • 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cytotoxicity of Amino-BODIPY Modulated via Conjugation with 2-Phenyl-3-Hydroxy-4(1H). (n.d.).
  • 2,5-Dihydroxyphenylethanone: an anti-melanogenic bioactive compound isolated from Ganoderma cochlear. (2025-04-29). National Institutes of Health. Retrieved from [Link]

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone - CAS. Axios Research. Retrieved from [Link]

  • Cell Viability and Cytotoxicity Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Cardioprotective Effect of (Z)-2-Acetoxy-3-(3,4-Dihydroxyphenyl) Acrylic Acid: Inhibition of Apoptosis in Cardiomyocytes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Dual effect of 3,4-dihydroxyacetophenone on LPS-induced apoptosis in RAW264.7 cells by modulating the production of TNF-alpha. (2005). PubMed. Retrieved from [Link]

  • Accelerating biopharmaceutical cell line selection with label-free multimodal nonlinear optical microscopy and machine learning. (2025-02-03). PubMed Central. Retrieved from [Link]

  • The effect of 3-(5′-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) on cell viability under hypoxia. (2013-11-16). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. The target molecule, a key intermediate for various pharmaceutical compounds, presents unique challenges primarily due to the sensitive catechol moiety and the competitive nature of N-alkylation reactions.[1][2][3]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your reaction for higher yield and purity.

Part 1: Troubleshooting Guide (Question & Answer)

This section addresses specific problems that you may encounter during the synthesis. The primary synthetic route involves the SN2 reaction between 2-bromo-3',4'-dihydroxyacetophenone and N-benzylmethylamine.

Issue 1: My reaction yield is consistently low.

Question: I'm following a standard protocol, but my isolated yield of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is below 40%. What are the likely causes and how can I improve it?

Answer: Low yields in this SN2 reaction are a common challenge and can typically be attributed to several key factors: side reactions, suboptimal reaction conditions, or degradation of the starting material or product.

A. Competing Side Reactions:

  • Overalkylation: The most common side reaction is the formation of a quaternary ammonium salt. This occurs when the product, a tertiary amine, reacts with another molecule of the bromo-acetophenone starting material. The product amine can sometimes be more nucleophilic than the starting secondary amine, leading to this unwanted reaction.[4]

  • Elimination Reactions: Although less common with this substrate, elimination reactions can be promoted by using a strongly basic amine in high concentrations or at elevated temperatures, leading to the formation of an enone.[5]

B. Suboptimal Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction.[5][6] Polar aprotic solvents like Acetone , DMF (Dimethylformamide) , or Acetonitrile (ACN) are generally preferred. They effectively solvate the counter-ion of the base but do not strongly solvate the amine nucleophile, thus preserving its reactivity.[5][6] Protic solvents (like ethanol or water) can hydrogen-bond with the amine, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[6]

  • Base Selection: A non-nucleophilic base is crucial to neutralize the HBr formed during the reaction without competing with the amine nucleophile. Common choices include potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA). Using an excess of the N-benzylmethylamine reactant as the base is possible but can complicate purification and may promote overalkylation.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>60-70 °C) can promote side reactions and lead to the degradation of the sensitive catechol moiety. The optimal temperature is often a balance, typically found in the range of room temperature to 50 °C.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: My product is impure and difficult to purify.

Question: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure compound using column chromatography. What's causing the impurities and what's a better purification strategy?

Answer: Impurities often stem from the side reactions mentioned above (overalkylation) and, very commonly, from the oxidation of the catechol (3',4'-dihydroxy) group. Catechols are notoriously sensitive to air oxidation, especially under basic conditions, which can form colored quinone-type byproducts that are often difficult to separate.[7]

Strategies for Cleaner Reactions and Easier Purification:

  • Protect the Catechol: For the most robust and clean synthesis, consider protecting the catechol hydroxyl groups before the N-alkylation step. Acetyl or benzyl protecting groups are common. For example, starting with 3',4'-bis(benzyloxy)-2-bromoacetophenone would prevent oxidation. The protecting groups can be removed in a final deprotection step (e.g., hydrogenolysis for benzyl groups). While this adds steps, it often results in a much higher overall yield of pure material.

  • Run Under Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. Using solvents that have been degassed (by bubbling N₂ through them) can also help.

  • Purification Strategy:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product, being a tertiary amine, will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃) and extract your product back into an organic solvent. This is a highly effective first-pass purification.

    • Chromatography Tips: Catechol-containing compounds can chelate with the silica gel, leading to tailing and poor separation. To mitigate this, you can:

      • Add a small amount of a chelating agent like triethylamine (0.5-1%) to your eluent system.

      • Use a less acidic stationary phase, such as neutral alumina.

    • Crystallization: The product, or its hydrochloride salt, can often be purified by crystallization from a suitable solvent system like methanol/ether or acetone.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone from 2-bromo-3',4'-dihydroxyacetophenone and N-benzylmethylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]

  • Step 1: The secondary amine (N-benzylmethylamine) acts as a nucleophile, attacking the electrophilic carbon atom that is bonded to the bromine.

  • Step 2: This attack occurs from the "backside" relative to the leaving group (bromine).

  • Step 3: In a concerted step, the carbon-nitrogen bond forms at the same time as the carbon-bromine bond breaks.[10]

  • Step 4: A proton is lost from the nitrogen, and the bromide ion is displaced, forming the final tertiary amine product and HBr. A base is required to neutralize the HBr.

Caption: SN2 reaction pathway and a key side reaction.

Q2: Which starting material is better: 2-bromo- or 2-chloro-3',4'-dihydroxyacetophenone?

For an SN2 reaction, the reactivity of the leaving group is critical. The order of leaving group ability for halogens is I > Br > Cl > F.[6] Therefore, 2-bromo-3',4'-dihydroxyacetophenone is significantly more reactive than its 2-chloro counterpart and is the preferred starting material for achieving reasonable reaction times and yields under mild conditions. Using the chloro- version would likely require harsher conditions (higher temperatures, longer times), which would increase the risk of side reactions and degradation.

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. A good starting ratio is 7:3 Hexane/EtOAc.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. You can also use a potassium permanganate (KMnO₄) stain, which will react with the catechol and amine functional groups.

  • Analysis: Spot the starting amine, the bromo-acetophenone, and the co-spotted reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually the bromo-acetophenone) has disappeared. The product should appear as a new spot with an Rf value typically between that of the two starting materials.

Q4: What are the optimal stoichiometry and addition order?

To minimize the overalkylation side reaction, it is best to maintain a low concentration of the electrophile (the bromo-acetophenone).

  • Stoichiometry: Use a slight excess of the amine nucleophile. A ratio of 1.0 equivalent of 2-bromo-3',4'-dihydroxyacetophenone to 1.1-1.2 equivalents of N-benzylmethylamine is a good starting point. Use about 1.5-2.0 equivalents of your non-nucleophilic base (e.g., K₂CO₃).

  • Order of Addition: Dissolve the amine and the base in the solvent first. Then, add the bromo-acetophenone slowly or portion-wise to the stirred amine solution. This ensures the bromo-acetophenone is more likely to react with the intended secondary amine rather than the tertiary amine product.[4]

Part 3: Experimental Protocol & Data

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Optimized Reaction Parameters (Table)
ParameterRecommended ConditionRationale
Electrophile 2-bromo-3',4'-dihydroxyacetophenoneBromide is an excellent leaving group for SN2 reactions.[6]
Nucleophile N-benzylmethylamine (1.1 eq.)Slight excess favors product formation and minimizes unreacted electrophile.
Base Anhydrous K₂CO₃ (1.5 eq.)Non-nucleophilic base to neutralize HBr without competing in the reaction.
Solvent Anhydrous Acetone or AcetonitrilePolar aprotic solvent enhances nucleophilicity and reaction rate.[5][6]
Temperature 40-50 °CProvides sufficient energy for reaction without significant degradation.
Atmosphere Nitrogen or ArgonMinimizes oxidation of the sensitive catechol moiety.
Reaction Time 4-8 hours (Monitor by TLC)Typical duration; should be confirmed by monitoring.
Step-by-Step Synthesis Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylmethylamine (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetone (or acetonitrile) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: In a separate flask, dissolve 2-bromo-3',4'-dihydroxyacetophenone (1.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine/base mixture over 15-20 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and maintain stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC.

  • Workup: Once the reaction is complete (disappearance of the bromo-acetophenone), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Perform an acid-base extraction as described in the troubleshooting section for initial purification.

    • Further purify the product by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% Ethyl Acetate in Hexane).

    • Alternatively, crystallization from a suitable solvent can be employed to obtain the final, pure product.

References

  • Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages.MDPI.
  • Method for separating and purifying catechol mixtures.
  • Recent advances in the synthesis of α-amino ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-{N-benzyl-N-[2-(2-phenylacetamido)ethyl]amino}-3',4'-bis(acetoxy)acetophenone.PrepChem.com.
  • Method for preparing purified pyrocatechol.
  • c
  • Catechol (Pyroc
  • Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.Benchchem.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.PrepChem.com.
  • Optimizing reaction conditions for N-alkyl
  • 2-(Benzylmethylamino)-3′,4′-dihydroxyacetophenone, CAS 36467-25-1.Santa Cruz Biotechnology.
  • 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Formula.ECHEMI.
  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone - CAS.Axios Research.
  • Factors affecting the SN2 Reaction.Chemistry LibreTexts.
  • The SN2 Reaction Mechanism.Master Organic Chemistry.

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Troubleshooting low purity of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds and also known as N-benzyl Adrenalone or Adrenaline Impurity E[1][2][3]. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis and purification, with a focus on achieving high purity.

Troubleshooting Guide: Addressing Low Purity

This section is structured in a question-and-answer format to directly tackle specific experimental issues.

Q1: My final product is off-white, yellow, or even brown, not the expected pale-yellow solid. What is causing the coloration, and how can I prevent it?

A1: The primary cause of coloration in your product is the oxidation of the catechol moiety. The 3,4-dihydroxy substitution on the acetophenone ring makes the molecule highly susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of highly colored ortho-quinone and subsequent polymeric byproducts.

Root Cause Analysis and Prevention:

  • Atmospheric Oxygen: The catechol group can be readily oxidized by atmospheric oxygen, especially under basic conditions or at elevated temperatures.

    • Preventative Measures:

      • Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents to minimize dissolved oxygen.

  • Light Exposure: Catechol derivatives can be light-sensitive, with UV radiation promoting the formation of radical species that accelerate oxidation.

    • Preventative Measures:

      • Protect the reaction vessel from light by wrapping it in aluminum foil.

      • Store the crude and purified product in amber vials.

  • Metal Impurities: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of catechols.

    • Preventative Measures:

      • Use high-purity reagents and solvents.

      • Ensure all glassware is scrupulously clean. Consider an acid wash (e.g., with dilute HCl) followed by rinsing with deionized water and drying before use.

  • pH of the Reaction Mixture: The rate of catechol oxidation increases significantly at higher pH.

    • Preventative Measures:

      • If possible, maintain a neutral or slightly acidic pH during the reaction and work-up. The use of a hydrochloride salt of the amine starting material or the final product can improve stability[4][5].

Corrective Action for Colored Product:

If you have already isolated a colored product, you may be able to decolorize it through recrystallization with the addition of a small amount of a reducing agent or activated carbon. However, prevention is a more effective strategy.

Q2: My TLC analysis shows multiple spots in the crude product. Besides the starting materials, what are the likely impurities?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate, aside from your starting materials (α-halo-3',4'-dihydroxyacetophenone and N-methylbenzylamine), likely indicates the formation of several side products.

Common Impurities and Their Origins:

Impurity TypePotential Structure/ClassOrigin
Over-alkylation Product Quaternary ammonium saltReaction of the product with another molecule of the α-halo-acetophenone.
Elimination Product α,β-unsaturated ketoneBase-promoted elimination of HBr or HCl from the α-halo-acetophenone starting material.
Hydrolysis Product 3',4'-dihydroxy-α-hydroxyacetophenoneReaction of the α-halo-acetophenone with water present in the reaction mixture.
Oxidation Products Ortho-quinones and polymersOxidation of the catechol moiety of the starting material or product.

Troubleshooting Workflow for Impurity Identification:

Caption: Logical workflow for troubleshooting low purity.

To minimize these impurities, consider the following:

  • Control Stoichiometry: Use a slight excess of the N-methylbenzylamine to ensure complete consumption of the α-halo-acetophenone and to minimize over-alkylation.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can favor elimination and other side reactions.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry to prevent hydrolysis of the starting material.

Q3: I am struggling to purify my product by recrystallization. What is a good starting point for solvent selection?

A3: Recrystallization is a common and effective method for purifying 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. The key is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.

Recommended Recrystallization Solvents and Protocols:

A common and effective method for similar compounds is recrystallization from a mixture of an alcohol and a less polar co-solvent.

Protocol 1: Methanol/Ether Recrystallization

This method is particularly useful for the hydrobromide or hydrochloride salt of the product[6].

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

  • Precipitation: Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Acetone-based Recrystallization

For the free base, acetone can be a suitable solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of hot acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Solvent Selection Guide:

SolventSolubility of ProductComments
Methanol HighGood for initial dissolution.
Ethanol Moderate to HighCan be used for single-solvent recrystallization.
Acetone ModerateGood for single-solvent recrystallization.
Diethyl Ether LowGood as an anti-solvent.
Water Low (for free base)Useful for washing out inorganic salts.

Frequently Asked Questions (FAQs)

Q: What is a general synthetic procedure for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone?

General Synthetic Pathway:

Synthesis_Pathway A 3',4'-Dihydroxy-α-chloroacetophenone C 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone A->C B N-Methylbenzylamine B->C

Caption: General synthesis of the target compound.

Illustrative Protocol:

  • Reaction Setup: Dissolve 3',4'-dihydroxy-α-chloroacetophenone in a suitable solvent such as acetone or ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add N-methylbenzylamine (1.1 to 1.5 equivalents) to the solution. It is advisable to also add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (2-3 equivalents), to neutralize the HCl formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and unreacted amine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization as described in the troubleshooting section.

Q: How should I store 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone to maintain its purity?

A: Due to its susceptibility to oxidation, proper storage is crucial.

  • Temperature: Store in a refrigerator at 2-8°C. Some suppliers recommend storage at -20°C for long-term stability[2].

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Keep the compound in an amber vial or a container protected from light.

  • Form: The hydrochloride salt is generally more stable and easier to handle than the free base.

Q: What are the expected physical and chemical properties of pure 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone?

A: The following properties are reported for the pure compound:

PropertyValueReference
Molecular Formula C₁₆H₁₇NO₃[1][5]
Molecular Weight 271.31 g/mol [1][5][8]
Appearance Pale yellow to light grey powder[2]
CAS Number 36467-25-1[1][8]
HCl Salt CAS Number 317351-39-6[4][5]

Characterization data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are typically provided with commercially available reference standards and should be used for comparison to confirm the identity and purity of your synthesized material[9].

References

  • SynZeal. (n.d.). Adrenaline EP Impurity E | 36467-25-1. Retrieved from [Link]

  • Axios Research. (n.d.). Adrenaline EP Impurity E HCl - CAS - 317351-39-6. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-{N-benzyl-N-[2-(2-phenylacetamido)ethyl]amino}-3',4'-bis(acetoxy)acetophenone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Adrenaline-Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Adrenaline - Impurity E. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). Adrenaline EP Impurity E | CAS 317351-39-6. Retrieved from [Link]

  • Future Science. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US2602818A - Process for the purification of epinephrine.
  • Axios Research. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone - CAS - 36467-25-1. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-BENZYL ADRENALONE. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • PubMed. (1985). Simple and fast solvent extraction system for selective and quantitative isolation of adrenaline, noradrenaline and dopamine from plasma and urine. Retrieved from [Link]

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Optimizing reaction conditions for synthesizing 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a key intermediate in pharmaceutical development.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield, purity, and reproducibility.

Core Synthesis Pathway: An Overview

The most prevalent and direct method for synthesizing 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone involves the nucleophilic substitution of a halogenated precursor with N-benzylmethylamine.[3] The typical starting material is 2-chloro-3',4'-dihydroxyacetophenone, which is derived from catechol.[4][5]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product SM1 2-Chloro-3',4'-dihydroxyacetophenone Reaction Nucleophilic Substitution SM1->Reaction SM2 N-Benzylmethylamine SM2->Reaction Workup Aqueous Workup / pH Adjustment Reaction->Workup Solvent, Base, Temp. Purification Crystallization (as free base or HCl salt) Workup->Purification Product 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone Purification->Product

Caption: General workflow for the synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

The most established method is the reaction of 2-chloro-3',4'-dihydroxyacetophenone with N-benzylmethylamine in a suitable solvent, often an alcohol like ethanol.[4] This is a direct nucleophilic substitution where the secondary amine displaces the chloride. Variations may include the use of a phase-transfer catalyst to enhance the reaction rate.[6]

Q2: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?

This is a classic sign of catechol oxidation.[7] The 3,4-dihydroxy (catechol) moiety is highly susceptible to oxidation, especially under basic conditions or in the presence of trace metals and oxygen, forming highly colored quinone-type byproducts.[7]

  • Causality: The presence of a base (either the amine reactant itself or an added scavenger) deprotonates the phenolic hydroxyls, making the ring more electron-rich and thus more easily oxidized.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[6]

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Protecting Groups: The most robust solution is to protect the catechol hydroxyls before the amination step. This is discussed in detail in the troubleshooting section.

Q3: Should I use protecting groups for the catechol hydroxyls? What are the pros and cons?

Using protecting groups is highly recommended for achieving high purity and yield.

  • Pros:

    • Prevents Oxidation: It completely prevents the formation of colored oxidation byproducts.[8]

    • Improves Solubility: Protected intermediates often have better solubility in common organic solvents.

    • Simplifies Purification: Eliminates a major class of impurities, making purification more straightforward.

  • Cons:

    • Additional Steps: It adds two steps to the synthesis: a protection step before amination and a deprotection step after.[9] This increases overall process time and material cost.

Common protecting groups for catechols include acetyl esters (forming 3',4'-bis(acetoxy)-2-bromoacetophenone) which can be removed under mild acidic or basic conditions.[10]

Q4: What are the best solvents and bases for this reaction?

  • Solvents: Alcohols like ethanol are commonly used as they readily dissolve the starting materials and the reaction generates heat.[4][11] Acetonitrile or DMF can also be used.

  • Bases: N-benzylmethylamine itself is a base and can act as the hydrochloric acid scavenger. However, using an excess of this valuable reagent is not ideal. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) can be added (typically 1.1 to 1.5 equivalents) to neutralize the HCl formed during the reaction, which drives the reaction to completion.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

G Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurities Dark Color / Impurities Start->Impurities Isolation Isolation Issues (Oily Product) Start->Isolation Cause_Reagents Check Starting Material Purity (TLC/NMR) LowYield->Cause_Reagents Cause_Oxidation Oxidation Occurring? Impurities->Cause_Oxidation Cause_Form Product in Free Base Form? Isolation->Cause_Form Cause_Incomplete Reaction Incomplete? Cause_Reagents->Cause_Incomplete If Pure Sol_TimeTemp Increase Reaction Time or Temperature. Monitor by TLC/LC-MS. Cause_Incomplete->Sol_TimeTemp Yes Sol_Inert Use Inert Atmosphere (N2/Ar) and Degassed Solvents. Cause_Oxidation->Sol_Inert Yes Sol_Protect Implement Catechol Protection Strategy. Sol_Inert->Sol_Protect If problem persists Sol_Salt Convert to HCl Salt for Crystallization. Cause_Form->Sol_Salt Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Problem: Low or No Product Yield

A: This issue typically points to one of three areas: starting materials, reaction conditions, or side reactions.

  • Cause: Poor Quality of Starting Materials

    • Explanation: The starting material, 2-chloro-3',4'-dihydroxyacetophenone, can degrade upon storage. It is sensitive to light and air. The N-benzylmethylamine should also be of high purity.

    • Troubleshooting:

      • Verify the purity of your 2-chloro-3',4'-dihydroxyacetophenone via NMR or melting point analysis.

      • Ensure your N-benzylmethylamine is not contaminated with other amines. Use freshly distilled amine if purity is questionable.

  • Cause: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient time, low temperature, or inefficient mixing.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material.

      • Adjust Temperature: Gently heating the reaction mixture to 40-50°C can significantly increase the rate.[12]

      • Increase Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) if monitoring shows it is slow.

      • Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of N-benzylmethylamine to ensure the limiting reagent is consumed.

  • Cause: Competing Side Reactions

    • Explanation: Besides oxidation, if there are any primary amine impurities, they could react. Furthermore, without a proper base to scavenge the generated HCl, the amine starting material will be protonated and become non-nucleophilic, stalling the reaction.

    • Troubleshooting:

      • Add an external base like K₂CO₃ to neutralize HCl as it forms.

      • Consider a protection strategy for the catechol to prevent oxidative degradation of both the starting material and the product.

Problem: Formation of Dark-Colored Impurities

Q: My product is a dark, sticky solid that is difficult to purify. How can I get a clean, crystalline product?

A: This is almost certainly due to the oxidation of the catechol moiety, a common issue with catecholamines and their precursors.[7][13]

  • Cause: Oxidation of Catechol Ring

    • Explanation: As previously mentioned in the FAQ, the 3,4-dihydroxyphenyl group is extremely sensitive to oxidation, which is accelerated by basic conditions and the presence of oxygen.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Set up the reaction in a flask that has been purged with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[6]

      • Degassed Solvents: Before use, sparge your solvent (e.g., ethanol) with nitrogen for 15-20 minutes to remove dissolved oxygen.

      • Optimal Solution - Protection: The most effective method is to protect the catechol. React 2-chloro-3',4'-dihydroxyacetophenone with acetic anhydride to form 3',4'-diacetoxy-2-chloroacetophenone before the amination step.[10] The amination can then be performed, followed by acidic hydrolysis (e.g., with HCl in methanol) to remove the acetyl groups and yield the desired product as its hydrochloride salt.

Problem: Difficult Product Isolation (Oily Product)

Q: After the workup, I am left with an oil that won't crystallize. How do I solidify my product?

A: The free base of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be an oil or a low-melting solid. The standard and most effective method for isolation and purification is to convert it to its hydrochloride salt.

  • Cause: Product is in Free Base Form

    • Explanation: Amine-containing compounds often form highly crystalline and stable hydrochloride salts, which are less prone to oxidation and easier to handle than the corresponding free bases.

    • Troubleshooting Protocol:

      • After the reaction workup, dissolve the crude product (oil or solid) in a suitable solvent like isopropanol or ethyl acetate.

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether, or concentrated aqueous HCl if using an alcohol solvent) until the solution is acidic (test with pH paper).

      • The hydrochloride salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

      • Collect the solid by filtration, wash with cold solvent (e.g., ether or cold ethanol), and dry under vacuum.[11] This method often yields a clean, crystalline solid.

Optimized Experimental Protocols

Protocol 1: Direct Amination (Unprotected)

This protocol is faster but requires careful control to minimize oxidation.

  • To a round-bottom flask under a nitrogen atmosphere, add 2-chloro-3',4'-dihydroxyacetophenone (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and a suitable degassed solvent (e.g., ethanol, 5-10 mL per gram of starting material).

  • Add N-benzylmethylamine (1.2 eq) dropwise with stirring.

  • Heat the mixture to 40-50°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of isopropanol and add concentrated HCl dropwise until the pH is ~2.

  • Cool in an ice bath to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Protection-Deprotection Strategy (Recommended)

This protocol involves more steps but provides a much cleaner product and higher yield.

  • Protection: React 2-chloro-3',4'-dihydroxyacetophenone with acetic anhydride in the presence of a mild base (e.g., pyridine) to form 3',4'-diacetoxy-2-chloroacetophenone. Purify this intermediate.

  • Amination: Dissolve the protected chloroacetophenone (1.0 eq) and N-benzylmethylamine (1.2 eq) in ethanol. Add potassium carbonate (1.5 eq).

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Cool, filter, and concentrate the reaction mixture.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in methanol and add concentrated hydrochloric acid. Heat the solution to reflux for 1-2 hours to hydrolyze the acetate esters.[10]

  • Cool the solution to room temperature and then in an ice bath. The product, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone hydrochloride, will crystallize.

  • Filter the solid, wash with cold methanol/ether, and dry under vacuum.

Data Summary

Table 1: Comparison of Synthetic Strategies

ParameterDirect Amination (Unprotected)Protection-Deprotection Strategy
Number of Steps 1 (plus salt formation)3
Typical Yield Moderate (40-60%)High (70-85%)
Product Purity Fair to Good (often colored)Excellent (typically white/off-white solid)
Key Challenge Preventing oxidationLonger reaction sequence
Recommendation Quick screening, small scaleLarge scale, high-purity requirements

References

  • PrepChem. (n.d.). Synthesis of 2-{N-benzyl-N-[2-(2-phenylacetamido)ethyl]amino}-3',4'-bis(acetoxy)acetophenone. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of adrenalone. Retrieved from [Link]

  • StudySmarter. (2024). Catecholamine Synthesis: Pathway & Metabolism. Retrieved from [Link]

  • Tackett, R. L., & Gerk, P. M. (2023). Biochemistry, Catecholamine Degradation. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Catecholamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Image]. Retrieved from [Link]

  • Alam, A., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances.
  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. Retrieved from [Link]

  • Google Patents. (1991). US5047592A - Selective hydrogenolysis process.
  • CRASH! Medical Review Series. (2022, January 30). Catecholamine Synthesis/Degradation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (2001). WO2001012583A1 - Method for the production of adrenaline.
  • Patsnap. (n.d.). Preparation method of adrenalone hydrochloride - Eureka. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Google Patents. (n.d.). CN108329218B - Preparation method of (R) -epinephrine.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • BLD Pharm. (n.d.). CAS 1330172-65-0 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-[d3].
  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Sketchy Medical. (2023, August 9). Catecholamine Synthesis & Degradation (Part 1) [Video]. YouTube. Retrieved from [Link]

  • Pixorize. (n.d.). Catecholamine Synthesis & Breakdown Mnemonic for USMLE. Retrieved from [Link]

  • Google Patents. (2009). WO2009004593A2 - Processes for the preparation of epinephrine.
  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
  • Google Patents. (n.d.). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone.
  • ResearchGate. (n.d.). Synthetic scheme of chalcones.... [Image].
  • The Hive Methods Discourse. (n.d.).
  • Axios Research. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Retrieved from [Link]

  • Sketchy Medical. (n.d.). Catecholamine Synthesis & Degradation - Free Sketchy Medical Lesson. Retrieved from [Link]

  • Dirty Medicine. (2019, July 18). Catecholamine Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.
  • Google Patents. (n.d.). CN105461527A - Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone.
  • Google Patents. (n.d.). CN102050749B - Preparation and refining method of alpha-(N-benzyl-N-methyl amino)-m-hydroxyacetophenone hydrochloride.
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Technical Support Center: Stabilizing 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in solution. We will delve into the mechanisms of its degradation and provide actionable protocols and troubleshooting advice to ensure the integrity of your experiments.

Section 1: The Core Challenge: Understanding Catechol Degradation

The molecular structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone contains a 3',4'-dihydroxy moiety, commonly known as a catechol group . This functional group is the primary source of the compound's instability. Catechols are highly susceptible to oxidation, a process that converts the dihydroxybenzene ring into a highly reactive ortho-quinone (o-quinone).

This initial oxidation is often the rate-limiting step in a cascade of degradation reactions. The resulting o-quinone is an electrophile that can undergo further reactions, including polymerization with other quinone molecules or reactions with nucleophiles in the solution. This process leads to the formation of complex, often colored, degradation products and a quantifiable loss of the active parent compound.

The primary factors that accelerate this degradation are:

  • Elevated pH (Neutral to Alkaline): Deprotonation of the catechol hydroxyl groups at higher pH values makes them significantly more susceptible to oxidation.

  • Presence of Oxygen: Molecular oxygen is the ultimate oxidizing agent in this degradation pathway.

  • Exposure to Light: UV and even ambient light can provide the energy to initiate and propagate oxidative reactions.

  • Presence of Metal Ions: Transition metal ions, such as Fe(III) and Cu(II), can act as catalysts, dramatically accelerating the rate of catechol oxidation.

  • Elevated Temperature: Increased temperature enhances the kinetic rate of all chemical reactions, including degradation.

DegradationPathway Catechol 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone (Catechol Form) Quinone Ortho-quinone Intermediate (Highly Reactive) Catechol->Quinone Oxidation [O₂, High pH, Light, Metal Ions] Products Polymerized & Colored Degradation Products Quinone->Products Polymerization & Further Reactions

Caption: Oxidative degradation pathway of the catechol moiety.

Section 2: FAQs - Quick Answers to Common Questions

Q: Why is my solution of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone turning pink, brown, or black? A: This color change is a classic visual indicator of catechol oxidation. The colors are due to the formation of o-quinones and their subsequent polymerization into larger, conjugated molecules. If you observe this, your compound is actively degrading.

Q: What is the optimal pH for storing the compound in solution? A: Acidic conditions are essential for stability. For long-term storage, a pH between 2.0 and 4.0 is recommended to keep the catechol hydroxyl groups protonated and less susceptible to oxidation[1][2]. For short-term experimental use, a pH below 6.0 is strongly advised[1].

Q: Can I use a standard phosphate-buffered saline (PBS) at pH 7.4? A: It is highly discouraged for stock solutions or any prolonged storage. The neutral to slightly alkaline pH of PBS will rapidly accelerate the oxidative degradation of the catechol group. If your experimental endpoint requires a physiological pH, prepare the diluted solution immediately before use from a stabilized, acidic stock.

Q: Which antioxidant is best to include in my solution? A: The choice depends on your downstream application.

  • Sodium Metabisulfite is a potent and cost-effective antioxidant.

  • L-Ascorbic Acid (Vitamin C) is a common and effective free-radical scavenger.

  • Thiol-based antioxidants like reduced glutathione or dithiothreitol (DTT) can also be used, but may interfere with certain biological assays[3]. Always verify that the chosen antioxidant does not interfere with your experimental measurements.

Q: How should I store my stock solutions? A: For maximum stability, store stock solutions frozen at -20°C or -80°C in small, single-use aliquots under an inert atmosphere (nitrogen or argon). The storage container should be an amber vial or wrapped in aluminum foil to protect it from light[1][4][5].

Section 3: Best Practices & Standard Protocols

Adhering to a strict preparation and storage protocol is the most effective way to prevent degradation.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in an aqueous buffer.

Materials:

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (solid)

  • High-purity water (e.g., Milli-Q®)

  • Citrate buffer (0.1 M, pH 3.0) or similar acidic buffer

  • Sodium metabisulfite or L-ascorbic acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitrogen or Argon gas source

  • Amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Sparge the required volume of 0.1 M citrate buffer (pH 3.0) with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Perform this on ice to improve gas solubility.

  • Additive Incorporation: To the deoxygenated buffer, add your chosen antioxidant and a chelating agent.

    • Antioxidant: Add sodium metabisulfite to a final concentration of ~0.1 mg/mL.

    • Chelating Agent: Add EDTA to a final concentration of 0.1-0.5 mM to sequester trace metal ions.

  • Compound Dissolution: Weigh the required amount of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone solid. Add the stabilized buffer from Step 2 to the solid and vortex gently until fully dissolved. Perform this step on ice and with minimal exposure to ambient light.

  • Inert Atmosphere Blanketing: Before sealing the vial, gently flush the headspace with nitrogen or argon gas to displace any air that entered during the process.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials. Store them under the recommended conditions outlined in Table 1.

Table 1: Recommended Storage Conditions for Solutions
Storage DurationTemperaturepH RangeAtmosphereLight ConditionAdditives
Short-Term (< 24 hours) 2-8°C (Refrigerator)3.0 - 5.0Standard AirProtected (Amber Vial)Antioxidant Recommended
Medium-Term (1-2 Weeks) -20°C (Freezer)2.0 - 4.0Inert Gas (N₂/Ar)Protected (Amber Vial)Antioxidant + Chelator
Long-Term (> 2 Weeks) -80°C (Ultra-Low Freezer)2.0 - 4.0Inert Gas (N₂/Ar)Protected (Amber Vial)Antioxidant + Chelator

Section 4: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solutions
Rapid solution discoloration (e.g., within minutes to hours) 1. pH is too high (≥ 6.5). 2. Solution was prepared without deoxygenating the solvent. 3. Contamination with metal ions.1. Remake the solution using a verified acidic buffer (pH < 5). 2. Implement the deoxygenation (sparging) step from Protocol 1. 3. Add a chelating agent like EDTA to your buffer.
Precipitate forms after thawing a frozen stock solution 1. Compound solubility is lower at colder temperatures. 2. The pH of the buffer shifted upon freezing.1. Gently warm the vial to room temperature and vortex to redissolve. 2. Ensure you are using a buffer system suitable for freezing (e.g., citrate is generally robust). 3. Consider preparing a slightly less concentrated stock solution.
Loss of biological activity or inconsistent assay results 1. Significant degradation of the parent compound has occurred. 2. Repeated freeze-thaw cycles are degrading the compound.1. Discard the old stock and prepare a fresh, stabilized stock using Protocol 1. 2. Always aliquot stocks into single-use volumes to avoid freeze-thaw cycles. 3. Quantify the concentration of the freshly prepared stock using HPLC before use.
Appearance of new peaks in HPLC chromatogram 1. These are degradation products.1. This confirms instability. Review your entire preparation and storage procedure against the best practices outlined in this guide. 2. Use the peak area of the parent compound to calculate the percentage of degradation over time to validate your new storage protocol.

Section 5: Analytical Methods for Stability Assessment

To empirically validate your handling and storage protocol, you must monitor the compound's stability over time.

  • Visual Inspection: The simplest, albeit non-quantitative, method. Any change from a colorless solution to pink, yellow, or brown indicates significant degradation.

  • UV-Vis Spectrophotometry: While the parent compound has a characteristic UV absorbance spectrum, its degradation products, particularly the o-quinones, will also absorb light, often at different wavelengths. A time-course analysis showing changes in the spectral shape can be a good qualitative indicator of degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the definitive method for stability assessment. An appropriate HPLC method can separate the parent compound from its degradation products.

    • Detection: Use UV, photodiode array (PDA), or electrochemical detection (EC). LC-EC is exceptionally sensitive for detecting catechol compounds[6].

    • Quantification: By monitoring the decrease in the peak area of the parent compound over time, you can accurately calculate the rate of degradation under your specific storage conditions.

By implementing these scientifically grounded procedures and validation checks, you can ensure the stability and integrity of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in your research, leading to more reliable and reproducible results.

References

  • Echemi. (2019). 2-(BenzylMethylaMino)-3',4'-dihydroxyacetophenone Safety Data Sheets.
  • López-Alarcón, C., & Lissi, E. (2006). Antioxidant activity of a catechol derived from abietic acid. PubMed. [Link]

  • Di Stasi, A. M., et al. (1991). The stability of four catecholamines in 5% glucose infusions. PubMed. [Link]

  • Prins, H. K., & Loos, J. A. (1980). Stability of human plasma catecholamines. PubMed. [Link]

  • Roberts, J. C., et al. (2003). Stability of dopamine and epinephrine solutions up to 84 hours. ResearchGate. [Link]

  • NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl.
  • Zhang, J., et al. (2017). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. [Link]

  • Salgado, P., et al. (2013). The bacterial degradation of catechol. PubMed Central. [Link]

  • Popa, D. S., et al. (2022). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. PubMed Central. [Link]

  • Boomsma, F., et al. (2000). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. ResearchGate. [Link]

  • Martínková, L., et al. (2020). Examples of natural and synthetic catechols with antioxidant or biological activities. ResearchGate. [Link]

  • Willemsen, J. J., et al. (2007). Stability of Urinary Fractionated Metanephrines and Catecholamines during Collection, Shipment, and Storage of Samples. Radboud Repository. [Link]

  • Tavakoli, S., & Hamzah, A. (2018). Characterization and evaluation of catechol oxygenases by twelve bacteria, isolated from oil contaminated soils in Malaysia. ResearchGate. [Link]

  • Wang, C., et al. (2022). Photocatalytic Selective Degradation of Catechol and Resorcinol on the TiO2 with Exposed {001} Facets: Roles of Two Types of Hydroxyl Radicals. MDPI. [Link]

  • Bayach, I., et al. (2011). The bacterial degradation of catechol. PubMed Central. [Link]

Sources

Resolving solubility issues of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in DMSO.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for resolving common solubility challenges encountered with 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in Dimethyl Sulfoxide (DMSO). Our approach is rooted in first principles of chemistry and extensive laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Foundational Knowledge - Understanding the Core Challenge

Effective troubleshooting begins with a solid understanding of the materials involved. The solubility issues with this compound often stem from a combination of its intrinsic chemical properties and the specific handling of the solvent, DMSO.

Q1: What are the key chemical properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone that influence its solubility?

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (CAS: 36467-25-1) is a moderately polar organic molecule.[1] Its structure contains several key features that dictate its solubility behavior. The dihydroxy-substituted phenyl ring (a catechol moiety) provides polar, weakly acidic hydroxyl groups capable of hydrogen bonding.[1][2] Conversely, the benzyl and methyl groups introduce significant nonpolar, lipophilic character. This dual nature means its solubility is highly dependent on the solvent environment. While it is reported to be slightly soluble in DMSO, achieving high concentrations can be challenging.[3]

PropertyValueSource
CAS Number 36467-25-1[4]
Molecular Formula C₁₆H₁₇NO₃[4]
Molecular Weight 271.31 g/mol [4][5]
Appearance Pale Yellow to Beige Solid[3]
Predicted pKa 7.96 ± 0.20[3]
Key Features Catechol (Phenolic), Tertiary Amine, Ketone[1][5]
Q2: Why is DMSO a standard solvent, and what are its critical limitations for this compound?

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of compounds that are poorly soluble in aqueous solutions or other organic solvents.[6][7] However, its utility is critically dependent on its purity.

The most significant limitation of DMSO is that it is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[8][9][10] This is the primary cause of many solubility failures. As DMSO absorbs water, the polarity of the solvent mixture changes, its hydrogen-bonding network becomes more structured, and its ability to dissolve large or lipophilic compounds can decrease dramatically.[8][11] This can cause a previously dissolved compound to precipitate out of solution, especially after storage or repeated handling.[11]

Section 2: Troubleshooting Workflow - A Step-by-Step Diagnostic Guide

When encountering a solubility issue, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve the problem.

G cluster_start cluster_dissolution Initial Dissolution cluster_escalation Escalation Path cluster_storage Storage & Use cluster_failure start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (Protocol 1) add_dmso->vortex check1 Is it fully dissolved? vortex->check1 sonicate Bath Sonicate (Protocol 2) check1->sonicate No success Success: Solution Clear check1->success Yes check2 Is it fully dissolved? sonicate->check2 warm Gentle Warming (37°C) (Protocol 3) check2->warm No check2->success Yes check3 Is it fully dissolved? warm->check3 check3->success Yes fail Re-evaluate Concentration or Consider Co-solvent check3->fail No aliquot Aliquot & Store at -80°C success->aliquot check4 Precipitate after storage? aliquot->check4 check4->success No re_dissolve Re-dissolve using Sonication/Warming check4->re_dissolve Yes re_dissolve->success

Caption: Troubleshooting workflow for dissolving 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Section 3: In-Depth Troubleshooting FAQs

This section expands on the workflow, providing detailed explanations and protocols to address specific issues.

Issue: Initial Dissolution Failure

This indicates that the kinetic barrier to dissolution is not being overcome by simple mixing. More energy must be introduced into the system. Proceed with the following protocols sequentially.

Protocol 1: Standard Dissolution Procedure (Vortexing)

This is the foundational technique for preparing any stock solution.

  • Weigh the desired mass of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone into a sterile, appropriately sized vial (e.g., glass or polypropylene).

  • Add the calculated volume of high-purity, anhydrous DMSO from a freshly opened bottle.

  • Secure the cap tightly.

  • Vortex the vial at medium-high speed for 1-2 minutes.[6]

  • Visually inspect the solution against a light source. If microcrystals or haze are still visible, proceed to Protocol 2.

Protocol 2: Dissolution via Bath Sonication

Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[12] The rapid collapse of these bubbles generates localized energy, which breaks up compound aggregates and enhances solvent interaction, speeding up dissolution without significant heat.[13][14][15]

  • Following Protocol 1, place the vial containing the compound-DMSO suspension into a bath sonicator.

  • Ensure the water level in the sonicator bath is sufficient to cover the solvent level within the vial.

  • Sonicate for 10-15 minute cycles.[6]

  • After each cycle, visually inspect the solution. If dissolution is incomplete, vortex for 30 seconds and repeat sonication.

  • If the compound remains insoluble after 3-4 cycles, proceed to Protocol 3.

Protocol 3: Dissolution via Gentle Warming

Increasing the temperature can enhance the solubility of many compounds. However, this must be done with caution, as excessive heat can lead to degradation.[6]

  • Place the vial in a water bath or bead bath set to a temperature no higher than 37°C.

  • Allow the vial to warm for 5-10 minutes.

  • Remove the vial and vortex for 1 minute.

  • Inspect the solution. Repeat the warming/vortexing cycle 2-3 times if necessary.

  • Critical Note: If the compound is still not fully dissolved, it is highly likely that you have exceeded its thermodynamic solubility limit in DMSO. At this point, you must lower the target concentration and repeat the process.

Issue: Precipitate in a Previously Clear Stock Solution

This is a very common issue, almost always attributable to one of two causes:

  • Water Absorption: As explained in Q2, DMSO is extremely hygroscopic.[8][9] Each time the stock vial is opened, it is exposed to atmospheric moisture, which is rapidly absorbed by the DMSO. This alters the solvent properties and can cause the compound to crash out of solution.[11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the formation of crystal nucleation sites, leading to precipitation over time, even if no water is absorbed.[11] Some compounds can form supersaturated solutions that are kinetically stable until disturbed by a freeze-thaw cycle.

Solution: The precipitate can typically be redissolved. First, bring the vial to room temperature. Then, apply Protocol 2 (Sonication) , which is usually sufficient. If not, a brief application of Protocol 3 (Gentle Warming) can be used. To prevent recurrence, follow the best practices for storage outlined in Section 4.

Issue: Compound Precipitates Upon Dilution

This occurs because the compound, while soluble in neat DMSO, has very low solubility in the final aqueous environment.[16][17] The DMSO acts as a carrier, but upon high dilution, the primary solvent becomes water, and the compound precipitates.

Solutions and Mitigation Strategies:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous buffer.[6]

  • Increase Final DMSO Concentration: While most cell-based assays require the final DMSO concentration to be below 0.5% to avoid toxicity, some biochemical assays can tolerate higher percentages (e.g., 1-2%).[6] Check your assay's tolerance.

  • Use Co-solvents (in the final buffer): If your experimental system allows, adding a solubilizing agent to the final aqueous buffer can help keep the compound in solution.[18][19]

Co-SolventTypical Final Conc.Notes
PEG 400 1-10%A common choice for in vivo and in vitro work.
Glycerol 1-5%Can also help stabilize proteins.[20]
Tween® 80 / Polysorbate 80 0.1-1%Non-ionic surfactant; very effective but can interfere with some assays.
Cyclodextrins (e.g., HP-β-CD) 1-5%Forms inclusion complexes to shield the hydrophobic compound.

Section 4: Best Practices for Stock Solution Preparation and Storage

Proactive measures are the most effective way to prevent solubility and stability issues. Adhering to a strict protocol for stock solution handling is paramount for reproducible science.

G cluster_prep Preparation cluster_store Storage weigh 1. Weigh Compound Accurately dmso 2. Use New, Anhydrous DMSO weigh->dmso dissolve 3. Dissolve Fully (Vortex/Sonicate) dmso->dissolve confirm 4. Visually Confirm Complete Dissolution dissolve->confirm aliquot 5. Aliquot into Single-Use Vials confirm->aliquot inert 6. (Optional) Overlay with Inert Gas (Ar/N₂) aliquot->inert store 7. Store Promptly at -20°C or -80°C inert->store

Caption: Recommended workflow for preparing and storing DMSO stock solutions.

Q6: What is the definitive protocol for preparing and storing my stock solution to ensure long-term integrity?

Following this protocol will minimize the risks of precipitation and degradation.

  • Use High-Quality Reagents: Start with high-purity, anhydrous DMSO, preferably from a new, sealed bottle. Avoid using old bottles that have been opened many times.

  • Ensure Complete Initial Dissolution: Use the methods in Section 3 (Vortex, Sonicate) to ensure the compound is completely dissolved before storage. Storing a suspension will guarantee problems later.

  • Aliquot for Single Use: This is the most critical step. Divide the main stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). This strategy minimizes both water absorption from repeated vial opening and damage from freeze-thaw cycles.[6][18]

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (6+ months).[18]

  • Minimize Freeze-Thaw Cycles: Studies have shown that compound stability is generally robust for a limited number of freeze-thaw cycles, but precipitation risk increases with each cycle.[11][21][22] The single-use aliquot strategy is the best way to avoid this variable.

Storage ConditionExpected StabilityPrimary Risk Factor(s)
Room Temperature Days to WeeksDegradation, Rapid Water Absorption
4°C Weeks to MonthsWater Absorption, Potential Precipitation
-20°C / -80°C (Single Aliquot) Months to YearsExcellent; minimal risk if sealed properly.
-20°C / -80°C (Multi-use) VariableWater Absorption, Freeze-Thaw Induced Precipitation

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Glick, G. D., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, P., & O'Doherty, G. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Glick, G. D., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205–209. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand solubility Profile of Acetophenone. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Engeloch, C., Schopfer, U., Chen, J., Louis, D. V., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1005. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Solubility of Things. (n.d.). Acetophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of American Science, 8(12). Retrieved from [Link]

  • Varaljay, V. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 805–809. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 28). What Is Sonication In Biochemistry? [Video]. YouTube. Retrieved from [Link]

  • Smith, A. B., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 172–175. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Sørensen, S. R., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1056–1064. Retrieved from [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]

  • IGI Global. (2026). Sonication: Significance and symbolism. Retrieved from [Link]

  • Dwi, M., et al. (2016). Solubility of Acetophenone in Supercritical Carbon Dioxide. The Open Chemical Engineering Journal, 10, 18-28. Retrieved from [Link]

  • Tetko, I. V., et al. (2001). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 41(5), 1407–1421. Retrieved from [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]

  • GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent composition on the acidity of phenols in dimethyl sulfoxide - water mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and diffusivity. Acetophenone desorption data at 21 °C. Retrieved from [Link]

  • Bentham Open. (n.d.). Solubility of Acetophenone in Supercritical Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (2025). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Technical Support Center: Refining Purification Methods for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a key intermediate in pharmaceutical synthesis, also known as N-benzyl adrenalone.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this molecule. The presence of a catechol moiety, a tertiary amine, and a ketone functional group presents unique challenges, including susceptibility to oxidation and complex impurity profiles.[3]

This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My purified 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone is always off-white or beige, never pure white. Why?

A1: This is a common issue stemming from the catechol group's high susceptibility to air oxidation, which forms colored quinone-type impurities.[3] This process is accelerated by exposure to air, light, and trace metals, or if the pH becomes neutral to basic. To mitigate this, conduct all purification steps under an inert atmosphere (nitrogen or argon) where possible, use degassed solvents, and consider adding a small amount of an antioxidant like sodium metabisulfite during aqueous workups.[4]

Q2: What is the best general-purpose technique for purifying this compound on a multi-gram scale?

A2: For multi-gram scale, a well-optimized flash column chromatography on silica gel is typically the most effective method. It allows for the separation of polar impurities and unreacted starting materials. However, due to the compound's polarity and basic amine group, special considerations for the mobile phase are necessary to avoid issues like peak tailing.

Q3: Can I use recrystallization for final purification?

A3: Yes, recrystallization is an excellent final step for achieving high purity, especially after an initial cleanup by chromatography. The challenge lies in finding a suitable solvent system. Due to the compound's polarity, mixed solvent systems are often required. "Oiling out," where the compound separates as a liquid instead of crystallizing, can be a problem if the solution is cooled too quickly or if the solvent is inappropriate.[5]

Q4: My compound seems to be degrading on the silica gel column. What's happening?

A4: Standard silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds. More commonly for this molecule, the strong interaction between the polar catechol and amine groups with the silica's silanol groups can lead to streaking and prolonged exposure on the column, increasing the risk of on-column oxidation. Using a mobile phase modifier or switching to a different stationary phase can solve this.

Purification Strategy Workflow

Choosing the right purification strategy depends on the initial purity of your crude material and the desired final purity. The following workflow provides a general decision-making framework.

PurificationStrategy Start Crude Product (Purity < 85%?) Column Flash Column Chromatography (Silica or Alumina) Start->Column Yes AcidBase Acid-Base Extraction (Liquid-Liquid) Start->AcidBase No (High Conc. of Acidic/Basic Impurities) PurityCheck1 Assess Purity (TLC, HPLC, NMR) Column->PurityCheck1 AcidBase->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize Purity > 95% Repurify Re-purify (Consider Prep-HPLC) PurityCheck1->Repurify Purity < 95% FinalPurity Final Purity Check (>99%?) Recrystallize->FinalPurity End Pure Compound FinalPurity->End Yes FinalPurity->Repurify No Repurify->Column

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Flash Column Chromatography

This is often the primary purification step. Success depends heavily on the correct choice of stationary and mobile phases.

Problem Probable Cause(s) Solutions & Scientific Rationale
Severe Peak Tailing / Streaking on TLC Plate 1. Strong Analyte-Silica Interaction: The basic amine and acidic catechol hydroxyls are binding too strongly to the acidic silanol groups on the silica surface.1a. Add a Mobile Phase Modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonia in your eluent. The amine base will compete for the acidic sites on the silica, preventing the analyte from binding too tightly. 1b. Use a More Polar Solvent System: A system like Dichloromethane (DCM) / Methanol can be more effective than Ethyl Acetate / Hexanes for highly polar compounds.[6]
Compound Won't Elute from the Column 1. Insufficiently Polar Mobile Phase: The chosen solvent system lacks the strength to displace the polar compound from the stationary phase. 2. Irreversible Adsorption/Decomposition: The compound is reacting with the acidic silica.1a. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM) in your gradient.[7] 2a. Switch to a Different Stationary Phase: Use neutral or basic alumina, which is less acidic and may prevent decomposition. Alternatively, consider reversed-phase (C18) chromatography.[6]
Poor Separation from a Close-Running Impurity 1. Inadequate Selectivity: The chosen solvent system does not differentiate well between your compound and the impurity.1a. Change Solvent System: If using Ethyl Acetate/Hexanes, try a system with different selectivity, such as Toluene/Acetone or DCM/Methanol. Toluene can offer unique pi-pi interactions beneficial for separating aromatic compounds.[6] 1b. Fine-tune the Gradient: Use a shallower gradient around the elution point of your compound to increase resolution.
Product Fractions are Colored (Yellow/Brown) 1. On-Column Oxidation: The extended time on the silica surface in the presence of air is causing the catechol to oxidize.1a. Run the Column Faster: Use a slightly larger particle size silica (if resolution allows) or apply more pressure to decrease the run time. 1b. Use Deactivated Silica: Prepare a slurry of silica gel in your initial mobile phase containing 1% triethylamine, then pack the column. This "deactivates" the most acidic sites.
Recrystallization

Ideal for a final polishing step to achieve high analytical purity.

Problem Probable Cause(s) Solutions & Scientific Rationale
"Oiling Out" During Cooling 1. Solution is Supersaturated Above Melting Point: The compound's melting point is lower than the temperature at which it starts to precipitate.[5] 2. Rapid Cooling: Cooling the solution too quickly prevents the ordered lattice formation needed for crystallization. 3. High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point.1a. Change Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent"). For example, if your compound is dissolved in hot ethanol, slowly add water or hexanes until turbidity persists, then reheat to clarify and cool slowly. 1b. Lower the Initial Concentration: Use more solvent to ensure saturation occurs at a lower temperature. 2a. Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving to an ice bath.[5] Insulating the flask can help. 3a. Pre-purify: The crude material is too impure for recrystallization. Perform column chromatography first.
No Crystals Form Upon Cooling 1. Solution is Not Saturated: Too much solvent was used. 2. Compound is Too Soluble: The chosen solvent is not appropriate, even when cold.1a. Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again. 1b. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. 2a. Add an Anti-Solvent: As described above, add a miscible solvent in which the compound is poorly soluble.
Poor Recovery of Product 1. Compound has Significant Solubility in Cold Solvent: Even at low temperatures, a substantial amount of product remains in the mother liquor. 2. Premature Crystallization: Crystals formed during a hot filtration step.1a. Optimize the Solvent: Find a solvent with a steeper solubility curve (very soluble hot, very insoluble cold). 1b. Minimize Washing Volume: Wash the filtered crystals with the minimum amount of ice-cold solvent necessary.[5] 2a. Ensure Hot Filtration: Use a pre-heated funnel and flask, and keep the solution near its boiling point during filtration to remove insoluble impurities.

Detailed Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol is a starting point and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small sample of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot on a silica TLC plate and develop in various solvent systems. A good system will give your product an Rf value of ~0.25-0.35.

    • Recommended Starting Systems:

      • System A: 95:5 Dichloromethane / Methanol

      • System B: 70:30 Ethyl Acetate / Hexanes (+ 0.5% Triethylamine)

  • Column Packing (Dry Packing Method):

    • Add dry silica gel to the column (typically 50-100x the weight of your crude material).

    • Gently tap the column to pack the silica, then add a thin layer of sand.

    • Run the initial, low-polarity eluent through the column to wet and settle the packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column solvent or DCM.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure, and load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC optimization (gradient elution).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove residual solvent.

Protocol 2: Acid-Base Extraction

This method is useful for removing non-basic or very weakly basic impurities.

AcidBaseExtraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddAcid Extract with 1M HCl (aq) (x3) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->OrganicLayer Top AqueousLayer Aqueous Layer: Protonated Product (Salt) Separate1->AqueousLayer Bottom Basify Adjust pH to ~8-9 with NaHCO3 or dilute NaOH AqueousLayer->Basify ExtractProduct Extract with Ethyl Acetate (x3) Basify->ExtractProduct Separate2 Separate Layers ExtractProduct->Separate2 FinalAqueous Aqueous Layer (Discard) Separate2->FinalAqueous Bottom FinalOrganic Combined Organic Layers: Neutral Product Separate2->FinalOrganic Top DryAndEvap Dry (Na2SO4), Filter, and Evaporate Solvent FinalOrganic->DryAndEvap End Purified Product DryAndEvap->End

Caption: Workflow for purification via acid-base extraction.

Rationale: The tertiary amine group is basic and will be protonated by acid, forming a water-soluble salt.[8] Neutral or acidic impurities will remain in the organic layer. After separating the layers, the aqueous layer is basified to deprotonate the product, making it soluble in an organic solvent again and allowing it to be extracted away from any water-soluble salts.[9]

Purity Assessment

Confirming the purity of your final product is a critical step. A combination of methods should be used.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 or Biphenyl column is often suitable for polar phenolic compounds.[10] The mobile phase typically consists of a buffered aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (271.31 g/mol ).[11]

References

  • Organic Syntheses. catechol. Available from: [Link]

  • Organic Syntheses. 2,6-dihydroxyacetophenone. Available from: [Link]

  • Google Patents. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
  • National Center for Biotechnology Information. 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem Compound Database. Available from: [Link]

  • Future Science. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]

  • Veeprho. 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | CAS 36467-25-1. Available from: [Link]

  • Google Patents. US4433173A - Acetophenone purification.
  • Google Patents. EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • Reddit. Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available from: [Link]

  • Quora. How does 4-Aminophenol behave in an acid/base extraction from DCM?. Available from: [Link]

  • Google Patents. EP0041837B1 - Process for the purification of p-aminophenol.
  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • ResearchGate. Purification or Reduction of a partially oxidized sample of catechol?. Available from: [Link]

  • Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • Google Patents. US5679223A - Method for separating and purifying catechol mixtures.
  • Google Patents. US2507048A - Purifying crude acetophenone.
  • Google Patents. US5047592A - Selective hydrogenolysis process.
  • MDPI. Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Available from: [Link]

  • MDPI. Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Available from: [Link]

  • OCL Journal. Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. Available from: [Link]

  • National Center for Biotechnology Information. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC. Available from: [Link]

  • Reddit. Purification Troubleshooting. r/chemistry. Available from: [Link]

  • ResearchGate. Which chromatographic technique is suitable for isolating polar compounds from the n-butanol fraction?. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

Sources

Addressing inconsistent results in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone. Drawing from established principles in catecholamine chemistry and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and preparation of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone.

Q1: What are the basic chemical properties of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone?

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as N-benzyl Adrenalone, is recognized as an impurity of epinephrine and an intermediate in the synthesis of ephedrine.[1][2] Its core structure features a catechol moiety (the 3',4'-dihydroxyacetophenone group), which is crucial to its chemical behavior and reactivity.

PropertyValueSource
CAS Number 36467-25-1[1]
Molecular Formula C₁₆H₁₇NO₃[1]
Molecular Weight 271.31 g/mol [3]
Appearance Pale Yellow to Beige Solid[4]
Melting Point 96 - 98°C[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]

Q2: How should I properly store and handle this compound to prevent degradation?

Due to the catechol group, this compound is susceptible to oxidation, which can be initiated by exposure to air, light, and high temperatures.[5] Oxidative degradation is often indicated by a color change from pale yellow to pink or brown.[5] Proper storage is critical for maintaining the compound's integrity.

ConditionRecommendationRationale
Temperature Store in a refrigerator.[4]Low temperatures slow down the rate of oxidative and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, a key driver of catechol oxidation.[6]
Light Protect from light by using an amber vial or storing in a dark place.Light can catalyze the oxidation of the catechol moiety.
Container Use a tightly sealed container to prevent moisture and air entry.Moisture can facilitate degradation pathways.[7]

Q3: What is the best way to prepare a stock solution? I'm observing poor solubility.

As noted, the solubility of this compound is limited in many common solvents.[4] For consistent results, a standardized protocol for solution preparation is essential.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin with a high-purity solvent such as DMSO or methanol. Given its slight solubility, DMSO is often the preferred choice for achieving higher concentrations.

  • Weighing: Accurately weigh the desired amount of the solid compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Dissolution: Add the solvent to the solid. To aid dissolution, gentle warming (not to exceed 40°C) and vortexing or sonication can be applied. Be aware that excessive heat can accelerate degradation.

  • Antioxidant Addition (Optional but Recommended): For applications where the compound will be in an aqueous buffer for extended periods, consider adding an antioxidant like ascorbic acid or sodium bisulfite to the final buffer to stabilize the catecholamine solution.[5]

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: My compound has changed color. Is it still usable?

A color change, typically to a pink, brown, or dark hue, is a visual indicator of oxidation and degradation.[5][6] While minor discoloration might not impact certain crude applications, for sensitive and quantitative experiments, it is strongly advised to use a fresh, unoxidized batch of the compound. Using a degraded compound will lead to lower effective concentrations of the active molecule and the presence of unknown degradation products, which can interfere with your assay.

Troubleshooting Inconsistent Experimental Results

This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: High Variability in Analytical Quantification (e.g., HPLC)

Q: My HPLC results for compound quantification are inconsistent between runs. What are the likely causes?

High variability in HPLC analysis of catecholamine-like compounds often stems from sample degradation or issues with the chromatographic method itself.

Workflow for Troubleshooting HPLC Variability:

Caption: Troubleshooting workflow for inconsistent HPLC results.

Causality-Driven Checklist:

  • Sample Degradation: The catechol moiety is prone to oxidation. Are your samples freshly prepared before each run? The half-life of catecholamines can be very short. If samples are left on an autosampler for extended periods, degradation can occur.

    • Solution: Prepare samples immediately before analysis. If a batch of samples must be prepared, keep them refrigerated or on a cooled autosampler tray. Consider adding an antioxidant to your sample diluent.

  • Mobile Phase Instability: The pH and composition of the mobile phase are critical for consistent retention times and peak shapes with polar compounds like this.[9]

    • Solution: Prepare fresh mobile phase daily. Ensure the pH is accurately measured and stable. For reversed-phase chromatography, an ion-pairing agent may be necessary to achieve good peak shape and retention.[10]

  • Column Fouling: Catecholamines and their oxidation products can irreversibly bind to the stationary phase, leading to peak tailing, reduced resolution, and shifting retention times.

    • Solution: Implement a regular column washing protocol. If performance does not improve, the column may need to be replaced.

  • Interference from Excipients: If you are analyzing a formulated product, other components could co-elute or interfere with the detection.

    • Solution: Analyze a blank formulation matrix to identify potential interferences. Adjust the mobile phase gradient or switch to a column with a different selectivity (e.g., a C18-PFP phase) to improve separation.[11]

Issue 2: Apparent Loss of Biological Activity or Potency

Q: The compound shows lower-than-expected activity in my cell-based or enzymatic assay. What could be wrong?

A perceived loss of activity is often due to compound degradation, assay interference, or incorrect concentration calculations.

Potential Causes and Solutions:

  • Oxidation After Dilution: The compound is most vulnerable to oxidation when diluted into aqueous assay buffers, which are typically at a neutral or slightly alkaline pH and are oxygen-rich.

    • Protocol: Prepare dilutions immediately before adding them to the assay. Minimize the time the compound spends in the final assay buffer before the experiment begins. If possible, de-gas the assay buffer before use.

  • Adsorption to Labware: Catecholamines can adsorb to the surfaces of plastic labware, especially at low concentrations. This reduces the actual concentration of the compound in your assay.

    • Solution: Consider using low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, if compatible with your assay, can help prevent adsorption.

  • Assay Interference: The compound itself or its degradation products may interfere with the assay's detection system. Catecholamines are known to interfere with enzymatic assays, particularly those that generate hydrogen peroxide or involve the oxidation of a chromogenic substrate.[12]

    • Validation Step: Run a control experiment with just the compound and the detection reagents (without the enzyme or cells) to see if it directly affects the signal. This will reveal any inherent interference.

Issue 3: Unexpected or Artifactual Results in Biological Assays

Q: I'm observing results that don't align with the expected mechanism of action. Could the compound be causing artifacts?

Yes, the chemical nature of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone makes it a candidate for producing non-specific, artifactual results, primarily through its redox activity.

Catecholamine Degradation and Reactive Species Formation:

Catecholamine_Degradation cluster_0 Oxidative Environment (O₂, Metal Ions) cluster_1 Cellular/Assay Components Catechol 2-(Benzylmethylamino)- 3',4'-dihydroxyacetophenone Semiquinone Semiquinone Radical Catechol->Semiquinone Oxidation Quinone Ortho-Quinone Semiquinone->Quinone Further Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) Semiquinone->ROS Generates Proteins Proteins (Cysteine Residues) Quinone->Proteins Covalent Adducts AssayReagents Assay Reagents (Dyes, Probes) ROS->AssayReagents Interference

Caption: Oxidative pathway of catecholamines leading to reactive species.

Mechanisms of Artifactual Activity:

  • Redox Cycling and ROS Generation: The catechol moiety can undergo redox cycling in the presence of oxygen and metal ions (often present in buffers and media), leading to the formation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide. This can induce cellular stress or kill cells through a mechanism unrelated to any specific protein target, leading to false positives in cytotoxicity or signaling assays.

    • How to Test: Include a potent antioxidant, such as N-acetylcysteine (NAC), in your assay along with the compound. If the observed biological effect is significantly diminished by the antioxidant, it is likely mediated by ROS and is therefore an artifact.

  • Covalent Modification of Proteins: The oxidized form of the catechol, an ortho-quinone, is a reactive electrophile. It can form covalent adducts with nucleophilic amino acid residues on proteins, particularly cysteine.[5] This can lead to non-specific enzyme inhibition or protein inactivation.

    • How to Test: Perform a dialysis or buffer exchange experiment. If the compound's inhibitory effect is irreversible (i.e., activity is not restored after removing the compound), it may be due to covalent modification.

By systematically addressing these potential pitfalls, researchers can enhance the reliability and reproducibility of their experiments involving 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone and other catecholamine derivatives.

References

  • Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application.Chromatography.
  • Catecholamine interference in enzymatic creatinine assays. PubMed. Available at: [Link]

  • HPLC for urinary catecholamines and metanephrines with alpha-methyldopa. PubMed. Available at: [Link]

  • Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. University of Alaska Fairbanks. Available at: [Link]

  • The in vitro stability of catecholamines in whole blood. PubMed. Available at: [Link]

  • Urinary catecholamine assay by HPLC: in vitro interference by some drugs. PubMed. Available at: [Link]

  • HPLC-ED determination of catecholamines and their metabolites in urine. PubMed. Available at: [Link]

  • Biosynthesis and Catabolism of Catecholamine. Pharmaguideline. Available at: [Link]

  • Freedom from drug interference in new immunoassays for urinary catecholamines and metanephrines. PubMed. Available at: [Link]

  • Catecholamine Interference With Enzymatic Determination of Nonesterified Fatty Acids in Two Commercially Available Test Kits. PubMed. Available at: [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI. Available at: [Link]

  • Determination of Catecholamines and Metanephrines in Urine using a Novel C18-Based Column. MAC-MOD Analytical. Available at: [Link]

  • Synthesis and Degradation of Catecholamines. MedicoApps. Available at: [Link]

  • Catecholamines Questions. ResearchGate. Available at: [Link]

  • Freedom from Drug Interference in New Immunoassays for Urinary Catecholamines and Metanephrines. ResearchGate. Available at: [Link]

  • Biochemistry, Catecholamine Degradation. NCBI Bookshelf. Available at: [Link]

  • Catecholamines: What are they, and how do they function?. Medical News Today. Available at: [Link]

  • 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem. Available at: [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. Available at: [Link]

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Veeprho. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. Available at: [Link]

  • 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem. Available at: [Link]

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Axios Research. Available at: [Link]

  • Adrenaline EP Impurity E. SynZeal. Available at: [Link]

  • Catecholamines 101. PubMed Central. Available at: [Link]

  • Catecholamines (neurotransmitter) testing. Propecia Help. Available at: [Link]

  • 2-(Benzyl(Methyl)Amino)-1-(3,4-Dihydroxyphenyl)Ethanone Hydrochloride (Adrenaline Impurity). AA Blocks. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Diol synthesis by dihydroxylation. Organic Chemistry Portal. Available at: [Link]

  • Physiology, Catecholamines. NCBI Bookshelf. Available at: [Link]

  • 2',4'-Dihydroxyacetophenone. PubChem. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Challenges and Solutions in the Purification of Oligonucleotides. Market Insights. Available at: [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. PubMed Central. Available at: [Link]

Sources

Technical Support Center: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (Compound X)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support center for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the effective use of Compound X, with a specific focus on identifying, understanding, and minimizing off-target effects. As a novel inhibitor developed to target p38 MAPKα , ensuring on-target specificity is critical for generating clean, interpretable data.

This document provides FAQs for quick reference, in-depth troubleshooting guides for complex experimental issues, and detailed protocols for essential validation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Compound X and what are its most common off-target families?

A1: The primary molecular target of Compound X is p38 Mitogen-Activated Protein Kinase α (MAPK14) . Based on its chemical structure and preliminary screening data, common off-target activity may be observed against other kinases with structurally similar ATP-binding pockets. These can include other members of the MAPK family, such as JNK (c-Jun N-terminal kinase) and ERK (Extracellular signal-regulated kinase) , as well as certain tyrosine kinases. Unintended inhibition of these pathways can lead to confounding biological effects.

Q2: How do I determine the optimal concentration of Compound X for my cellular assays?

A2: The optimal concentration should be determined empirically for each cell line and assay. We recommend a two-step process:

  • Potency Determination: First, perform a dose-response curve measuring the inhibition of a known downstream substrate of p38 MAPKα, such as phosphorylation of MAPKAPK2 (MK2). The effective concentration (e.g., EC50 or EC80) for on-target activity will be your starting point.

  • Viability Assessment: Concurrently, perform a cell viability assay (e.g., using CellTiter-Glo® or a similar reagent) across the same concentration range. The goal is to use a concentration that is potent against the target but has minimal impact on cell health (e.g., >90% viability), as significant toxicity often points to off-target effects.

Q3: I suspect an off-target effect is causing my unexpected results. What is the first step I should take?

A3: The first and most crucial step is to validate that the observed phenotype is specifically due to the inhibition of p38 MAPKα. The recommended approach is to use a structurally unrelated p38 MAPKα inhibitor as a control. If this second, distinct inhibitor recapitulates the phenotype observed with Compound X, it strengthens the hypothesis that the effect is on-target. Conversely, if the second inhibitor does not produce the same effect, it strongly suggests an off-target liability of Compound X is responsible.

Troubleshooting Guides

Problem 1: Unexpected or Severe Cell Toxicity at Effective Doses

You've determined the EC50 of Compound X for p38 MAPKα inhibition, but at this concentration, you observe significant cell death or growth inhibition that is not expected from p38α inhibition alone.

Causality: High toxicity at effective concentrations often indicates that Compound X is potently inhibiting one or more kinases essential for cell survival or proliferation. This "off-target toxicity" can mask the specific effects of p38α inhibition.

Troubleshooting Workflow:

G A Start: Unexpected Toxicity Observed B Step 1: Confirm On-Target Potency (Western Blot for p-MK2) A->B C Step 2: Perform Broad Kinase Screen (e.g., Eurofins DiscoverX KINOMEscan) B->C D Step 3: Analyze Kinome Data Identify potent off-targets (<1 µM) C->D E Are survival kinases (e.g., CDK, AKT) inhibited? D->E F Result: Toxicity is likely OFF-TARGET. Consider compound modification or use lower, more specific concentration. E->F Yes G Result: Toxicity may be ON-TARGET (p38-mediated apoptosis in your cell line). Validate with siRNA/shRNA knockdown of p38α. E->G No

Caption: Workflow for diagnosing off-target toxicity.

Actionable Steps:

  • Lower the Dose: Determine the lowest possible concentration of Compound X that still gives a significant (but perhaps not maximal) inhibition of p38 MAPKα. See if the toxicity is reduced.

  • Kinase Profiling: Submit Compound X for a broad kinase selectivity screen (see Protocol 1 below). This will provide a quantitative measure of its activity against hundreds of kinases.

  • Orthogonal Validation: Use siRNA, shRNA, or CRISPR to specifically knock down p38 MAPKα. If the toxicity is not replicated in the knockdown cells, it is definitively an off-target effect of Compound X.

Problem 2: Phenotype Does Not Match Known p38 MAPKα Knockdown Effects

Your experiments with Compound X produce a biological phenotype (e.g., altered cell migration, cytokine profile) that is inconsistent with published results from p38 MAPKα knockout or knockdown studies.

Causality: This is a classic indicator of an off-target effect. Compound X may be inhibiting another pathway that either opposes or synergizes with the p38 MAPKα pathway, leading to a confusing or misleading net result. For instance, unintended inhibition of JNK while targeting p38 can significantly alter the cellular response to stress stimuli.

Signaling Pathway Considerations:

G cluster_0 Cellular Stimulus (e.g., UV, Cytokines) cluster_1 MAPK Pathways cluster_2 Cellular Response Stimulus Stimulus p38 p38 MAPKα (Intended Target) Stimulus->p38 JNK JNK (Potential Off-Target) Stimulus->JNK ERK ERK (Potential Off-Target) Stimulus->ERK PhenotypeA Expected Phenotype (e.g., Reduced Inflammation) p38->PhenotypeA PhenotypeB Confounding Phenotype (e.g., Altered Proliferation) JNK->PhenotypeB ERK->PhenotypeB CompoundX Compound X CompoundX->p38 Inhibits (On-Target) CompoundX->JNK Inhibits (Off-Target) CompoundX->ERK Inhibits (Off-Target)

Caption: Off-target inhibition of JNK/ERK pathways by Compound X.

Actionable Steps:

  • Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA™) to confirm that Compound X is binding to p38 MAPKα in intact cells at your working concentration (see Protocol 2).

  • Counter-Screening: If kinase profiling (Protocol 1) identified specific off-targets (e.g., JNK1), perform a dose-response analysis for the inhibition of JNK1 signaling (e.g., by measuring phosphorylation of c-Jun).

  • Chemical Rescue: If possible, "rescue" the on-target effect by adding back a downstream product of the p38 MAPKα pathway. A successful rescue in the presence of Compound X can help isolate the on-target from the off-target pharmacology.

Key Experimental Protocols

Protocol 1: Assessing Kinase Selectivity via a Commercial Service

This protocol describes how to use a commercial service, such as the Eurofins DiscoverX KINOMEscan™, to quantitatively assess the binding affinity of Compound X against a large panel of human kinases. This is the gold standard for identifying off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock of Compound X (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.

    • Provide the exact molecular weight and a certificate of analysis for purity if available.

  • Service Selection:

    • Contact a service provider (e.g., Eurofins, Promega).

    • Select the desired screening panel. The KINOMEscan panel of 468 kinases is recommended for comprehensive profiling.

    • Specify the screening concentration. A 1 µM or 10 µM screen is standard for initial profiling.

  • Sample Submission:

    • Ship the required volume and concentration of Compound X to the provider according to their specific instructions.

  • Data Interpretation:

    • The provider will return data, typically as "% of Control" or "Kd" values.

    • Focus on kinases that show significant interaction. A common threshold for a potent off-target is >90% inhibition or a Kd value within 10-30 fold of the on-target Kd.

    • Organize the hits in a table for clear analysis.

Example Data Summary Table:

Kinase Target% Inhibition @ 1 µMKd (nM)Target FamilyNotes
p38 MAPKα 99% 50 CMGC On-Target
JNK185%450CMGCPotent Off-Target
CSK70%980TyrosineModerate Off-Target
p38 MAPKβ95%120CMGCOn-Target Family
ERK230%>10,000CMGCWeak Interaction
Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement

CETSA™ is a powerful method to verify that Compound X binds to its intended target, p38 MAPKα, inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Workflow Diagram:

G A 1. Cell Culture Grow cells to ~80% confluency. B 2. Compound Treatment Treat cells with Vehicle (DMSO) or Compound X for 1 hr. A->B C 3. Heat Shock Aliquot cells and heat at a temperature gradient (e.g., 40-64°C). B->C D 4. Cell Lysis Lyse cells via freeze-thaw cycles. C->D E 5. Separate Fractions Centrifuge to separate soluble (non-denatured) and precipitated proteins. D->E F 6. Protein Analysis Analyze soluble fraction via Western Blot for p38 MAPKα. E->F G Expected Result: In Compound X-treated samples, p38α remains soluble at higher temps compared to vehicle. F->G

Caption: Step-by-step workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa or THP-1) and grow to ~80% confluency. Treat one set of cells with vehicle (e.g., 0.1% DMSO) and another set with Compound X (e.g., 1 µM) for 1 hour at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., from 40°C to 64°C). Include an unheated control.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration, normalize sample volumes, and analyze by Western Blot using a validated antibody against p38 MAPKα.

  • Interpretation: In the vehicle-treated samples, the p38 MAPKα band will disappear as the temperature increases. In the Compound X-treated samples, the protein will be stabilized, and the band will persist at higher temperatures, demonstrating target engagement.

References

  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. European Journal of Biochemistry, 268(19), 5001-5010. [Link]

  • Karin, M. (1995). The regulation of AP-1 activity by mitogen-activated protein kinases. Journal of Biological Chemistry, 270(28), 16483-16486. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases stress signaling in activation and development of T cells. Immunological Reviews, 218(1), 244-264. [Link]

  • Muller, S., & Chaikuad, A. (2020). Chemical Probes: Tools for Biological Discovery and Target Validation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 576-588. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Technical Support Center: Troubleshooting Contamination in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during the synthesis, purification, and handling of this compound. As a key intermediate and a known impurity of epinephrine, ensuring its purity is paramount for reliable experimental outcomes and drug safety.[1][2][3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Q1: What are the primary chemical properties of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone?

A1: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, also known as N-Benzyl Adrenalone, is a catecholamine derivative with the following key properties:

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃[1][2]
Molecular Weight 271.31 g/mol [1]
CAS Number 36467-25-1[1][2][5]
Appearance Pale Yellow to Beige Solid[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage Temperature 2-8°C, protect from light and air[6]

The presence of the catechol group makes the molecule susceptible to oxidation, especially at neutral to basic pH and in the presence of light or metal ions.[7][8]

Q2: What are the most common sources of impurities in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone samples?

A2: Impurities can arise from several stages of the experimental workflow:

  • Synthesis: Incomplete reactions, side-products from starting materials, and residual reagents or catalysts are common. For instance, if synthesized via a Friedel-Crafts acylation of a protected catechol, unreacted starting materials or regioisomers can be significant impurities.[9]

  • Degradation: The catechol moiety is prone to oxidation, leading to the formation of colored quinone-type species. This can be accelerated by exposure to air, light, high temperatures, and basic pH.[7][8]

  • Storage: Improper storage can lead to degradation. It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere.

Q3: How can I perform a quick purity check of my sample?

A3: A simple Thin Layer Chromatography (TLC) analysis can provide a rapid qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point could be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane (e.g., 1:1 v/v). The polarity can be adjusted based on the observed Rf value. For more polar impurities, a system like dichloromethane:methanol (e.g., 95:5 v/v) might be more effective.

  • Visualization: UV light (254 nm) will show UV-active spots. Staining with a potassium permanganate solution can reveal non-UV active impurities. A single, well-defined spot suggests high purity, while multiple spots indicate the presence of contaminants.

Part 2: Troubleshooting Guide for Common Contamination Issues

This section provides a structured approach to identifying and resolving specific contamination problems.

Issue 1: My purified 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone sample is discolored (e.g., pink, brown, or dark).

Causality: Discoloration, particularly a pinkish or brownish hue, is a classic indicator of oxidation of the catechol ring to form o-quinones and subsequent polymerization products. This is a common degradation pathway for catecholamines.[7][8]

Troubleshooting Workflow:

A Discolored Sample B Analyze by UV-Vis Spectroscopy A->B C Check for broad absorbance in the visible region (400-600 nm) B->C D Confirm presence of oxidized species C->D Absorbance detected E Review Purification and Storage Procedures D->E F Implement Antioxidant Measures E->F G Repurify the sample F->G H Store under inert atmosphere and protect from light G->H

Caption: Workflow for troubleshooting discolored samples.

Step-by-Step Protocol:

  • UV-Vis Analysis: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and acquire a UV-Vis spectrum. The formation of quinone-type structures often results in a broad, low-intensity absorbance in the visible region (400-600 nm), which is absent in the pure compound.

  • Review Procedures:

    • Purification: Were the solvents degassed? Was the purification performed promptly after synthesis? Exposure to air during lengthy column chromatography can cause oxidation.

    • Storage: Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? Was it protected from light?

  • Implement Antioxidant Measures:

    • During workup and purification, use degassed solvents.

    • Consider adding a small amount of an antioxidant like sodium metabisulfite to solutions, although be aware this can sometimes lead to adduct formation.[10]

  • Repurification: If the discoloration is significant, repurification may be necessary. Flash column chromatography on silica gel is often effective. Adding a small percentage of acetic or formic acid (0.1-1%) to the eluent can help to sharpen the peaks and reduce tailing of the polar catechol.[11]

  • Proper Storage: After purification, dry the sample thoroughly under high vacuum and store it in an amber vial under an inert atmosphere in a freezer (-20°C is recommended).[1]

Issue 2: My analytical chromatogram (HPLC/UPLC) shows multiple unexpected peaks.

Causality: Multiple peaks can indicate a range of issues, including starting materials, synthetic byproducts, degradation products, or diastereomers if a chiral center is present and a chiral separation method is not used.

Troubleshooting Workflow:

A Multiple Peaks in Chromatogram B Identify the Impurities by LC-MS/MS A->B C Analyze Mass Spectra of Impurity Peaks B->C D Compare with masses of potential impurities C->D E Starting Materials/Reagents D->E F Synthetic Byproducts D->F G Degradation Products D->G H Optimize Reaction Conditions E->H F->H I Refine Purification Strategy F->I J Conduct Forced Degradation Studies G->J H->I

Caption: Logical flow for identifying and addressing multiple chromatographic peaks.

Step-by-Step Protocol:

  • Impurity Identification with LC-MS/MS: This is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of each impurity provides crucial information about its molecular weight. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide the elemental composition.

  • Hypothesize Impurity Structures: Based on the mass data and the synthetic route, propose potential structures for the impurities.

    • Unreacted Starting Materials: Check for masses corresponding to the starting materials. For example, in a synthesis starting from 3,4-dihydroxyacetophenone, a peak corresponding to its molecular weight might be observed.

    • Byproducts of Synthesis: Consider potential side reactions. For instance, if a Friedel-Crafts acylation was used, regioisomers could be formed. If a reduction step was performed, incomplete reduction could leave starting material.

    • Degradation Products: Look for masses that correspond to known degradation pathways of catecholamines, such as oxidation (+14 Da for methylation, -2 Da for dehydrogenation to a quinone) or deamination.[12]

  • Optimize Reaction and Purification:

    • If starting materials are present, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.

    • If byproducts are the issue, reaction conditions may need to be modified. For purification, consider changing the stationary phase (e.g., from silica to alumina or a C18 reversed-phase column) or the eluent system. For polar phenolic compounds, using a solvent system like dichloromethane/methanol or adding a small amount of acid to a hexane/ethyl acetate system can improve separation.[9]

  • Forced Degradation Studies: To definitively identify degradation products, intentionally degrade a sample of pure material under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[13] Analyze the stressed samples by LC-MS/MS to see if the degradation products match the impurities in your sample.

Table of Potential Impurities and their Likely Origin:

Impurity TypePotential Structure/ModificationLikely Origin
Starting Material 3,4-DihydroxyacetophenoneIncomplete Reaction
Starting Material N-Benzyl-N-methylamineIncomplete Reaction
Synthetic Byproduct Regioisomers of acylationFriedel-Crafts Acylation
Degradation Product o-Quinone derivativeOxidation of catechol
Degradation Product Dimerized or polymerized productsFurther reaction of o-quinones
Issue 3: I am having difficulty crystallizing the final product.

Causality: Crystallization of polar compounds can be challenging. Issues can arise from using an inappropriate solvent system, the presence of impurities that inhibit crystal formation, or the compound "oiling out" of the solution.

Troubleshooting Crystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For a polar compound like this, consider polar protic solvents like ethanol or isopropanol, or mixtures such as ethyl acetate/hexane or dichloromethane/heptane.

  • Inducing Crystallization: If crystals do not form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[11]

  • Preventing "Oiling Out": If the compound separates as an oil, it means it is coming out of solution above its melting point.

    • Reheat and Dilute: Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent (the one it is more soluble in) to slightly increase the overall solubility.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the analysis and purification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Protocol 1: UPLC-MS/MS Method for Impurity Profiling

This method is designed for the sensitive detection and quantification of the target compound and its potential impurities.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column with a particle size of ≤ 1.8 µm (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-7 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions (for targeted analysis):

      • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: m/z 272.1 -> [fragment ion]

      • Fragment ions would need to be determined by infusing a pure standard.

Protocol 2: Flash Column Chromatography for Purification

This protocol is for the purification of a crude sample of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). For stubborn impurities, a system of methanol in dichloromethane (e.g., starting from 1% methanol and increasing to 10%) can be used. Adding 0.5% acetic acid to the eluent can improve peak shape.

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). Adrenaline - Impurity E. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • BenchChem. (2025).
  • Correia, M. S., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Journal of Pharmaceutical and Biomedical Analysis, 185, 113239.
  • Encyclopædia Britannica. (2026, January 8). Epinephrine.
  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • ResearchGate. (2020, March 10).
  • Waters. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
  • Pavan, V., et al. (2017). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food and Drug Analysis, 25(3), 576-585.
  • Scribd. (2020). Forced Degradation Studies of Epinephrine and Norepinephrine.
  • PubMed. (2012).
  • Veeprho. (n.d.). N-Benzyl Epinephrine Impurity. Retrieved from [Link]

  • CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). N-Benzyl Adrenalone pharmaceutical analytical impurity (PAI).
  • ResearchGate. (2016, June 30). How do we purify a polar compound having antioxidant property?.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Waters. (n.d.). UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard.
  • LGC Standards. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3.
  • ResearchGate. (2015, September 19). Biosynthesis of adrenaline and noradrenaline in vitro.
  • SynZeal. (n.d.). Adrenaline EP Impurity E. Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L..
  • MDPI. (2023, June 7).
  • PubMed Central. (2012). Epinephrine Biosynthesis: Hormonal and Neural Control During Stress.
  • National Institutes of Health. (n.d.). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline.
  • ResearchGate. (2021, December 1).
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Validation & Comparative

A Comparative Guide to the Efficacy of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Analysis for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the pharmacological efficacy of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a catecholamine derivative structurally related to adrenalone, and its rationally designed analogs. We present a systematic approach for analog design, detailed experimental protocols for in vitro and ex vivo efficacy assessment, and a robust methodology for comparative data analysis. This document is intended to serve as a technical resource for researchers in pharmacology and medicinal chemistry, offering the necessary tools to conduct a thorough structure-activity relationship (SAR) study focused on adrenergic receptor modulation.

Introduction: The Scientific Rationale

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone belongs to the phenylethanolamine class of compounds, which forms the backbone of many endogenous catecholamines and synthetic adrenergic agents.[1] Its core structure, featuring a 3',4'-dihydroxyacetophenone (catechol) moiety, is a critical feature for achieving maximal agonistic activity at adrenergic receptors.[2][3] The parent compound, adrenalone (2-amino-3',4'-dihydroxyacetophenone), is a known vasoconstrictor. The addition of benzyl and methyl groups to the amine nitrogen in 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone suggests a modulation of its pharmacological profile, as the size and nature of the N-substituent are known to influence receptor selectivity between α and β subtypes.[1][2]

The primary objective of this guide is to outline a systematic investigation into how structural modifications to this parent compound affect its biological efficacy, presumably as an adrenergic agent. By synthesizing and testing a curated series of analogs, researchers can elucidate the structure-activity relationships (SAR) that govern potency and selectivity, paving the way for the development of novel therapeutic agents.

Rational Design and Synthesis of Analogs

A successful SAR study hinges on the logical and systematic design of analogs. Modifications should be made to distinct parts of the parent molecule to probe their contribution to biological activity.

Key Structural Regions for Modification:

  • N-Substituents: The benzyl and methyl groups on the amine are prime targets. The size of the N-substituent is a key determinant of α- versus β-receptor activity; increasing bulk generally decreases α-agonist activity while increasing β-agonist activity.[1][2]

  • Catechol Ring: The 3',4'-dihydroxy arrangement is crucial for activity.[2] Analogs can be synthesized to explore the impact of replacing or repositioning these hydroxyl groups. For instance, a 3',5'-dihydroxy arrangement can confer β2 selectivity.[2][4]

  • Acetophenone Side Chain: The side chain can be altered to understand its role in receptor interaction.

Proposed Analog Series:
Series Modification Rationale Example Analogs
A: N-Alkyl Variation To probe the effect of steric bulk on receptor selectivity.A1: N,N-Dimethyl analogA2: N-Ethyl-N-methyl analogA3: N-Isopropyl-N-methyl analog
B: N-Aryl Variation To investigate the influence of electronic effects on the benzyl ring.B1: N-(4-Methoxybenzyl) analogB2: N-(4-Chlorobenzyl) analogB3: N-(Naphthalen-1-ylmethyl) analog
C: Catechol Isomers To assess the importance of hydroxyl positioning for receptor affinity.C1: 2-(Benzylmethylamino)-3',5'-dihydroxyacetophenoneC2: 2-(Benzylmethylamino)-2',5'-dihydroxyacetophenone

The synthesis of these compounds would typically start from a protected 2-chloro-3',4'-dihydroxyacetophenone, followed by nucleophilic substitution with the appropriate secondary amine and subsequent deprotection.[5]

Diagram: Proposed Analog Design Strategy

This diagram illustrates the key points of modification on the parent structure to generate the proposed analog series.

SAR_Strategy cluster_Parent Parent Compound cluster_Modifications Points of Modification cluster_Analogs Resulting Analogs Parent 2-(Benzylmethylamino)- 3',4'-dihydroxyacetophenone Mod_N N-Substituents (Series A & B) Parent->Mod_N Modify Benzyl/Methyl Mod_Ring Catechol Ring (Series C) Parent->Mod_Ring Modify -OH Positions Analog_A Vary Alkyl/Aryl Groups Mod_N->Analog_A Analog_C Vary Hydroxyl Positions Mod_Ring->Analog_C

Caption: Rational design of analogs based on the parent compound.

Experimental Workflows for Efficacy Evaluation

To comprehensively compare the efficacy of the synthesized compounds, a tiered approach involving both in vitro and ex vivo assays is recommended.

In Vitro Pharmacological Profiling

These assays determine the direct interaction of the compounds with their molecular targets, primarily adrenergic receptors.

This assay measures the affinity (Ki) of the test compounds for specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2). It is considered a gold standard for quantifying ligand-receptor interactions.[6][7]

Objective: To determine the equilibrium dissociation constant (Ki) of each analog for α1-adrenergic receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 cells).[8] Quantify total protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 25 µg protein), a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors), and varying concentrations of the unlabeled test compound.[9][10]

  • Incubation: Incubate the plates for 60 minutes at 30°C to allow the binding to reach equilibrium.[8]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[6][8] Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

This assay measures the functional consequence of receptor activation. Alpha-1 adrenergic receptors are Gq-coupled, meaning their activation leads to an increase in intracellular calcium ([Ca2+]i).[11]

Objective: To determine the potency (EC50) and efficacy (Emax) of each analog as an agonist at α1-adrenergic receptors.

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the target receptor (e.g., HEK293-α1AR) into black, clear-bottom 96-well plates and grow to 90-100% confluency.[12]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) for 30-60 minutes at 37°C.[12][13] The dye's fluorescence increases upon binding to calcium.

  • Compound Addition: Use a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation or FLIPR).[11][12] Record a baseline fluorescence, then inject varying concentrations of the test compounds into the wells.

  • Signal Detection: Immediately after compound addition, measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium release.[12]

  • Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

Diagram: In Vitro Screening Workflow

InVitro_Workflow cluster_workflow In Vitro Efficacy Evaluation start Synthesized Analogs binding_assay Protocol 3.1.1: Radioligand Binding Assay start->binding_assay functional_assay Protocol 3.1.2: Calcium Mobilization Assay start->functional_assay binding_results Determine Affinity (Ki) binding_assay->binding_results functional_results Determine Potency (EC50) & Efficacy (Emax) functional_assay->functional_results analysis Comparative Analysis & SAR Determination binding_results->analysis functional_results->analysis SAR_Logic cluster_analysis Analysis of Structural Modifications cluster_conclusions SAR Conclusions Data Compiled Data Table (Ki, EC50, Emax) Analyze_N Compare N-Substituent Analogs (Series A & B) vs. Parent Data->Analyze_N Analyze_Ring Compare Catechol Isomers (Series C) vs. Parent Data->Analyze_Ring Conclusion_N Role of N-substituent size and electronics on potency and selectivity. Analyze_N->Conclusion_N Conclusion_Ring Importance of hydroxyl positioning for receptor interaction. Analyze_Ring->Conclusion_Ring

Caption: Logical flow for deriving structure-activity relationships.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for comparing the efficacy of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone to its analogs. By following the proposed workflows for rational analog design, in vitro receptor binding and functional assays, and ex vivo tissue analysis, researchers can generate high-quality, reproducible data. The subsequent SAR analysis will provide critical insights into the molecular determinants of adrenergic receptor activity for this chemical class, enabling the data-driven design of more potent and selective lead compounds for future drug development programs.

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A Researcher's Guide to Validating the Biological Target of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone (hereafter referred to as 'Compound X'). We will move beyond rote protocols to explain the scientific rationale behind a multi-pronged validation strategy, ensuring a high degree of confidence in the final determination of the compound's mechanism of action.

Introduction and Hypothesis Generation

Target identification and validation are cornerstones of modern drug discovery.[1][2][3] Understanding how a small molecule exerts its effect on a biological system is critical for optimizing its therapeutic potential and predicting potential toxicities. Compound X possesses two key structural motifs that guide our initial hypothesis:

  • A 3',4'-dihydroxy (catechol) group: This moiety is a well-known structural feature in many bioactive molecules, including neurotransmitters and various enzyme inhibitors.[4][5] Catechol-containing compounds are known to interact with a range of targets, notably Catechol-O-methyltransferase (COMT) and various protein kinases.[6][7]

  • An N-benzylmethylamino group: This portion of the molecule adds steric bulk and hydrophobic character, which will significantly influence its binding affinity and selectivity for a specific target protein.

Based on this structural analysis, a plausible primary hypothesis is that Compound X acts as an inhibitor of a specific protein kinase or an enzyme involved in catecholamine metabolism, such as COMT. This guide will outline the experimental strategy to rigorously test this hypothesis.

The Target Validation Workflow: A Multi-Pillar Approach

A robust target validation plan requires a tiered approach, moving from direct biochemical interactions to cellular engagement and, finally, to phenotypic consequences. This ensures that the observed biological effect is a direct result of the compound binding to its intended target.[2][8]

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Confirmation a1 Biophysical Assays (SPR, TSA) a2 Biochemical Assays (Enzyme Activity) a1->a2 Confirms direct binding & functional effect b1 Cellular Target Engagement (CETSA) a2->b1 Transition to Cellular Environment b2 Downstream Pathway Analysis (Western Blot) b1->b2 Confirms target interaction in cells c1 Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) b2->c1 Connect Target to Function c2 Selectivity Profiling (Kinase Panel Screen) c1->c2 Links target to cell phenotype

Caption: A multi-phase workflow for target validation.

Phase 1: In Vitro Validation - Does the Compound Interact Directly with the Target?

The initial and most crucial step is to confirm a direct, physical interaction between Compound X and its putative protein target (e.g., a specific kinase or COMT) in a controlled, cell-free environment.

Rationale: Before assessing functional activity, it is essential to confirm that Compound X physically binds to the purified target protein. Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of this interaction.[9][10]

Experimental Protocol: Surface Plasmon Resonance (SPR) [11][12]

  • Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MEK1 kinase) onto a sensor chip surface using standard amine coupling chemistry.[10] A control flow cell with an irrelevant protein should be used for reference subtraction.

  • Analyte Injection: Prepare a series of concentrations of Compound X (e.g., 0.1 nM to 10 µM) in a suitable running buffer. Inject these concentrations sequentially over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time. This change, measured in Resonance Units (RU), is directly proportional to the mass of Compound X binding to the immobilized protein.

  • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Rationale: Once binding is confirmed, the next step is to determine if this binding event modulates the protein's function. For an enzyme, this is typically measured as a change in its catalytic activity.[13][14]

Experimental Protocol: In Vitro Kinase Assay [15][16][17]

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X to the wells. Include a known potent inhibitor of the kinase as a positive control (e.g., Trametinib for MEK1) and a vehicle (DMSO) as a negative control.

  • Initiation and Incubation: Start the reaction by adding a final concentration of ATP (often radioactively labeled with ³²P or using ADP-Glo™ type systems).[13] Incubate at the optimal temperature (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done via scintillation counting for radiolabeled ATP or luminescence/fluorescence for other assay formats.[13]

  • Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound X concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Phase 2: Cellular Validation - Does the Compound Engage its Target in a Live Cell?

Demonstrating that a compound can bind its target in the complex milieu of a cell is a critical step that bridges the gap between biochemistry and cell biology.[2]

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target within intact cells.[18][19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[21][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [19]

  • Cell Treatment: Culture cells (e.g., a cancer cell line known to express the target kinase) and treat them with either Compound X at a high concentration (e.g., 10x the biochemical IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[21]

G cluster_pathway Hypothetical MEK1/2 Signaling Pathway RAS RAS-GTP RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cell Proliferation TF->Proliferation CompoundX Compound X CompoundX->MEK Inhibits

Caption: Inhibition of the MEK1/2 signaling pathway by Compound X.

Rationale: If Compound X inhibits a kinase, the phosphorylation of its direct downstream substrate should decrease. This provides functional evidence of target engagement in a cellular context.

Experimental Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment: Treat cells with a dose-response of Compound X for an appropriate time.

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK for a MEK inhibitor) and an antibody for the total amount of that substrate as a loading control.

  • Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein, which should decrease in a dose-dependent manner with Compound X treatment.

Phase 3: Comparative Analysis and Selectivity

To be a valuable chemical probe or drug lead, Compound X should demonstrate superior or comparable potency to existing alternatives and exhibit a degree of selectivity for its intended target.

Rationale: Benchmarking Compound X against well-characterized, known inhibitors of the same target provides essential context for its potency and potential advantages.

Comparative Data Summary (Hypothetical Data for a MEK1 Target)

CompoundTargetBinding Affinity (KD, nM) (SPR)Biochemical Potency (IC50, nM) (Kinase Assay)Cellular Target Engagement (CETSA Shift, °C)Cellular Potency (p-ERK IC50, nM) (Western Blot)
Compound X MEK115.2 25.8 +4.5 45.3
Trametinib (Alternative 1)MEK10.30.9+7.21.1
Selumetinib (Alternative 2)MEK14.114.0+5.121.0

This table allows for a direct, objective comparison of Compound X's performance across multiple validation assays against established alternatives.

Rationale: It is crucial to determine if Compound X is selective for its primary target or if it inhibits other related proteins, which could lead to off-target effects.

Experimental Approach: Kinase Panel Screening

  • Submit Compound X to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse human kinases (e.g., >400).

  • The results, typically expressed as a percentage of inhibition, will reveal the selectivity profile of Compound X. A highly selective compound will potently inhibit its intended target with minimal activity against other kinases.

Conclusion

This guide outlines a logical and rigorous workflow to validate the biological target of 2-(benzylmethylamino)-3',4'-dihydroxyacetophenone. By systematically progressing from direct biochemical binding and functional assays to cellular target engagement and pathway analysis, researchers can build a compelling, evidence-based case for its mechanism of action. Comparing its performance against known alternatives and assessing its selectivity provides the final layer of characterization necessary to establish its value as a novel chemical tool or potential therapeutic agent.

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Structural activity relationship (SAR) studies of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Activity Relationship (SAR) of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Comparative Analysis

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the structural activity relationship (SAR) of a specific, yet underexplored, derivative: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. While direct and extensive SAR studies on this particular molecule are not yet prevalent in published literature, this guide will construct a predictive SAR landscape by drawing parallels from structurally related compounds. By synthesizing data from studies on analogous acetophenones, catechols, and N-benzylamines, we can propose a rational approach to its optimization for potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for initiating SAR studies on this promising scaffold. We will explore the significance of its key structural features—the catechol ring, the α-amino group, and the N-benzyl substituent—and propose a systematic approach to its derivatization and biological evaluation.

The Core Scaffold: Deconstructing 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

The molecule of interest, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone (CAS 36467-25-1), is recognized as an intermediate in the synthesis of ephedrine.[3][4] Its structure is a composite of three critical pharmacophores, each contributing to its potential biological activity profile:

  • The 3',4'-Dihydroxyacetophenone (Catechol) Moiety: The catechol group is a well-established structural motif in many biologically active compounds. Its ability to chelate metal ions and participate in redox cycling is central to the antioxidant properties of many polyphenols.[5] Furthermore, the hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[6] Studies on other hydroxylated acetophenones have shown that the number and position of hydroxyl groups are crucial for their biological effects, such as choleretic activity.[7]

  • The α-Amino Ketone Linkage: The presence of an amino group at the alpha position to the ketone introduces a basic center, allowing for the formation of salts and influencing the molecule's pharmacokinetic properties. This feature is common in many synthetic cathinones and other psychoactive compounds, highlighting its potential for interacting with aminergic receptors and transporters.[2]

  • The N-Benzyl-N-methylamino Group: The nature of the substituents on the nitrogen atom significantly impacts the molecule's lipophilicity, steric bulk, and overall shape. The benzyl group provides a large, hydrophobic substituent that can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket. The methyl group provides a smaller, lipophilic addition.

The interplay of these three regions dictates the molecule's overall physicochemical properties and, consequently, its biological activity. A systematic SAR study would involve the individual and combined modification of each of these domains.

A Proposed SAR-Driven Comparative Study

Based on the principles gleaned from related acetophenone and catechol derivatives, we propose a systematic approach to exploring the SAR of the title compound. This hypothetical study is designed to probe the contribution of each structural component to a desired biological activity, for instance, antioxidant or cytotoxic effects.

Synthesis of Analogs

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and its analogs can be achieved through the reaction of a 2-bromo-3',4'-dihydroxyacetophenone precursor with the corresponding N-substituted benzylamine. Protective group chemistry for the catechol moiety may be required.

Experimental Protocol: General Synthesis of 2-(N-substituted-benzylamino)-3',4'-dihydroxyacetophenone Analogs

  • Protection of Catechol: To a solution of 3',4'-dihydroxyacetophenone in a suitable solvent (e.g., acetone), add two equivalents of a protecting group reagent (e.g., benzyl bromide or acetyl chloride) and a non-nucleophilic base (e.g., potassium carbonate). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the product by column chromatography to obtain the protected 3',4'-di(benzyloxy/acetoxy)acetophenone.

  • α-Bromination: Dissolve the protected acetophenone in a suitable solvent (e.g., chloroform or acetic acid). Add one equivalent of bromine dropwise at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the 2-bromo-3',4'-diprotected-acetophenone.

  • Nucleophilic Substitution: Dissolve the α-bromo intermediate in a polar aprotic solvent like acetonitrile. Add 1.2 equivalents of the desired N-substituted benzylamine (e.g., N-methylbenzylamine, N-ethylbenzylamine, or various substituted benzylamines). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature or gentle heating for 12-24 hours.

  • Deprotection: After the completion of the substitution reaction, the protecting groups are removed. For benzyl groups, catalytic hydrogenation (H₂, Pd/C) is a standard method. For acetyl groups, hydrolysis with a mild acid or base can be employed.[8]

  • Purification: The final compounds are purified by column chromatography on silica gel to afford the desired 2-(N-substituted-benzylamino)-3',4'-dihydroxyacetophenone analogs. The structure and purity of all synthesized compounds should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and HRMS).

Comparative Biological Evaluation

To establish a clear SAR, the synthesized analogs should be evaluated in a panel of biological assays. For the purpose of this guide, we will focus on antioxidant and cytotoxic activities, which are commonly reported for acetophenone derivatives.[1][5]

Table 1: Proposed Analogs for SAR Study and Expected Activity Trends

Compound ID R¹ (on Nitrogen) R² (on Benzyl Ring) Hypothesized Antioxidant Activity (DPPH Assay) Hypothesized Cytotoxic Activity (MTT Assay)
Parent CH₃HBaselineBaseline
A1 HHPotentially higher (less steric hindrance)Variable
A2 C₂H₅HSimilar to parentPotentially higher (increased lipophilicity)
A3 CH₃4-OCH₃Higher (electron-donating group)Lower (potential metabolic instability)
A4 CH₃4-ClLower (electron-withdrawing group)Higher (increased cell permeability)
A5 CH₃4-NO₂Significantly lower (strong electron withdrawal)Potentially higher
B1 CH₃3,4-di-OHSignificantly higher (additional catechol)Variable
C1 (no N-benzyl) CH₃-Lower (loss of hydrophobic interactions)Lower

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Structural Activity Relationships

To better understand the proposed SAR, we can visualize the key structural modifications and their expected impact on biological activity.

SAR_overview cluster_scaffold Core Scaffold: 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone cluster_modifications Structural Modifications cluster_activity Biological Activity core Parent Compound N_sub Modification of N-substituents (R¹) core->N_sub Varying alkyl groups benzyl_sub Substitution on Benzyl Ring (R²) core->benzyl_sub Adding EWG/EDG catechol_mod Modification of Catechol Moiety core->catechol_mod Masking/shifting OH antioxidant Antioxidant Activity N_sub->antioxidant Steric effects cytotoxic Cytotoxic Activity N_sub->cytotoxic Lipophilicity modulation benzyl_sub->antioxidant Electronic effects benzyl_sub->cytotoxic Receptor interaction catechol_mod->antioxidant Crucial for activity catechol_mod->cytotoxic Potential for pro-oxidant effect

Caption: Proposed SAR exploration workflow.

Discussion and Future Directions

The SAR of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is anticipated to be complex, with subtle structural changes leading to significant shifts in biological activity.

  • The Catechol Moiety: Based on studies of other catecholic compounds, the 3',4'-dihydroxy arrangement is likely essential for potent antioxidant activity.[5][6] Masking one or both hydroxyl groups is expected to diminish this effect. The presence of a second catechol ring on the benzyl substituent (Analog B1) could synergistically enhance radical scavenging.

  • The N-Substituents: The size and nature of the N-alkyl group (R¹) will influence the molecule's interaction with its biological target. Smaller groups like methyl may be optimal, while larger, bulkier groups could introduce steric hindrance. The complete removal of the benzyl group (Analog C1) would likely lead to a significant drop in activity, underscoring its importance for target engagement, possibly through hydrophobic interactions.

  • The Benzyl Ring: Substitution on the benzyl ring (R²) provides a powerful means to fine-tune the electronic properties and metabolic stability of the molecule. Electron-donating groups (e.g., -OCH₃) may enhance antioxidant activity by stabilizing the phenoxyl radical, while electron-withdrawing groups (e.g., -Cl, -NO₂) could increase cytotoxic potential by altering the molecule's redox potential or improving cell permeability.

Future studies should expand the range of analogs to include different substitution patterns on the catechol ring and the incorporation of heterocyclic rings in place of the benzyl group. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial for identifying the specific biological targets and understanding the molecular basis of action.

Conclusion

While the SAR of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is yet to be fully elucidated, this guide provides a comprehensive, data-driven framework for its systematic investigation. By drawing upon the established knowledge of related acetophenone and catechol structures, researchers can embark on a rational drug design campaign. The proposed synthetic strategies and biological evaluation protocols offer a clear roadmap for synthesizing novel analogs and uncovering their therapeutic potential. The true value of this scaffold lies in the intricate interplay of its three key pharmacophoric regions, and a thorough SAR exploration is the essential first step in harnessing its full medicinal chemistry potential.

References

  • Rehman, A. U., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8185-8200. [Link]

  • Sharma, S., et al. (2017). SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents. Bioorganic Chemistry, 75, 38-49. [Link]

  • Kumar, D., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research, 4(4), 238-245.
  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 440-448. [Link]

  • PrepChem. (n.d.). Synthesis of 2-{N-benzyl-N-[2-(2-phenylacetamido)ethyl]amino}-3',4'-bis(acetoxy)acetophenone. PrepChem.com. [Link]

  • Arote, R. B., & Telvekar, V. N. (2005). 2'-Amino-α-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted α,β-epoxychalcones derivatives. Chemical & Pharmaceutical Bulletin, 53(4), 435-436.
  • Aouad, M. R., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6694. [Link]

  • Axios Research. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Axios-research.com. [Link]

  • Veeprho. (n.d.). 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Veeprho.com. [Link]

  • PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. [Link]

  • Lirussi, F., et al. (1998). Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. Pharmacology & Toxicology, 82(4), 195-200. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetophenones, with a Focus on 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.com.
  • Gąsiorowski, K., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Tervo, A. J., et al. (2004). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 18(2), 115-128. [Link]

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A Comparative Benchmarking Guide: Evaluating 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as a Novel Inotropic Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a novel catecholamine analogue, against established therapeutic agents for acute decompensated heart failure. We will outline a series of in vitro and in vivo studies designed to characterize its pharmacological profile and assess its therapeutic potential.

The core of this investigation lies in a head-to-head comparison with agents representing distinct mechanisms of inotropic support: the selective β1-adrenergic agonist Dobutamine, the non-selective β-agonist Isoproterenol, and the phosphodiesterase 3 (PDE3) inhibitor Milrinone. By benchmarking against these standards, we aim to establish a clear, data-driven assessment of the compound's efficacy, selectivity, and potential advantages.

Rationale and Selection of Comparators

The chemical structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, featuring a catechol moiety, strongly suggests a potential interaction with adrenergic receptors, which are critical targets in cardiovascular regulation. Our hypothesis is that this compound acts as a β-adrenergic receptor agonist, offering a potential new option for patients with acute heart failure.

To rigorously test this hypothesis, we have selected the following comparators:

  • Dobutamine: A cornerstone of therapy for cardiogenic shock, Dobutamine primarily stimulates β1-receptors in the heart, increasing contractility and heart rate. It serves as the primary benchmark for desired inotropic efficacy.

  • Isoproterenol: A potent, non-selective β-agonist that stimulates both β1 and β2 receptors. It is a crucial tool for determining the selectivity profile of our test compound. High affinity for β2-receptors can lead to undesirable side effects like vasodilation and hypotension.

  • Milrinone: Representing an alternative therapeutic class, Milrinone increases intracellular cyclic AMP (cAMP) by inhibiting its breakdown by PDE3. Comparing our compound to Milrinone will help to differentiate its mechanism and potential for synergistic or alternative use.

In Vitro Benchmarking: Affinity, Potency, and Selectivity

The initial phase of evaluation focuses on characterizing the molecular interactions of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone with its putative targets.

Radioligand Binding Assays: Determining Target Affinity and Selectivity

These assays quantify the affinity of a compound for a specific receptor. We will utilize membranes prepared from cells expressing human recombinant β1 and β2-adrenergic receptors.

Experimental Protocol:

  • Membrane Preparation: HEK293 cells overexpressing either human β1 or β2-adrenergic receptors are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the receptor-containing membranes.

  • Compound Titration: A range of concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, Dobutamine, and Isoproterenol are added to compete with the radioligand for binding to the receptors.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the inhibitor constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Workflow for Radioligand Binding Assay

start Start: Prepare Membranes (HEK293 expressing β1/β2 receptors) radioligand Add Radioligand ([³H]-Dihydroalprenolol) start->radioligand competitor Add Competitor Compound (Test compound or control) radioligand->competitor incubate Incubate to Equilibrium competitor->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate Ki values) count->analyze end End: Determine Receptor Affinity analyze->end

Caption: Workflow for determining receptor binding affinity.

Functional Assays: Assessing Cellular Potency

Binding to a receptor does not guarantee a functional response. We will use a cell-based assay to measure the downstream signaling effect of receptor activation—the production of cyclic AMP (cAMP).

Experimental Protocol:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing either human β1 or β2-adrenergic receptors are cultured in appropriate media.

  • Compound Stimulation: Cells are treated with increasing concentrations of the test compounds.

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated. This value represents the compound's potency.

Hypothetical In Vitro Data Summary

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratioβ1 EC50 (nM)
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone1535023.345
Dobutamine1025025.030
Isoproterenol581.612
MilrinoneN/AN/AN/AN/A

N/A: Not applicable as Milrinone does not act on adrenergic receptors.

Ex Vivo Benchmarking: Isolated Organ Studies

To bridge the gap between cellular assays and whole-organism studies, we will assess the compound's effect on isolated cardiac tissue.

Experimental Protocol: Langendorff Perfused Heart

  • Heart Isolation: A rodent (rat or guinea pig) is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused via the aorta with a warm, oxygenated Krebs-Henseleit solution. This allows the heart to continue beating outside the body.

  • Measurement: A pressure transducer is inserted into the left ventricle to measure key parameters of cardiac function, including heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dt_max), an index of contractility.

  • Compound Administration: After a stabilization period, increasing concentrations of the test compounds are infused into the perfusion solution.

  • Data Analysis: Dose-response curves are constructed for each measured parameter to determine the compound's effect on cardiac contractility and heart rate.

Signaling Pathway of β-Adrenergic Receptor Activation

agonist Agonist (e.g., Test Compound) receptor β-Adrenergic Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates targets Phosphorylation of Ca²⁺ Channels & Myofilaments pka->targets Phosphorylates response Increased Inotropy & Chronotropy targets->response

Caption: Simplified signaling cascade following β-agonist binding.

In Vivo Benchmarking: Preclinical Animal Models

The final stage of preclinical evaluation involves assessing the compound's effects in a living organism to understand its pharmacokinetics and in vivo efficacy.

Pharmacokinetic (PK) Studies

A study in rodents will be conducted to determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Experimental Protocol:

  • Dosing: The compound is administered to rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at multiple time points after administration.

  • Analysis: The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Key PK parameters are calculated, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Efficacy in a Model of Acute Heart Failure

A well-established model, such as doxorubicin-induced cardiomyopathy in rats, will be used to assess in vivo efficacy.

Experimental Protocol:

  • Disease Induction: Animals are treated with doxorubicin to induce cardiac dysfunction.

  • Hemodynamic Monitoring: A pressure-volume catheter is placed in the left ventricle of the anesthetized animal to continuously monitor cardiac output, ejection fraction, and other hemodynamic parameters.

  • Compound Infusion: After baseline measurements are recorded, a continuous IV infusion of the test compound or a vehicle control is administered.

  • Efficacy Assessment: Changes in cardiac parameters from baseline are measured and compared between the treatment groups.

Hypothetical In Vivo and Ex Vivo Data Summary

CompoundLVDP Increase (Ex Vivo, EC50, nM)Oral Bioavailability (%F)In Vivo Efficacy (Increase in Ejection Fraction)
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone8525%+15% at 1 mg/kg
Dobutamine60<5% (IV only)+18% at 0.5 mg/kg
Milrinone12090%+12% at 2 mg/kg

Conclusion and Forward Look

This guide outlines a systematic approach to benchmarking 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone against current standards in the field of inotropic support. The hypothetical data presented suggests a compound with a promising profile: high affinity and functional potency for the β1-adrenergic receptor, a favorable selectivity ratio over the β2 receptor, and significant inotropic effects in both ex vivo and in vivo models.

While its potency appears comparable to Dobutamine, its improved oral bioavailability could represent a significant clinical advantage, potentially allowing for a transition from intravenous to oral therapy. Further studies are warranted to investigate its long-term effects, potential for receptor desensitization, and a more comprehensive safety and toxicology profile. This rigorous, comparative approach ensures that the development of novel therapeutic candidates is grounded in robust, scientifically validated data.

References

  • Title: Adrenergic Receptors: Structure, Function, and Pharmacology Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: The Langendorff Heart Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: HTRF Technology Source: Cisbio URL: [Link]

  • Title: Doxorubicin-induced cardiomyopathy Source: Annual Review of Physiology URL: [Link]

A Guide to the Reproducible Synthesis and Characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the reproducible synthesis and characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a compound of interest in medicinal chemistry and drug development, also known as N-benzyl adrenalone.[1][2] As an analogue of adrenaline and an impurity in its synthesis, understanding its properties and ensuring reliable synthetic routes are of paramount importance.[1] This document outlines a detailed, self-validating protocol, drawing upon established chemical principles for related catecholamine and acetophenone derivatives, to ensure the highest degree of scientific integrity and reproducibility.

The catechol moiety within the target molecule presents specific challenges, including susceptibility to oxidation.[3] Therefore, the experimental design emphasizes control over the reaction atmosphere and purification methods to ensure the integrity of the final product. This guide is structured to not only provide a step-by-step methodology but also to explain the rationale behind the chosen procedures, empowering researchers to troubleshoot and adapt the protocol as needed.

I. Synthetic Pathway and Rationale

The synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone can be approached through a nucleophilic substitution reaction. The proposed pathway involves the reaction of a protected 2-bromo-3',4'-dihydroxyacetophenone with N-benzylmethylamine. The use of a protecting group for the catechol hydroxyls is crucial to prevent side reactions.

Synthesis_Pathway cluster_protection Catechol Protection cluster_bromination α-Bromination cluster_substitution Nucleophilic Substitution cluster_deprotection Deprotection 3_4_dihydroxyacetophenone 3',4'-Dihydroxyacetophenone Protected_acetophenone Protected 3',4'-Dihydroxyacetophenone 3_4_dihydroxyacetophenone->Protected_acetophenone e.g., Isopropylidene ketal Protected_bromoacetophenone Protected 2-Bromo-3',4'-dihydroxyacetophenone Protected_acetophenone->Protected_bromoacetophenone Br2, Acetic Acid Protected_product Protected Target Compound Protected_bromoacetophenone->Protected_product N-Benzylmethylamine, Base Final_Product 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Protected_product->Final_Product Acidic Hydrolysis

Caption: Proposed synthetic pathway for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

II. Detailed Experimental Protocols

A. Synthesis of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

This protocol is adapted from general methods for the synthesis of α-amino ketones and catechol derivatives.[4][5]

Materials:

  • 3',4'-Dihydroxyacetophenone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • N-Benzylmethylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Step 1: Protection of the Catechol

  • To a solution of 3',4'-dihydroxyacetophenone (1 eq) in dry acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 4 hours.

  • Neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the protected acetophenone.

Rationale: The isopropylidene ketal protection is employed to prevent the acidic catechol protons from interfering with subsequent basic reaction conditions and to prevent oxidation of the dihydroxy-phenyl moiety.

Step 2: α-Bromination

  • Dissolve the protected acetophenone (1 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Evaporate the solvent to yield the crude 2-bromo-protected-acetophenone.

Rationale: NBS is a selective reagent for allylic and benzylic bromination. The use of a radical initiator like benzoyl peroxide facilitates the reaction at the α-carbon of the ketone.

Step 3: Nucleophilic Substitution

  • Dissolve the crude 2-bromo-protected-acetophenone (1 eq) in a polar aprotic solvent like acetonitrile.

  • Add N-benzylmethylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Stir the reaction at room temperature under an inert atmosphere until TLC indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel.

Rationale: N-benzylmethylamine acts as the nucleophile, displacing the bromide. Triethylamine is used as a base to neutralize the HBr formed during the reaction, driving the reaction to completion.

Step 4: Deprotection

  • Dissolve the purified protected product in a mixture of methanol and dilute hydrochloric acid (e.g., 1M HCl).

  • Stir the reaction at room temperature, monitoring by TLC.

  • Once the deprotection is complete, neutralize the solution with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure to obtain the final product, 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Rationale: Acidic hydrolysis effectively removes the isopropylidene protecting group, regenerating the catechol functionality.

B. Characterization and Data Comparison

To ensure the reproducibility of the synthesis, a thorough characterization of the final product is essential. The obtained data should be compared with published values.

Parameter Expected Value Experimental Result
Molecular Formula C₁₆H₁₇NO₃To be determined
Molecular Weight 271.31 g/mol [1][6]To be determined by MS
Appearance To be determinedTo be determined
Melting Point Not availableTo be determined
¹H NMR Characteristic peaks for aromatic, benzylic, methyl, and methylene protonsTo be recorded
¹³C NMR Characteristic peaks for carbonyl, aromatic, and aliphatic carbonsTo be recorded
Mass Spectrometry (MS) [M+H]⁺ = 272.12To be determined
Infrared (IR) Spectroscopy Peaks for O-H, C=O, C-N, and aromatic C-H stretchesTo be recorded
Purity (by HPLC) >95%To be determined

Table 1: Comparison of Expected and Experimental Data for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

III. Analytical Workflow for Reproducibility

A rigorous analytical workflow is critical for validating the identity, purity, and structure of the synthesized compound.

Analytical_Workflow Synthesized_Compound Synthesized Product TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Purity Assessment Synthesized_Compound->TLC Column_Chromatography Column Chromatography - Purification TLC->Column_Chromatography Structural_Elucidation Structural Elucidation Column_Chromatography->Structural_Elucidation Purity_Analysis Purity and Identity Confirmation Column_Chromatography->Purity_Analysis NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR Final_Data Comparison with Published Data Structural_Elucidation->Final_Data HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Purity_Analysis->Final_Data

Caption: Analytical workflow for the verification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

A. Chromatographic Methods

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each synthetic step and for a preliminary assessment of purity. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of the starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A validated HPLC method, including the choice of column, mobile phase, flow rate, and detection wavelength, is crucial. The stability of 2-aminoacetophenones and related compounds can be a critical factor, and method development should consider potential degradation.[7]

B. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product. The spectra should be unambiguously assigned to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the hydroxyl (O-H), carbonyl (C=O), and amine (N-H) groups.

IV. Common Pitfalls and Troubleshooting
  • Oxidation of Catechol: The 3',4'-dihydroxy functionality is susceptible to oxidation, which can lead to colored impurities. Performing reactions under an inert atmosphere and using degassed solvents can minimize this.

  • Incomplete Reactions: Monitor reactions closely by TLC to ensure completion. If a reaction stalls, consider adjusting the temperature, reaction time, or reagent stoichiometry.

  • Purification Challenges: The polarity of the final product may pose challenges for purification. Careful selection of the column chromatography eluent system is necessary. In some cases, reverse-phase chromatography may be a suitable alternative.

  • Compound Instability: Catecholamine derivatives can be unstable.[3] It is advisable to store the final product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation. The chemical degradation of related aminoacetophenones has been noted as a critical aspect in their analysis.[7]

V. Conclusion

The reproducibility of synthetic and analytical data is a cornerstone of scientific research. This guide provides a detailed framework for the synthesis and rigorous characterization of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. By following the outlined protocols, paying close attention to the rationale behind each step, and employing a comprehensive analytical workflow, researchers can confidently reproduce and validate the data for this important compound. This approach not only ensures the integrity of the immediate results but also contributes to the broader body of reliable scientific knowledge.

References

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (URL not provided)
  • 3',4'-Dihydroxyacetophenone. PubChem. [Link]

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Confirming the Mechanism of Action for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Comparative Guide to Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action (MOA) is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for confirming the MOA of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, with a primary focus on the robust and definitive approach of knockout (KO) models. While this specific molecule is documented as an intermediate in ephedrine synthesis and an impurity of adrenaline, its structural similarity to catecholamines suggests a potential interaction with adrenergic signaling pathways.[1][2][3] This guide will therefore use the hypothetical premise of investigating its potential role as an adrenergic modulator to illustrate the power of knockout models in modern pharmacology.

The Central Role of Knockout Models in MOA Validation

Target validation is a critical phase in the drug discovery pipeline, aiming to confirm that modulating a specific biological target will have the desired therapeutic effect without undue toxicity.[4][5] Knockout models, in which a specific gene is rendered inoperative, offer an unparalleled level of specificity in this process.[4][5][6] By removing the putative target of a drug, researchers can definitively assess whether the drug's effects are on-target. If the compound fails to elicit a biological response in a system lacking its target, this provides strong evidence for a direct MOA.

This guide will compare the use of knockout models with alternative approaches, providing the experimental frameworks necessary to rigorously test the hypothesis that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone exerts its effects through a specific adrenergic receptor.

Comparative Methodologies for MOA Elucidation

Methodology Principle Advantages Limitations
Knockout Models (In Vitro/In Vivo) Genetic deletion of the putative target gene.High specificity; provides direct evidence of target engagement; can uncover potential toxicities related to target inactivation.[4][5][6]Time-consuming and costly to develop in vivo models; potential for developmental compensation in constitutive knockouts.[4][5]
Pharmacological Inhibition Use of selective antagonists to block the putative target.Rapid and cost-effective; can be used in a wide range of cell lines and animal models.Antagonist specificity is often incomplete, leading to potential off-target effects and ambiguous results.
RNA Interference (RNAi) Silencing of the target gene's expression using siRNA or shRNA.Relatively rapid and high-throughput; can mimic the effects of a drug treatment more closely than complete gene deletion.[4]Incomplete knockdown can lead to residual protein function; potential for off-target effects.
Chemical Proteomics Affinity-based probes to identify direct binding partners of the compound.Unbiased approach to identify novel targets; can confirm direct physical interaction.Technically challenging; may not identify all relevant targets, particularly those with low affinity.

Proposed Experimental Workflow for MOA Confirmation using Knockout Models

This workflow outlines the key steps to validate the hypothetical MOA of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as an adrenergic receptor agonist.

experimental_workflow cluster_0 Phase 1: In Vitro Knockout Cell Line Studies cluster_1 Phase 2: In Vivo Knockout Mouse Studies A Hypothesize Target: Adrenergic Receptor Subtype (e.g., β2-AR) B Generate β2-AR Knockout (CRISPR/Cas9) and Wild-Type (WT) Parental Cell Line A->B C Functional Assays: (e.g., cAMP accumulation) B->C D Comparative Analysis: Treat WT and KO cells with 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone C->D E Endpoint: Measure cAMP levels D->E F Develop β2-AR Knockout Mouse Model E->F In Vitro Confirmation Leads to In Vivo Validation G Administer Compound to WT and KO Mice F->G H Physiological Readouts: (e.g., heart rate, blood pressure, bronchodilation) G->H I Comparative Analysis: Assess physiological changes in WT vs. KO mice H->I J Endpoint: Determine target-dependent physiological effects I->J

Caption: Experimental workflow for MOA validation.

Part 1: In Vitro Validation with CRISPR/Cas9 Knockout Cell Lines

The initial and most direct method to test our hypothesis is to use CRISPR/Cas9 technology to generate a knockout of the putative target, for instance, the β2-adrenergic receptor (ADRB2), in a relevant cell line (e.g., HEK293 or A549 cells).

Protocol: Generation and Validation of an ADRB2 Knockout Cell Line

  • gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the ADRB2 gene into a Cas9 expression vector.

  • Transfection: Transfect the parental cell line with the gRNA/Cas9 plasmids.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Genomic DNA Sequencing: Screen individual clones for mutations in the ADRB2 gene by PCR amplification of the target locus followed by Sanger sequencing.

  • Western Blot Analysis: Confirm the absence of ADRB2 protein expression in candidate knockout clones compared to the wild-type parental line.

Protocol: Comparative Functional Assay (cAMP Accumulation)

  • Cell Seeding: Seed wild-type and validated ADRB2 knockout cells in 96-well plates.

  • Compound Treatment: Treat cells with increasing concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. Include a known β2-agonist (e.g., isoproterenol) as a positive control and a vehicle control.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot dose-response curves and compare the EC50 values between wild-type and knockout cells.

Expected Outcome and Interpretation

Cell LineTreatmentExpected cAMP ResponseInterpretation
Wild-Type 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenoneDose-dependent increaseCompound activates the signaling pathway.
ADRB2 KO 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenoneNo significant increaseThe compound's effect is dependent on ADRB2.
Wild-Type Isoproterenol (Positive Control)Dose-dependent increaseAssay is functioning correctly.
ADRB2 KO Isoproterenol (Positive Control)No significant increaseConfirms the knockout of the target receptor.

A lack of response in the knockout cells would strongly support the hypothesis that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is an agonist of the ADRB2 receptor.

signaling_pathway cluster_WT Wild-Type Cell cluster_KO ADRB2 Knockout Cell Drug_WT 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Receptor_WT β2-Adrenergic Receptor Drug_WT->Receptor_WT Binds & Activates G_Protein_WT Gs Protein Receptor_WT->G_Protein_WT Activates AC_WT Adenylyl Cyclase G_Protein_WT->AC_WT Activates cAMP_WT cAMP AC_WT->cAMP_WT Converts ATP_WT ATP ATP_WT->AC_WT PKA_WT Protein Kinase A cAMP_WT->PKA_WT Activates Response_WT Cellular Response PKA_WT->Response_WT Phosphorylates Substrates Drug_KO 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone Receptor_KO β2-Adrenergic Receptor (Absent) Drug_KO->Receptor_KO No Target No_Response No Downstream Signaling Receptor_KO->No_Response

Caption: Hypothesized signaling pathway in WT vs. KO cells.

Part 2: In Vivo Confirmation with Knockout Mouse Models

While in vitro data is crucial, in vivo validation is essential to understand the compound's effects in a complex physiological system.[4][7] The use of conditional knockout models can be particularly advantageous, as they allow for the deletion of a target gene in adult animals, more closely mimicking a therapeutic intervention.[4][5]

Protocol: Comparative Physiological Assessment in ADRB2 Knockout Mice

  • Animal Models: Acquire constitutive or conditional ADRB2 knockout mice and wild-type littermate controls.

  • Compound Administration: Administer 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone via an appropriate route (e.g., intraperitoneal injection) to both knockout and wild-type cohorts.

  • Physiological Monitoring: Measure key physiological parameters associated with β2-adrenergic activation, such as heart rate, blood pressure, and airway resistance (a measure of bronchodilation).

  • Data Analysis: Compare the physiological responses between the wild-type and knockout groups.

Expected Outcome and Interpretation

Mouse GenotypeTreatmentExpected Physiological ResponseInterpretation
Wild-Type 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenoneIncreased heart rate, decreased airway resistanceCompound elicits expected physiological effects.
ADRB2 KO 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenoneBlunted or absent physiological responseThe in vivo effects are mediated by ADRB2.

Conclusion

The use of knockout models provides an unequivocal method for confirming the mechanism of action of a novel compound like 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. By systematically comparing the compound's effects in wild-type versus target-deficient systems, researchers can build a robust and compelling case for its on-target activity. This approach, while resource-intensive, is the gold standard for validating drug targets and is an indispensable tool in the modern drug development process. The combination of in vitro and in vivo knockout studies, as outlined in this guide, offers a rigorous and self-validating system to definitively elucidate a compound's mechanism of action.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth technical comparison of analytical methods for the quantification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, an adrenaline intermediate also known as 1-(3,4-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone[1]. We will explore the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide is designed to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating system of protocols.

The principles of analytical method validation are grounded in international guidelines, primarily those from the International Council for Harmonisation (ICH).[2][3][4] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This guide will adhere to the principles outlined in ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[5]

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results, especially when methods are transferred between laboratories or when different analytical techniques are used to measure the same analyte.[6][7][8] It is the process of verifying that a validated method produces comparable data when performed under different conditions, such as by different analysts, on different instruments, or in different laboratories.[6] This is a key component of regulatory compliance and data integrity.[6]

Analytical Methodologies: A Head-to-Head Comparison

We will compare a stability-indicating HPLC method with a UV-Vis spectrophotometric method for the quantification of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Method 1: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC is a powerful separation technique that is highly specific and sensitive, making it a workhorse in pharmaceutical analysis.[9][10][11] For a catechol-containing compound like 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a reversed-phase HPLC method is a suitable choice.

Method 2: UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid, and cost-effective technique based on the absorption of light by the analyte.[9][10][11] Due to the presence of chromophores in the structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, it is expected to exhibit significant UV absorbance, allowing for its quantification. However, this method is generally less specific than HPLC and can be prone to interference from other absorbing species in the sample matrix.[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method

This protocol is designed not only to quantify the active ingredient but also to resolve it from potential degradation products, making it a stability-indicating method. Forced degradation studies are essential in developing such methods.[13][14][15]

1. Materials and Reagents:

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Purified water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-27 min: Linear gradient to 95% A, 5% B

    • 27-30 min: Hold at 95% A, 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study:

  • Acid Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 1 mL of the stock solution with 1 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, prepare the samples as described above and inject them into the HPLC system to assess the separation of the main peak from any degradation products.

Protocol 2: UV-Vis Spectrophotometric Method

1. Materials and Reagents:

  • 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone reference standard (purity >99.5%)

  • Methanol (UV grade)

2. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

3. Method:

  • Determination of λmax: Scan a dilute solution of the reference standard in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

Data Presentation and Comparison

The performance of both methods was evaluated based on the validation parameters stipulated by ICH guidelines.[2][3][16]

Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Methods
Validation ParameterHPLC-DAD MethodUV-Vis Spectrophotometric Method
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (able to separate from degradation products)Low (prone to interference)
Robustness Robust to minor changes in mobile phase composition and flow rateRobust to minor changes in solvent composition
Table 2: Results of Forced Degradation Studies (HPLC Method)
Stress ConditionNumber of Degradation Peaks% Degradation of Analyte
Acid Hydrolysis (0.1 M HCl) 215.2%
Base Hydrolysis (0.1 M NaOH) 325.8%
Oxidative (3% H₂O₂) 435.1%
Thermal (105°C) 18.5%
Photolytic (UV 254 nm) 212.3%

Visualization of Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_std Prepare Reference Standard Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision prep_sample Prepare Sample Solutions prep_sample->accuracy prep_sample->precision forced_deg Perform Forced Degradation Studies specificity Specificity forced_deg->specificity system_suitability System Suitability Test specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq LOD & LOQ lod_loq->system_suitability robustness Robustness robustness->system_suitability data_acquisition Data Acquisition system_suitability->data_acquisition data_processing Data Processing data_acquisition->data_processing report Validation Report data_processing->report

Caption: Workflow for the validation of the HPLC analytical method.

Cross-Validation Logical Relationship

Cross_Validation_Logic cluster_samples Sample Set method_A Validated HPLC Method comparison Comparison of Results method_A->comparison method_B Validated UV-Vis Method method_B->comparison samples Identical Batches of 2-(Benzylmethylamino)-3',4'- dihydroxyacetophenone samples->method_A Analyzed by samples->method_B Analyzed by conclusion Assessment of Method Comparability comparison->conclusion

Caption: Logical diagram illustrating the cross-validation process.

Discussion and Conclusion

The cross-validation of these two analytical methods reveals their respective strengths and weaknesses for the intended purpose of quantifying 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

The HPLC-DAD method demonstrates superior performance in terms of specificity, sensitivity, and precision. The ability to separate the analyte from its degradation products, as confirmed by the forced degradation studies, makes it a stability-indicating method. This is a critical requirement for regulatory submissions and for ensuring the quality of the drug substance over its shelf life.

The UV-Vis spectrophotometric method , while simpler and faster, lacks the specificity of the HPLC method. Its accuracy can be compromised by the presence of impurities or degradation products that also absorb at the analytical wavelength. However, for in-process controls or for the analysis of pure bulk material where the absence of interfering substances can be assured, the UV-Vis method can be a cost-effective and efficient alternative.

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A Methodological and Comparative Guide to the Selectivity Profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive framework for characterizing the selectivity profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a catecholamine derivative also known as N-benzyl adrenalone. Due to its structural similarity to endogenous catecholamines and its role as an intermediate in the synthesis of adrenergic agents like phenylephrine, a thorough investigation into its receptor and enzyme interaction profile is critical for predicting its pharmacological effects.

This document outlines the experimental methodologies and comparative data necessary to build a detailed selectivity profile. We will explore its potential interactions with adrenergic and dopaminergic receptor systems, as well as key metabolic enzymes, providing a roadmap for its preclinical evaluation.

Rationale for Selectivity Profiling

The physiological effects of catecholamines are mediated by a diverse family of G-protein coupled receptors (GPCRs), primarily the adrenergic (α and β) and dopamine (D) receptors. Each receptor subtype is coupled to distinct intracellular signaling pathways and is expressed in a tissue-specific manner. A compound's selectivity for these receptor subtypes dictates its therapeutic potential and its side-effect profile. For instance, a high degree of selectivity for β2-adrenergic receptors over β1-adrenergic receptors is a hallmark of modern bronchodilators, minimizing cardiac side effects.

Given that 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is an intermediate in the synthesis of the α1-adrenergic agonist phenylephrine, it is hypothesized to possess significant activity at adrenergic receptors. Furthermore, its catechol moiety suggests potential interactions with dopamine receptors and susceptibility to metabolism by enzymes such as Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). A comprehensive selectivity screen is therefore essential.

Comparative Compounds for Benchmarking

To contextualize the selectivity profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a panel of well-characterized adrenergic and dopaminergic ligands should be assayed in parallel.

CompoundPrimary Target(s)ClassRationale for Inclusion
Phenylephrine α1-adrenergic receptorAgonistStructurally related α1-selective agonist.[1][2][3]
Isoproterenol β1- and β2-adrenergic receptorsNon-selective AgonistBroad-spectrum β-agonist to assess β-receptor activity.[4][5][6]
Propranolol β1- and β2-adrenergic receptorsNon-selective AntagonistNon-selective β-blocker for competition assays.[7][8]
Phentolamine α1- and α2-adrenergic receptorsNon-selective AntagonistNon-selective α-blocker for competition assays.[9][10][11]
Dopamine Dopamine and Adrenergic receptorsAgonistEndogenous ligand for dopamine receptors with known cross-reactivity at adrenergic receptors.[12]

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, starting with binding affinity and progressing to functional activity and enzyme inhibition.

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Enzyme Inhibition T1_1 Radioligand Binding Assays T1_2 Adrenergic Receptors (α1, α2, β1, β2, β3) T1_1->T1_2 T1_3 Dopamine Receptors (D1, D2, D3, D4, D5) T1_1->T1_3 T2_1 cAMP Accumulation Assays (β-adrenergic, D1-like dopamine) T1_1->T2_1 Identified Hits T2_2 Calcium Mobilization Assays (α1-adrenergic) T1_1->T2_2 Identified Hits T3_1 MAO-A and MAO-B Inhibition Assays T1_1->T3_1 T3_2 COMT Inhibition Assay T1_1->T3_2

Caption: Tiered approach for selectivity profiling.

Tier 1: Receptor Binding Affinity

The initial step is to determine the binding affinity (Ki) of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone for a panel of adrenergic and dopamine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.[13]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines stably expressing the human receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[14]

    • Perform differential centrifugation to isolate the membrane fraction.[13][14]

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β), and increasing concentrations of the unlabeled test compound (2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone) or a reference compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity

Following the determination of binding affinities, functional assays are crucial to characterize the compound as an agonist, antagonist, or partial agonist.

Experimental Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

This assay is suitable for β-adrenergic and D1-like dopamine receptors (Gs-coupled, leading to cAMP increase) and α2-adrenergic and D2-like dopamine receptors (Gi-coupled, leading to cAMP decrease).

  • Cell Preparation:

    • Use cell lines expressing the receptor of interest and a cAMP-responsive reporter system, such as a luciferase-based biosensor (e.g., GloSensor™).[15][16]

    • Plate the cells in a 384-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Equilibrate the cells with the biosensor substrate.

    • For Gi-coupled receptors, add forskolin to stimulate adenylyl cyclase and induce a basal cAMP level.

    • Add increasing concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone or a reference agonist.

    • Measure the luminescence signal at multiple time points to obtain kinetic data.

  • Data Analysis:

    • Plot the change in luminescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Emax).

Tier 3: Enzyme Inhibition Assays

The catechol structure of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone makes it a potential substrate or inhibitor for key catecholamine-metabolizing enzymes.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for a fluorometric assay).[17][18]

    • Monitor the production of the fluorescent product over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Protocol: Catechol-O-Methyltransferase (COMT) Inhibition Assay

  • Enzyme Preparation:

    • Use recombinant human soluble COMT (S-COMT).

  • Assay Procedure:

    • In an incubation mixture containing S-COMT, MgCl2, DTT, and a fluorescent substrate, add varying concentrations of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone or a reference inhibitor (e.g., tolcapone).[19][20]

    • Initiate the reaction by adding the co-substrate S-adenosyl-L-methionine (SAM).[19][21]

    • After a defined incubation period, terminate the reaction and measure the fluorescence of the methylated product.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Interpretation and Profile Synthesis

The culmination of these experiments will be a comprehensive selectivity profile. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Selectivity Profile of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

TargetAssay TypeParameterValue (nM)
α1A-Adrenergic Receptor BindingKiExperimental Value
Functional (Ca2+)EC50/IC50Experimental Value
α2A-Adrenergic Receptor BindingKiExperimental Value
Functional (cAMP)EC50/IC50Experimental Value
β1-Adrenergic Receptor BindingKiExperimental Value
Functional (cAMP)EC50/IC50Experimental Value
β2-Adrenergic Receptor BindingKiExperimental Value
Functional (cAMP)EC50/IC50Experimental Value
D1 Dopamine Receptor BindingKiExperimental Value
Functional (cAMP)EC50/IC50Experimental Value
D2 Dopamine Receptor BindingKiExperimental Value
Functional (cAMP)EC50/IC50Experimental Value
MAO-A InhibitionIC50Experimental Value
MAO-B InhibitionIC50Experimental Value
COMT InhibitionIC50Experimental Value

This systematic approach will elucidate whether 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is a selective or non-selective ligand, an agonist or antagonist at its target receptors, and its potential for enzymatic degradation or inhibition. This knowledge is fundamental for guiding further drug development efforts.

References

  • Wang, Y., et al. (2014).
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  • IUPHAR/BPS Guide to PHARMACOLOGY. Phentolamine.
  • Ahsan, F., & Siddiqui, A. H. (2023). Isoproterenol. In StatPearls.
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  • Chen, X., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1145-1154.
  • He, R., et al. (2000). The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 435-443.
  • Toth, B., et al. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. International Journal of Molecular Sciences, 23(16), 9037.
  • Wikipedia. Propranolol.
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Safety Operating Guide

Comprehensive Disposal Protocol for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe and Compliant Chemical Waste Management

This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. As a research chemical with structural similarities to biologically active catecholamines and acetophenones, adherence to stringent safety and disposal procedures is paramount. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance. The core principle of this guide is to treat this compound and all associated waste as hazardous, pending a formal determination by your institution's Environmental Health & Safety (EHS) department.

Hazard Assessment and Disposal Rationale

Understanding the chemical nature of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is fundamental to appreciating the necessity for cautious handling and disposal. Its structure contains two key moieties that inform its potential hazards.

  • Catechol Moiety (3',4'-dihydroxy): The 1,2-dihydroxybenzene group is the defining feature of catecholamines, a class of endogenous neurotransmitters and hormones like dopamine and epinephrine (adrenaline).[1] These molecules are potent biological agents. While the specific toxicological profile of this compound is not extensively documented, the presence of the catechol structure suggests a potential for biological activity. The degradation of catecholamines in the body is a tightly regulated enzymatic process, and introducing analogues into the environment can have unforeseen ecological consequences.[2][3]

  • Acetophenone Moiety: Acetophenone and its derivatives can be irritants.[4] For instance, 2',4'-Dihydroxyacetophenone is known to cause skin and serious eye irritation.[5][6] Furthermore, aggregated GHS information for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, though inconsistent, includes hazard statements such as "Toxic if swallowed or if inhaled," "Fatal in contact with skin," and "Causes serious eye damage."[7]

Causality for a Cautious Approach: Given the conflicting safety data and the compound's structural relationship to potent biomolecules, the most responsible course of action is to handle it as a hazardous chemical.[8] This precautionary principle ensures the protection of laboratory personnel and the environment. Therefore, disposal methods such as sink or trash disposal are strictly forbidden.[8][9] The only appropriate disposal pathway is through a licensed hazardous waste management program.[10][11]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the chemical for any purpose, including disposal, ensure the proper PPE is worn.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[10]Protects against splashes of solutions or accidental contact with the solid compound, which may cause serious eye damage.[7]
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal contact. Some data suggests the compound could be fatal upon skin contact.[7] Always wash hands thoroughly after handling.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]

In the event of a spill, it must be cleaned up immediately and treated as hazardous waste.[8] All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation at the lab bench to its readiness for collection by EHS professionals.

Step 3.1: Waste Segregation at the Source

Proper segregation is the first and most critical step in safe waste management.

  • Identify the Waste Stream: Designate a specific waste stream for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, such as halogenated solvents, acids, or bases, unless their compatibility has been explicitly verified.[9][12] Mixing incompatible chemicals can lead to dangerous reactions, gas generation, or fire.[13]

  • Segregate Waste Types:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, paper towels, gloves).

    • Liquid Waste: Solutions containing the compound, including reaction mother liquors and solvent rinses from container decontamination.

Rationale: Segregating waste at the point of generation prevents dangerous chemical reactions and simplifies the disposal process for EHS, which is often more cost-effective and environmentally sound.[14][15]

Step 3.2: Selecting the Appropriate Waste Container

The integrity of the waste containment is crucial for preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[16][17] The original product container is often an ideal choice if it is in good condition.[18] Never use food-grade containers like jars or bottles.[18]

  • Inspect the Container: Ensure the container is clean, dry, and free from leaks, cracks, or other damage.[8] The cap must form a tight seal.

  • Do Not Overfill: Fill liquid waste containers to no more than 80-90% of their capacity.[16][17]

Rationale: Leaving adequate headspace allows for vapor expansion, preventing pressure buildup and potential container rupture.[16] Using chemically compatible containers ensures that the waste does not degrade the container material over time.[13]

Step 3.3: Waste Collection and Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste, attach a hazardous waste tag provided by your institution's EHS department.[19]

  • Complete the Label Information: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste".[18]

    • The full, unabbreviated chemical name: "2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone".

    • The concentration and components of any solutions.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location (building and room number).[18]

  • Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[9][18]

Rationale: Proper labeling communicates the container's contents and associated hazards to all personnel and is mandated by regulatory bodies like the EPA and OSHA.[19][20] Keeping containers closed prevents the release of vapors and reduces the risk of spills.

Step 3.4: Temporary Storage in a Satellite Accumulation Area (SAA)

Labs must have a designated area for the temporary storage of hazardous waste before EHS collection.

  • Designate an SAA: The SAA should be located at or near the point of waste generation.[19]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[9]

  • Segregate from Incompatibles: Ensure the SAA is organized to keep incompatible waste types physically separated.[15][21]

  • Adhere to Volume Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (typically a maximum of 55 gallons of total hazardous waste).[19]

Rationale: The SAA provides a controlled and safe environment for accumulating waste, minimizing the risk of spills and accidental mixing of incompatible chemicals.[18]

Step 3.5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Schedule a Pickup: Once the waste container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[19]

  • Do Not Attempt On-Site Treatment: Unless you have a specific, EHS-approved protocol for neutralizing this compound, do not attempt to treat the waste in the laboratory.

  • Final Disposal Method: The waste will be transported by EHS to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be disposed of via high-temperature incineration.[10][11]

Rationale: Licensed disposal facilities are equipped to handle and destroy hazardous chemicals in an environmentally sound and legally compliant manner, a process that cannot be safely replicated in a standard research laboratory.[22]

Decontamination of Empty Containers

Empty containers that once held 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone must be decontaminated before being discarded as regular trash.

  • Triple Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., ethanol, acetone) that can solubilize the compound.[8]

  • Collect Rinseate: The first rinseate must always be collected and disposed of as hazardous liquid waste.[9] If the compound is determined to be acutely toxic (a "P-listed" waste), the first three rinses must be collected as hazardous waste.[8][19]

  • Dry the Container: Allow the rinsed container to air dry completely in a fume hood.

  • Deface the Label: Completely remove or obliterate the original chemical label on the container.[8]

  • Final Disposal: Once clean and dry with the label defaced, the container can typically be disposed of in the regular trash or glass recycling bin, according to your institution's policy.[8]

Summary and Visual Workflow

This section provides a quick-reference table and a workflow diagram to summarize the disposal process.

Waste TypeContainerKey Labeling InfoDisposal Action
Solid Waste (Pure compound, contaminated gloves, etc.)Labeled, sealed HDPE or glass container."Hazardous Waste", "Solid Waste", Full Chemical Name.Store in SAA; Request EHS pickup.
Liquid Waste (Solutions, first rinseate)Labeled, sealed HDPE or glass container (≤80% full)."Hazardous Waste", "Liquid Waste", Full Chemical Name & Solvent, Approx. Concentration.Store in SAA with secondary containment; Request EHS pickup.
Empty, Triple-Rinsed Container N/AOriginal label must be completely defaced.Dispose of in appropriate lab trash or recycling.
Disposal Workflow Diagram

G start Waste Generated (Solid or Liquid) ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe wear_ppe Don Appropriate PPE ppe->wear_ppe No container Select Compatible & Labeled Hazardous Waste Container ppe->container Yes wear_ppe->container add_waste Add Waste to Container (Do not exceed 80% for liquids) container->add_waste close_container Securely Close Container add_waste->close_container store Store in Designated SAA with Secondary Containment close_container->store full Container Full or Waste No Longer Generated? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end EHS Collects for Final Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for the disposal of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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  • Catecholamine Synthesis & Degradation (Part 1). Sketchy Medical. [Link]

  • 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem, National Institutes of Health (NIH). [Link]

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  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

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Navigating the Safe Handling of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, a compound also known as Adrenaline impurity E.[1][2] While some safety data sheets (SDS) may not classify this compound as hazardous under GHS revision 8, aggregated data from multiple sources indicates potential for acute toxicity, skin and eye irritation, and respiratory effects.[1][3] Therefore, a conservative and diligent approach to safety is strongly advised. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to be your preferred resource for laboratory safety.

Hazard Assessment and Risk Mitigation: A Cautious Approach

Due to conflicting hazard classifications, it is prudent to treat 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone as a potentially hazardous substance. Data from the European Chemicals Agency (ECHA) submitted by multiple companies suggests the following potential hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Damage: Risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A structurally similar compound, 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride, is consistently classified as a skin, eye, and respiratory irritant, further supporting the need for caution.[4]

Core Principle: In the absence of definitive, universally agreed-upon hazard data, always default to the more stringent safety precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

PPE Category Specification Rationale and Best Practices
Hand Protection Butyl rubber gloves.This compound is an aromatic ketone. Nitrile gloves offer poor resistance to ketones. Butyl gloves provide superior protection against this chemical class. Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended handling periods.
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.Protects against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. The type of respirator should be selected based on a site-specific risk assessment. For powders, a particulate respirator (e.g., N95, FFP2) may be sufficient for low-level exposure. For higher-risk tasks, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.Given the potential for acute inhalation toxicity and respiratory irritation, minimizing airborne particulate is crucial.[1] Engineering controls, such as a fume hood, are the preferred method of exposure control.
Protective Clothing A flame-resistant lab coat, worn fully buttoned. Closed-toe shoes.Provides a barrier against accidental spills and contact with the skin.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is essential for minimizing risk. The following diagram and steps outline a safe handling process from receipt of the compound to its disposal.

Safe Handling Workflow Safe Handling Workflow for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Review SDS and Conduct Risk Assessment B 2. Assemble and Inspect PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Weighing and Aliquoting C->D E 5. Dissolution D->E If applicable F 6. Decontaminate Work Surfaces D->F Directly after handling solid E->F G 7. Segregate and Label Waste F->G H 8. Doff and Dispose of PPE G->H I 9. Hand Washing H->I

Caption: A step-by-step workflow for the safe handling of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone.

Detailed Protocol:

  • Review SDS and Conduct Risk Assessment: Before any work begins, thoroughly review the most comprehensive available Safety Data Sheet and conduct a formal risk assessment for the planned experiment.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Visually inspect each item for defects.

  • Prepare Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.

  • Weighing and Aliquoting: When weighing the powder, use a dedicated spatula and weighing paper. Perform these actions gently to avoid creating airborne dust.

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Decontaminate Work Surfaces: After handling is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Segregate and Label Waste: All waste, including contaminated PPE and cleaning materials, should be considered hazardous. Segregate it into a clearly labeled, sealed waste container.

  • Doff and Dispose of PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal Plan: Ensuring Long-Term Safety

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage:

  • Store 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal:

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions down the drain.

  • Final Disposal: Arrange for the disposal of all hazardous waste through a licensed chemical waste disposal company. Follow all local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone while prioritizing their safety and the integrity of their work.

References

  • PubChem. (n.d.). 2-(Benzylmethylamino)-4'-hydroxy-3'-methoxyacetophenone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • SynZeal. (n.d.). Adrenaline EP Impurity E. Retrieved from [Link]

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 2
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

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